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  • Product: 6-Bromo-2-phenylquinazoline

Core Science & Biosynthesis

Foundational

Structural Characterization of 6-Bromo-2-phenylquinazoline: A Comprehensive Analytical Guide

Executive Summary & Chemical Context The quinazoline scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous kinase inhibitors (e.g., erlotinib, gefitinib) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The quinazoline scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous kinase inhibitors (e.g., erlotinib, gefitinib) and luminescent materials. Within this chemical space, 6-bromo-2-phenylquinazoline (C₁₄H₉BrN₂) serves as a highly versatile synthetic intermediate. The bromine atom at the C-6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 2-phenyl substitution imparts critical lipophilicity and structural rigidity.

Because downstream functionalization relies heavily on the precise regiochemistry of the quinazoline core, unequivocal structural characterization is paramount. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 6-bromo-2-phenylquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography.

Workflow Synthesis Synthesis & Purification SamplePrep Sample Preparation Synthesis->SamplePrep NMR 1D & 2D NMR Spectroscopy SamplePrep->NMR HRMS HRMS (ESI-TOF) Isotope Analysis SamplePrep->HRMS XRay X-ray Crystallography SamplePrep->XRay Validation Structural Validation NMR->Validation HRMS->Validation XRay->Validation

Fig 1: Multi-modal analytical workflow for structural validation.

Spectroscopic Elucidation (NMR)

1D NMR Profiling: The Causality of Chemical Shifts

The ¹H NMR spectrum of 6-bromo-2-phenylquinazoline in CDCl₃ is defined by a highly diagnostic singlet at δ 9.39 ppm [1]. The causality behind this extreme deshielding is twofold: the H-4 proton is situated between a nitrogen atom (N-3) and a bridgehead carbon, and it sits directly within the intense anisotropic deshielding cone of the coplanar quinazoline ring current.

The phenyl substituent at the C-2 position exhibits a distinct multiplet for the ortho-protons at δ 8.60 ppm , which are deshielded relative to the meta and para protons (δ 7.55 ppm) due to their spatial proximity to the electron-withdrawing imine nitrogen (N-1)[1].

In the ¹³C NMR spectrum, the presence of the bromine atom at C-6 induces a characteristic heavy-atom effect, shifting the C-6 resonance upfield to δ 120.8 ppm [1]. The imine carbons (C-2 and C-4) appear highly deshielded at δ 159.5 ppm and δ 161.4 ppm , respectively[1].

2D NMR Connectivity Mapping

Standard 1D NMR may not be sufficient to distinguish between closely related quinazoline regioisomers due to overlapping aromatic signals, making 2D NMR techniques like COSY and HMBC indispensable for unequivocal structural confirmation[2].

Heteronuclear Multiple Bond Correlation (HMBC) is critical for verifying the connectivity of the 2-phenyl ring to the quinazoline core. A strong 3-bond HMBC correlation is typically observed between the highly deshielded H-4 proton (δ 9.39 ppm) and the C-8a bridgehead carbon (δ 137.7 ppm), as well as the C-2 carbon (δ 159.5 ppm).

NMRLLogic H4 H-4 Proton (δ 9.39 ppm) C2 C-2 Carbon (δ 159.5 ppm) H4->C2 HMBC (3 bonds) C4a C-4a Carbon (δ 149.5 ppm) H4->C4a HMBC (2 bonds) C8a C-8a Carbon (δ 137.7 ppm) H4->C8a HMBC (3 bonds) H_ortho Phenyl H-ortho (δ 8.60 ppm) H_ortho->C2 HMBC (3 bonds)

Fig 2: Key HMBC correlations establishing the quinazoline core connectivity.

Quantitative Data Summary

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts (400 MHz / 100 MHz, CDCl₃)

Position¹H Shift (δ, ppm)Multiplicity¹³C Shift (δ, ppm)Structural Causality / Notes
C-2 --159.5Imine carbon; deshielded by N-1 and N-3.
C-4 9.39s, 1H161.4Diagnostic proton; extreme anisotropic deshielding.
C-4a --149.5Bridgehead carbon.
C-5, C-7 7.96m, 2H129.3, 131.0Aromatic core protons.
C-6 (C-Br) --120.8Shielded via the heavy-atom effect of Bromine.
C-8 8.08d, 1H128.8Aromatic core proton.
C-8a --137.7Bridgehead carbon adjacent to N-1.
Ph (ortho) 8.60m, 2H128.7Deshielded by proximity to the quinazoline core.
Ph (m/p) 7.52 - 7.57m, 3H130.5, 124.6Standard phenyl resonances.

(Data synthesized from established literature on 2-substituted quinazolines[1])

Mass Spectrometry & Isotopic Validation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization Time-of-Flight (ESI-TOF) provides exact mass confirmation. For 6-bromo-2-phenylquinazoline, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₄H₉BrN₂) is m/z 285.0022 , with experimental findings matching at m/z 285.0027 [3].

The Causality of Isotopic Signatures: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, a valid mass spectrum for this compound must exhibit a characteristic doublet separated by 2 atomic mass units (m/z 285.00 and m/z 287.00) of approximately equal intensity. The absence of this 1:1 doublet immediately invalidates the structural hypothesis.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 15-20 mg of highly purified 6-bromo-2-phenylquinazoline in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans, relaxation delay d1 = 2.0 s to ensure complete relaxation of the H-4 proton). Acquire the ¹³C spectrum at 100 MHz (minimum 1024 scans).

  • Self-Validation Checkpoint: Integrate the diagnostic H-4 singlet at δ 9.39 ppm to exactly 1.00. The sum of the remaining aromatic multiplet integrations must equal exactly 8.00. Any fractional deviation (e.g., 8.35) indicates the presence of co-eluting aromatic impurities or incomplete desolvation, requiring re-purification before proceeding to 2D NMR.

Protocol 2: HRMS Isotopic Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Acetonitrile (1:1) with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Self-Validation Checkpoint: Extract the ion chromatogram for m/z 285.00. Calculate the isotopic mass ratio of the [M+H]⁺ (m/z 285.00) and[M+H+2]⁺ (m/z 287.00) peaks. A ratio deviating from ~1:0.97 indicates isobaric interference rather than a true mono-brominated species.

Protocol 3: Single-Crystal Growth for X-Ray Diffraction
  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of dichloromethane (good solvent).

  • Layering: Carefully layer 3 mL of hexanes (anti-solvent) over the dichloromethane solution in a narrow borosilicate vial.

  • Crystallization: Cap the vial loosely to allow for slow evaporation and minimal perturbation.

  • Self-Validation Checkpoint: Crystals suitable for X-ray diffraction must exhibit sharp edges and extinguish polarized light uniformly. The resulting crystal structure should confirm a highly planar quinazoline core, with the 2-phenyl ring twisted out of the plane to minimize steric repulsion with the N-1 lone pair.

References

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL:[Link]

  • Supplementary Information For Copper-Catalyzed Annulation of Amidines for Quinazolines Synthesis Source: RSC Advances URL:[Link]

Sources

Exploratory

Unveiling the In Vitro Mechanisms of Action of 6-Bromo-2-Phenylquinazoline: A Privileged Pharmacophore Scaffold

Executive Summary & Molecular Architecture In modern drug discovery, the concept of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors—is founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern drug discovery, the concept of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors—is foundational. 6-bromo-2-phenylquinazoline (and its oxidized counterpart, 6-bromo-2-phenylquinazolin-4(3H)-one) represents a quintessential privileged scaffold[1].

From an application science perspective, the structural architecture of this compound is highly deliberate:

  • The Quinazoline Core: The rigid, planar bicyclic system provides a stable hydrogen-bonding network (via N1 and N3) that mimics endogenous purines and pyrimidines, allowing it to interlope in nucleic acid and protein synthesis pathways[2].

  • The C2-Phenyl Moiety: This aromatic ring facilitates robust π

    π stacking interactions with hydrophobic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within enzyme active sites.
  • The C6-Bromine Substituent: The heavy halogen serves a dual purpose. Pharmacodynamically, it enhances the compound's lipophilicity (XLogP3 ~ 3.0), driving superior cell membrane penetration[1]. Synthetically, the bromine acts as an ideal electrophilic handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig aminations), allowing medicinal chemists to rapidly generate diverse libraries of active derivatives[3].

Depending on the functional groups appended to this core, the scaffold exhibits three primary in vitro mechanisms of action: Monoamine Oxidase (MAO) inhibition, MurB enzyme inhibition, and Cyclooxygenase (COX) modulation.

Mechanism 1: Neurological Targeting via MAO Inhibition

When the C6-bromine is substituted with an imidazole ring (yielding 6-(1H-imidazol-1-yl)-2-phenylquinazoline derivatives), the scaffold becomes a highly potent, reversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B)[3].

In Vitro Causality: MAO enzymes are flavin adenine dinucleotide (FAD)-dependent oxidoreductases responsible for the deamination of monoamine neurotransmitters like dopamine and serotonin[3]. The 2-phenylquinazoline core acts as a hydrophobic anchor, sliding into the bipartite substrate cavity of MAO. Once anchored, the appended imidazole ring coordinates directly with the FAD cofactor or adjacent gating residues (e.g., Tyr326 in MAO-B). By occupying this space, the derivative competitively blocks endogenous substrates from reaching the catalytic center, thereby preventing their oxidative deamination and leading to neurotransmitter accumulation[3].

MAO_Inhibition Substrate Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Active Site (FAD Cofactor) Substrate->MAO Binds to Metabolites Oxidative Deamination (Aldehydes + H2O2) MAO->Metabolites Catalyzes (Normal) Inhibitor 6-Bromo-2-Phenylquinazoline Derivative (e.g., Imidazole-linked) Inhibitor->MAO High Affinity Binding Complex Inhibitor-MAO Complex (Competitive Binding) Inhibitor->Complex Forms Block Deamination Blocked (Neurotransmitter Accumulation) Complex->Block Results in Block->Metabolites Prevents

Fig 1. Competitive inhibition of MAO by 6-bromo-2-phenylquinazoline derivatives.

Mechanism 2: Antimicrobial Efficacy via MurB Inhibition

Derivatization of the 4-quinazolinone variant—specifically the synthesis of Schiff bases like 3-(4-aminophenyl)-6-bromo-2-phenylquinazolin-4-one—yields compounds with profound antibacterial and antifungal properties[4].

In Vitro Causality: These derivatives exert their antimicrobial action by disrupting bacterial cell wall synthesis[2]. Specifically, they act as non-nucleoside inhibitors of the bacterial enzyme MurB [4]. MurB is an essential reductase that converts UDP-N-acetylglucosamine enolpyruvate (UDP-GlcNAc-EP) to UDP-N-acetylmuramic acid (UDP-MurNAc), a critical precursor for peptidoglycan. The azomethine (-CH=N-) linkage and the bulky, electron-rich quinazolinone core mimic the spatial geometry of the natural UDP-linked substrate. By competitively binding to the MurB active site, these compounds physically occlude the binding of the obligate electron donor NADPH, halting the reduction process and ultimately causing bacterial lysis[4].

Mechanism 3: Anti-Inflammatory Action via COX/LOX Modulation

When the 6-bromo-2-phenylquinazolin-4(3H)-one core is fused or linked with diverse N- and O-heterocycles (such as pyrazolines, pyrimidones, or aminopyrans), the resulting compounds exhibit potent anti-inflammatory and analgesic activities[5].

In Vitro Causality: The primary in vitro mechanism is the modulation of the arachidonic acid cascade, specifically via the inhibition of Cyclooxygenase (COX-1/COX-2) enzymes. The highly lipophilic nature of the brominated quinazolinone scaffold allows it to deeply penetrate the hydrophobic channel of the COX enzyme. The C2-phenyl group engages in extensive van der Waals interactions with the channel walls, creating a steric blockade that prevents arachidonic acid from accessing the catalytic tyrosine radical, thereby shutting down the synthesis of pro-inflammatory prostaglandins[5].

Quantitative Data Summary

The versatility of the 6-bromo-2-phenylquinazoline scaffold is reflected in the diverse potency ranges across different biological targets.

Target PathwayDerivative ClassPrimary Mechanism of ActionTypical IC50 / MIC RangeReference
MAO-A / MAO-B 6-(1H-imidazol-1-yl)-2-phenylquinazolineCompetitive Reversible Inhibition10 nM – 500 nM[3]
MurB (Bacterial) 3-(Substituted-amino)-6-bromo-2-phenylquinazolin-4(3H)-oneSubstrate Mimicry / Reduction Blockade4 µg/mL – 32 µg/mL[4]
COX-1 / COX-2 Pyrazoline-linked 6-bromo-2-phenylquinazolinonesHydrophobic Channel Blockade0.5 µM – 5.0 µM[5]

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a causal rationale to ensure that researchers are not merely following instructions, but actively controlling assay dynamics.

Protocol A: MAO-A/B Fluorometric Enzyme Kinetics Assay

This assay determines the IC50 of quinazoline derivatives against MAO enzymes by tracking the oxidation of kynuramine into the fluorescent product 4-hydroxyquinoline.

  • Assay Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: MAO enzymes require a strictly controlled physiological pH to maintain the ionization state of the active site FAD cofactor.

  • Pre-incubation: In a 96-well black opaque plate, mix 1 µg of recombinant human MAO-A or MAO-B with varying concentrations of the test compound (0.1 nM to 10 µM)[3]. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the highly lipophilic quinazoline derivative to achieve thermodynamic binding equilibrium with the enzyme before substrate competition begins, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add kynuramine substrate (40 µM for MAO-A; 4 µM for MAO-B)[3].

    • Causality: These specific concentrations correspond to the apparent Km​ of each isoform, ensuring the assay operates in the linear Michaelis-Menten kinetic phase, making it highly sensitive to competitive inhibitors.

  • Termination & Validation: After 60 minutes, terminate the reaction by adding 2N NaOH. Read fluorescence (Ex: 310 nm, Em: 400 nm).

    • Validation Control: Run Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) in parallel. If the controls do not yield expected historical IC50s, the plate data is rejected, ensuring systemic trustworthiness.

Protocol B: High-Throughput MurB Inhibition Assay

This assay measures the disruption of bacterial cell wall synthesis by tracking the consumption of NADPH.

  • Assay Assembly: In a UV-transparent 96-well plate, combine purified E. coli MurB enzyme, 50 µM UDP-GlcNAc-EP (substrate), and the quinazolinone test compound (1 to 100 µg/mL) in 50 mM HEPES buffer (pH 7.5).

  • Initiation via Cofactor: Add 100 µM NADPH to initiate the reaction.

    • Causality: NADPH serves as the obligate electron donor for the MurB-catalyzed reduction. Because NADPH absorbs strongly at 340 nm while NADP+ does not, monitoring the stoichiometric oxidation of NADPH provides a direct, real-time kinetic readout of enzyme velocity without requiring complex downstream product quantification.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope. Compounds showing >50% reduction in V0​ compared to the DMSO vehicle control are flagged as active hits.

Workflow Compound Compound Library (6-Bromo-2-Phenylquinazoline Derivatives) EnzymeAssay Cell-Free Enzyme Kinetics (MAO, MurB, COX-2) Compound->EnzymeAssay Primary Screening CellAssay Cell-Based Assays (MIC for Bacteria, Cytotoxicity) EnzymeAssay->CellAssay Active Hits Data Data Analysis (IC50, Ki Determination) CellAssay->Data Phenotypic Validation Hit Lead Optimization (SAR Modeling) Data->Hit Rational Design Hit->Compound Iterative Synthesis

Fig 2. Self-validating in vitro screening workflow for quinazoline-based lead compounds.

References

  • [3] Title: US8633208B2 - 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands Source: Google Patents URL:

  • [4] Title: SYNTHETIC AND PHARMACOLOGICAL EVALUATION OF SOME 4-QUINAZOLINONE DERIVATIVES: Inhibitors of the bacterial enzyme Mur – B3 Source: sphinxsai.com URL:

  • [5] Title: NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES Source: ptfarm.pl URL:

  • [1] Title: 6-Bromo-2-phenylquinazolin-4(1H)-one | PubChem Source: nih.gov URL:

  • [2] Title: Buy 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one (EVT-3182955) Source: EvitaChem URL:

Sources

Foundational

Pharmacokinetic Profiling of 6-Bromo-2-Phenylquinazoline Derivatives: Navigating ADMET Space for Lead Optimization

Executive Summary The 6-bromo-2-phenylquinazoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of targeted therapeutics, including kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-bromo-2-phenylquinazoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of targeted therapeutics, including kinase inhibitors, ABC transporter modulators, and antimicrobial agents. However, the translation of these derivatives from in vitro hits to in vivo leads is frequently bottlenecked by their pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I have structured this guide to dissect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 6-bromo-2-phenylquinazoline derivatives. Rather than merely listing standard assays, this whitepaper elucidates the causality behind experimental choices and provides self-validating protocols to ensure data integrity during lead optimization.

Structural Rationale & Physicochemical Landscape

The pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. For 6-bromo-2-phenylquinazoline derivatives, the structural substitutions dictate a highly specific ADMET trajectory:

  • The Quinazoline Core: Provides a rigid, planar, hydrogen-bond accepting framework (N1, N3) that readily intercalates into hydrophobic protein pockets (e.g., the ATP-binding cleft of kinases).

  • The 2-Phenyl Substitution: Introduces significant steric bulk and rotational freedom. While it enhances target affinity via π−π stacking, it drastically reduces aqueous solubility.

  • The 6-Bromo Substitution: The addition of a heavy halogen acts as a double-edged sword. It increases lipophilicity (LogP) and enables halogen bonding with target backbone carbonyls. However, it also drives up plasma protein binding (PPB) and can lead to membrane retention.

Computational modeling is critical for predicting these liabilities early in the pipeline. As highlighted in recent [1], predictive ADMET models allow researchers to optimize the molecular weight and lipophilicity before initiating complex [2].

Quantitative Physicochemical Shift

Table 1: Comparative Physicochemical and PK Parameters

Parameter2-Phenylquinazoline (Core)6-Bromo-2-phenylquinazolineCausality of Shift
LogP (Predicted) 3.14.2Halogen addition increases overall molecular lipophilicity.
Aqueous Solubility ~50 µg/mL<10 µg/mLBromine increases crystal lattice energy and hydrophobicity.
Caco-2 Papp​ (A→B) High (>15 × 10⁻⁶ cm/s)Moderate (~8 × 10⁻⁶ cm/s)High lipophilicity causes compound retention within the lipid bilayer.
HLM Half-Life ( t1/2​ ) ~25 min~45 minBromine sterically and electronically blocks the C6 metabolic soft spot.

Absorption & Permeability Dynamics

Because 6-bromo-2-phenylquinazoline derivatives typically exhibit LogP values > 4.0, their oral absorption is rarely limited by membrane permeability, but rather by dissolution rate and non-specific binding.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

To accurately assess intestinal absorption and P-glycoprotein (P-gp) efflux, a modified Caco-2 assay must be utilized.

Step-by-Step Methodology:

  • Cell Seeding & Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days.

    • Causality: A 21-day culture is mandatory to allow full differentiation into enterocyte-like cells and the formation of tight junctions, accurately mimicking the human intestinal epithelium.

  • Monolayer Integrity Validation (QC Step): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm² and confirm integrity using Lucifer Yellow (a paracellular marker).

    • Self-Validation: Rejecting compromised inserts prevents paracellular leakage artifacts that would falsely inflate permeability data.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber (for A→B) or basolateral (B) chamber (for B→A) in HBSS buffer (pH 7.4).

  • Thermodynamic Sink Addition: Add 4% Bovine Serum Albumin (BSA) to the receiver chamber.

    • Causality: Highly lipophilic brominated quinazolines will non-specifically bind to the plastic receiver plate or remain trapped in the basolateral membrane. BSA acts as a thermodynamic sink, pulling the compound into the receiver compartment and preventing the underestimation of permeability.

  • Sampling & Analysis: Sample at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

ADMET Workflow Visualization

To systematically evaluate these derivatives, a rigid screening cascade is required to prevent late-stage attrition.

ADMET_Workflow Synth 6-Bromo-2-phenylquinazoline Library Synthesis PhysChem Physicochemical Profiling (pKa, LogD, Kinetic Solubility) Synth->PhysChem Absorp In Vitro Absorption (Caco-2 + 4% BSA Sink) PhysChem->Absorp Metab Metabolic Stability (HLM / S9 Fractions) Absorp->Metab InVivo In Vivo PK (Rodent) (Clearance, Vd, Bioavailability) Metab->InVivo

Fig 1. Sequential ADMET screening workflow tailored for highly lipophilic quinazoline derivatives.

Metabolic Stability & Clearance Mechanisms

The unsubstituted quinazoline ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, particularly at the C6 and C7 positions. By introducing a bromine atom at the C6 position, the primary metabolic soft spot is blocked. This forces metabolic clearance to shift toward the 2-phenyl ring or the pyrimidine core.

Understanding this shift is critical, as [3] have shown that altering the metabolic pathway can significantly extend the biological half-life, a strategy frequently employed in the [4].

Protocol: Human Liver Microsome (HLM) Stability Assay

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the 6-bromo-2-phenylquinazoline derivative with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the protein concentration low (0.5 mg/mL) prevents excessive non-specific protein binding, ensuring the unbound fraction ( fu​ ) of the lipophilic drug is sufficient to interact with CYP enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. Initiating the reaction with NADPH ensures all enzymes start synchronously at optimal temperature.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation: The 3:1 ratio of cold organic solvent instantly denatures the microsomes, halting the reaction precisely at the time point while precipitating proteins for clean LC-MS/MS injection.

  • Control Reactions (QC Step): Run a parallel negative control (without NADPH) and a positive control (e.g., Midazolam for CYP3A4 activity).

    • Self-Validation: The negative control isolates CYP-mediated degradation from chemical instability. The positive control confirms the enzymatic viability of the HLM batch.

Metabolic Pathway Visualization

Metabolic_Pathway Parent 6-Bromo-2-phenylquinazoline CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP M1 Hydroxylated Metabolite (2-Phenyl Ring Oxidation) CYP->M1 M2 Quinazoline Core Oxidation (N-Oxide) CYP->M2 UGT UGT Glucuronidation M1->UGT M2->UGT Excretion Biliary / Renal Excretion UGT->Excretion

Fig 2. Proposed CYP450-mediated metabolic clearance pathway for 6-bromo-2-phenylquinazoline.

Conclusion

The pharmacokinetic profiling of 6-bromo-2-phenylquinazoline derivatives requires a nuanced approach that accounts for their high lipophilicity and unique metabolic routing. By employing thermodynamic sinks in permeability assays and tightly controlling protein concentrations in metabolic stability screens, researchers can generate highly accurate, predictive ADMET data. Mastering these physicochemical levers allows drug development professionals to harness the potent polypharmacology of the quinazoline scaffold while mitigating downstream clinical attrition.

References

  • Al-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen.[Link]

  • Yamamoto, Y., Yamakawa, C., Nishimura, R., Dong, C.-P., Kodama, S., Nomoto, A., Ueshima, M., & Ogawa, A. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 822841.[Link]

  • Mansour, M. A., AboulMagd, A. M., & Abdel-Rahman, H. M. (2020). Quinazoline-Schiff base conjugates: in silico study and ADMET predictions as multi-target inhibitors of coronavirus (SARS-CoV-2) proteins. RSC Advances, 10(56), 34033-34045.[Link]

  • Morais, T. S. (2024). Recent Advances in the Development of Hybrid Drugs. Pharmaceutics, 16(7), 889.[Link]

Exploratory

In Silico Profiling of 6-Bromo-2-phenylquinazoline: Molecular Docking and Dynamics Simulation Workflows

Pharmacophore Rationale and Biological Relevance Quinazoline derivatives are privileged scaffolds in modern medicinal chemistry, functioning primarily as ATP-competitive inhibitors against a wide array of oncogenic and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Biological Relevance

Quinazoline derivatives are privileged scaffolds in modern medicinal chemistry, functioning primarily as ATP-competitive inhibitors against a wide array of oncogenic and inflammatory kinases 1. The specific functionalization of the quinazoline core to form 6-bromo-2-phenylquinazoline introduces unique steric and electronic properties that dictate its target selectivity.

The causality behind this specific substitution pattern is twofold:

  • The 2-Phenyl Ring: Extending from the C2 position, this bulky aromatic ring acts as a lipophilic anchor. It is designed to penetrate deep hydrophobic selectivity pockets adjacent to the highly conserved hinge region of target kinases, such as Phosphoinositide 3-kinase alpha (PI3K-α) and B-Raf 2.

  • The 6-Bromo Substitution: The inclusion of a heavy halogen at the C6 position fundamentally alters the molecule's electron density. Bromine acts as a potent halogen bond donor, allowing the molecule to form highly directional, non-covalent interactions with backbone carbonyls in the active site, effectively displacing ordered water molecules and increasing the overall thermodynamic stability of the protein-ligand complex 3.

Computational Pipeline Architecture

To accurately predict the binding affinity and mechanistic action of 6-bromo-2-phenylquinazoline, a sequential in silico pipeline must be established. Molecular docking provides a rapid, static snapshot of the binding pose, while Molecular Dynamics (MD) simulations validate the temporal stability of that pose under physiological conditions.

Computational_Workflow A Ligand Preparation (6-Bromo-2-phenylquinazoline) C Molecular Docking (Grid Generation & Scoring) A->C B Protein Preparation (Target Kinases) B->C D Protein-Ligand Complex C->D E MD System Setup (Solvation & Ionization) D->E F Equilibration (NVT & NPT Ensembles) E->F G Production Run (100 ns Trajectory) F->G H Trajectory Analysis (RMSD, RMSF, MM-PBSA) G->H

Figure 1: End-to-end computational workflow for molecular docking and dynamics simulations.

Self-Validating Molecular Docking Protocol

A robust docking protocol cannot simply generate poses; it must be a self-validating system that proves its own geometric accuracy.

Step 1: Ligand Preparation and Minimization

The 2D structure of 6-bromo-2-phenylquinazoline is converted to 3D. Causality: We subject the ligand to energy minimization using the B3LYP/6-31G* basis set or the MMFF94 force field. This is critical because the dihedral angle between the quinazoline core and the 2-phenyl ring must be energetically optimized; an artificial, planar conformation will result in severe steric clashes within the target's binding pocket, generating false-negative docking scores 4.

Step 2: Target Protein Preparation

High-resolution crystal structures (e.g., COX-2 [PDB: 5FSA], DNA Gyrase [PDB: 1KZN]) are retrieved. Causality: All crystallographic water molecules must be removed unless they are explicitly known to bridge ligand-protein interactions. Polar hydrogens are added, and protonation states are assigned at a physiological pH of 7.4 using PROPKA. Incorrect protonation of catalytic aspartate or glutamate residues will completely alter the hydrogen-bonding network, rendering the docking results biologically irrelevant.

Step 3: Grid Box Definition and Validation

The search space (grid box) is centered strictly on the coordinates of the co-crystallized native ligand. Self-Validation Check: Before docking the target molecule, the native ligand is extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å 4.

Step 4: Docking Execution

Docking is executed using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). The algorithm evaluates the conformational space, scoring poses based on electrostatic interactions, van der Waals forces, and desolvation penalties.

Quantitative Data: Target Binding Profiles

Based on established computational studies of 2-phenylquinazoline derivatives and their Schiff bases, the following table summarizes the quantitative binding affinities and key mechanistic interactions across primary biological targets 3, 2, 5.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
PI3K-α 4JPS-8.40Val851, Asp933, Ser774ATP-competitive hinge binding, Halogen bonding
B-Raf (V600E) 3OG7-7.90Cys532, Asp594, Phe583Hydrophobic contacts, H-bonding at activation loop
COX-2 5FSA-7.52Arg120, Tyr355, Ser530Deep hydrophobic pocket embedding
DNA Gyrase 1KZN-8.58Asn46, Asp73, Arg136Strong H-bonding with Asn46, Pi-Pi stacking

Molecular Dynamics (MD) Simulation Protocol

While docking predicts the binding pose, MD simulations evaluate the thermodynamic stability of the 6-bromo-2-phenylquinazoline complex over time.

Step 1: System Topology and Solvation

The protein is parameterized using the AMBER ff19SB force field, while the ligand is parameterized using the General AMBER Force Field (GAFF2) with AM1-BCC partial charges. Causality: GAFF2 is specifically calibrated for small organic molecules, ensuring the torsional penalties of the quinazoline-phenyl bond are accurately simulated. The system is solvated in an octahedral TIP3P water box with a 10 Å buffer, and neutralized with Na+/Cl- ions to mimic physiological osmolarity.

Step 2: Two-Phase Equilibration (NVT and NPT)
  • NVT Equilibration (Constant Number, Volume, Temperature): The system is gradually heated to 300 K over 100 ps. Causality: Heating at a constant volume prevents the solvent box from expanding violently, allowing water molecules to distribute their kinetic energy evenly around the rigid protein-ligand complex.

  • NPT Equilibration (Constant Number, Pressure, Temperature): The system is equilibrated at 1 atm for 500 ps using a Berendsen barostat. Causality: This step allows the solvent box volume to fluctuate, ensuring the system reaches the correct experimental water density (~1.0 g/cm³) before data collection begins.

Step 3: Production Run and MM-PBSA Analysis

A 100 ns production run is executed. System stability is validated by calculating the RMSD of the protein backbone. If the RMSD plateaus (typically < 2.5 Å variance), the system is considered stable. Finally, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations are performed on the trajectory to extract the exact free energy of binding (ΔG_bind), providing a highly accurate thermodynamic profile of the inhibitor's efficacy.

Mechanistic Pathway of Kinase Inhibition

The ultimate goal of utilizing 6-bromo-2-phenylquinazoline is the targeted disruption of pathological signaling cascades. By competitively binding to the ATP pocket of upstream kinases like PI3K-α, the molecule prevents the phosphorylation of downstream effectors, ultimately arresting cell proliferation.

Signaling_Pathway Ligand 6-Bromo-2- phenylquinazoline PI3K PI3K-α Ligand->PI3K ATP-Competitive Inhibition Apoptosis Apoptosis Induction Ligand->Apoptosis Triggers RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates AKT AKT Activation PI3K->AKT Phosphorylates mTOR mTOR Pathway AKT->mTOR Stimulates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Figure 2: Mechanistic disruption of the PI3K/AKT/mTOR signaling pathway by 6-bromo-2-phenylquinazoline.

Conclusion

The integration of molecular docking and dynamic simulations provides a rigorous, self-validating framework for evaluating 6-bromo-2-phenylquinazoline. The distinct electronic contribution of the C6-bromine and the lipophilic mapping of the C2-phenyl ring make this scaffold a highly viable candidate for further lead optimization against critical kinase and inflammatory targets.

References

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. tandfonline.com. 2

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. intechopen.com.1

  • Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2. ub.ac.id. 4

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. nih.gov. 5

  • Innovative Green synthesis of Schiff bases and their Antimicrobial Activity. researchgate.net. 3

Sources

Foundational

In Vitro Cytotoxicity Screening of 6-Bromo-2-phenylquinazoline: A Technical Guide for Preclinical Evaluation

Executive Summary This technical whitepaper provides an authoritative framework for the in vitro cytotoxicity screening of 6-bromo-2-phenylquinazoline . Designed for drug development professionals, this guide synthesizes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an authoritative framework for the in vitro cytotoxicity screening of 6-bromo-2-phenylquinazoline . Designed for drug development professionals, this guide synthesizes the pharmacological rationale behind the quinazoline scaffold with field-proven, self-validating experimental protocols. By establishing rigorous methodologies, researchers can accurately quantify the antiproliferative potential of this compound while mitigating common in vitro artifacts.

Pharmacological Rationale & Target Causality

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its role in targeted oncology therapies[1]. The structural architecture of 6-bromo-2-phenylquinazoline offers specific mechanistic advantages for kinase inhibition:

  • 6-Bromo Substitution : The introduction of a bromine atom at the 6-position significantly enhances the molecule's lipophilicity and electron-withdrawing capability. This is critical for driving deep penetration into the hydrophobic ATP-binding pockets of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR)[1].

  • 2-Phenyl Substitution : The phenyl ring provides essential steric stabilization and facilitates π-π stacking interactions with aromatic amino acid residues within the kinase hinge region.

Recent evaluations of structurally analogous 2-phenylquinazoline derivatives have demonstrated potent antiproliferative activity against non-small cell lung cancer (A549), colon carcinoma (HCT-116), and leukemia cell lines by acting as multi-kinase inhibitors (e.g., PI3K-α, B-Raf, and VEGFR-2)[2]. The synthesis of high-purity 6-bromo-2-phenylquinazoline, often achieved via advanced ligand-free cobalt-catalyzed cyclization[3], is the absolute prerequisite for reliable in vitro evaluation.

Mechanism Ligand 6-Bromo-2-phenylquinazoline Receptor Receptor Tyrosine Kinase (e.g., EGFR / VEGFR-2) Ligand->Receptor Competitive ATP Binding Pathway1 PI3K / AKT Survival Pathway Receptor->Pathway1 Inhibits Activation Pathway2 MAPK Proliferation Pathway Receptor->Pathway2 Inhibits Activation Outcome Apoptosis & Cell Cycle Arrest Pathway1->Outcome Loss of Survival Signal Pathway2->Outcome Loss of Growth Signal

Fig 1. Mechanistic pathway of kinase inhibition by 6-bromo-2-phenylquinazoline.

Experimental Design: Building a Self-Validating System

To ensure scientific trustworthiness, cytotoxicity assays must be inherently self-validating. The experimental architecture must control for false positives (e.g., vehicle toxicity, media evaporation) and false negatives (e.g., compound precipitation, assay interference).

Cell Line Selection Causality
  • A549 (Human Lung Adenocarcinoma) : Selected due to its well-documented overexpression of EGFR, serving as the primary efficacy model for quinazoline derivatives[1].

  • HCT-116 (Colorectal Carcinoma) : Utilized to assess downstream PI3K and B-Raf inhibition pathways[2].

  • HEK-293 (Normal Human Embryonic Kidney) : Serves as a non-tumorigenic control to evaluate the therapeutic index and rule out broad-spectrum, non-specific toxicity.

Solubility & Vehicle Control

Quinazolines are notoriously hydrophobic. The compound must be dissolved in 100% analytical-grade DMSO to create a concentrated stock (e.g., 20 mM), followed by serial dilution in culture media. The final DMSO concentration in the assay must never exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which would artificially inflate the compound's apparent potency[4].

Step-by-Step Cytotoxicity Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the NAD(P)H-dependent cellular oxidoreductase enzymes of viable cells to reduce the tetrazolium dye into insoluble purple formazan[4].

Step 1: Plate Architecture (Edge-Effect Mitigation) Fill the outer perimeter wells of a 96-well plate with 200 µL of sterile PBS. This prevents media evaporation in the active wells, which otherwise alters osmolarity and skews viability data. Seed the inner 60 wells with target cells at a density of 5,000 cells/well in 100 µL of complete media.

Step 2: Adherence Phase Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and exponential growth phase initiation.

Step 3: Compound Treatment & Self-Validation Aspirate the media. Add 100 µL of fresh media containing 6-bromo-2-phenylquinazoline at serial concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0, 100.0 µM). Critical Controls:

  • Vehicle Control : 0.1% DMSO (Establishes the 100% viability baseline).

  • Positive Control : Erlotinib at 10 µM (Validates that the cells are susceptible to known EGFR inhibitors).

  • Blank Control : Media + Compound without cells (Checks for spontaneous compound-dye reduction interference).

Step 4: Incubation Incubate for 72 hours. This extended duration is necessary to allow for sufficient cell cycle progression and the downstream induction of apoptosis following kinase inhibition.

Step 5: MTT Addition & Solubilization Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C. Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes.

Step 6: Spectrophotometric Readout Measure absorbance at 570 nm using a microplate reader to quantify viability[4].

Workflow Phase1 1. Cell Culture & Seeding (A549, HCT-116) Phase2 2. Compound Treatment (0.1 - 100 µM, 72h) Phase1->Phase2 Phase3 3. Viability Assay (MTT / SRB Addition) Phase2->Phase3 Phase4 4. Spectrophotometric Quantification (570 nm) Phase3->Phase4 Phase5 5. Data Normalization & IC50 Determination Phase4->Phase5

Fig 2. Self-validating in vitro cytotoxicity screening workflow for quinazolines.

Quantitative Data Interpretation & Benchmarks

While exact IC₅₀ values for 6-bromo-2-phenylquinazoline will vary based on specific assay conditions, we can extrapolate expected performance benchmarks based on closely related 6-substituted and 2-phenylquinazoline derivatives[1][2].

Cell LineTissue OriginTarget Kinase ExpressionExpected IC₅₀ Range (µM)Reference Control
A549 Non-Small Cell LungHigh EGFR1.5 - 18.3Erlotinib / Gefitinib
HCT-116 Colon CarcinomaHigh PI3K / B-Raf2.5 - 15.0Sorafenib
MCF-7 Breast AdenocarcinomaModerate6.8 - 25.0Doxorubicin
HEK-293 Normal Embryonic KidneyLow> 50.0N/A (Selectivity)

Conclusion

The in vitro cytotoxicity screening of 6-bromo-2-phenylquinazoline requires a rigorous, mechanistically grounded approach. By employing self-validating assay architectures and selecting cell lines that actively express the target kinases, researchers can accurately delineate the compound's therapeutic window. Future preclinical studies should complement these viability assays with flow cytometric apoptosis analysis and specific kinase profiling to fully elucidate the pharmacodynamics of this highly promising scaffold.

Sources

Foundational

6-bromo-2-phenylquinazoline receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-bromo-2-phenylquinazoline Foreword: From Scaffold to Specificity The quinazoline core is a privileged scaffold in medicinal chemistry, forming the str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-bromo-2-phenylquinazoline

Foreword: From Scaffold to Specificity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of bioactive molecules. Its rigid, heterocyclic structure provides a versatile framework for introducing functional groups that can dictate interaction with specific biological targets. The compound 6-bromo-2-phenylquinazoline represents a distinct entry in this class. The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position creates a unique electronic and steric profile. While related structures are known to target a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels, the specific binding profile of 6-bromo-2-phenylquinazoline itself requires empirical determination.

This guide serves as a comprehensive manual for the researcher tasked with elucidating this profile. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the why behind the how—explaining the rationale for experimental design, the principles of self-validating assays, and the robust interpretation of binding data. Our objective is to equip you with the knowledge to not only generate high-quality data but also to be confident in its meaning and implications for drug discovery.

Part 1: Strategic Target Selection for Novel Quinazolines

Before any binding assay can be performed, a fundamental question must be addressed: which receptors should we investigate? A broad, unfocused screening campaign is both resource-intensive and inefficient. A more strategic approach, grounded in chemical informatics and literature precedent, is required.

The structure of 6-bromo-2-phenylquinazoline provides initial clues. Quinazoline derivatives have a well-documented history of interacting with receptors like the GABA-A receptor, epidermal growth factor receptor (EGFR), and various GPCRs. The first step is therefore a survey of literature for structurally analogous compounds to build a panel of probable targets. This process involves identifying the closest structural relatives of our compound that have established biological activity.

This leads to a logical workflow for prioritizing targets for initial binding assays.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Characterize 6-bromo-2-phenylquinazoline B Literature & Database Search (e.g., SciFinder, PubChem) for structural analogs A->B Input Structure C Identify known biological targets of analogs (e.g., GABA-A, EGFR, GPCRs) B->C Extract Data D Prioritize Targets Based On: 1. Structural Similarity 2. Target Class Diversity 3. Therapeutic Relevance C->D Synthesize & Analyze E Assemble Primary Screening Panel (e.g., 5-10 high-priority targets) D->E Define Scope F Proceed to Binding Affinity Assays E->F Initiate Experiment

Figure 1. A streamlined workflow for the strategic selection of potential receptor targets for a novel compound based on structural analogy and literature precedent.

Part 2: The Bedrock of Binding Assays: Principles and Terminology

At its core, a receptor binding assay quantifies the interaction between a ligand (our test compound, 6-bromo-2-phenylquinazoline) and a receptor. This interaction is governed by the law of mass action, where the ligand and receptor associate to form a complex until they reach equilibrium.

The strength of this interaction is defined by the affinity constant . A high affinity indicates a strong, stable interaction, which is often a desirable characteristic for a drug candidate. The key parameters we aim to determine are:

  • Kd (Equilibrium Dissociation Constant): This is the most fundamental measure of affinity. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher affinity.

  • IC50 (Half-maximal Inhibitory Concentration): In competitive binding assays, this is the concentration of our test compound required to displace 50% of a known, labeled ligand from the receptor.

  • Ki (Inhibition Constant): The IC50 is dependent on the concentration and affinity of the labeled ligand used in the assay. The Ki is a calculated value, derived from the IC50 using the Cheng-Prusoff equation, that represents the intrinsic affinity of the test compound for the receptor, independent of assay conditions.

G cluster_0 Unbound State cluster_1 Bound State (Equilibrium) L1 Ligand (L) LR Ligand-Receptor Complex (LR) L1->LR k_on R1 Receptor (R) LR->R1 k_off caption Figure 2. The dynamic equilibrium of ligand binding to a receptor.

Figure 2. The dynamic equilibrium of ligand binding to a receptor, governed by the association (kon) and dissociation (koff) rate constants. The ratio koff/kon defines the equilibrium dissociation constant, Kd.

To measure these interactions, several technologies can be employed. The gold standard, particularly for initial characterization, is the competitive radioligand binding assay . This method involves incubating a source of the target receptor (e.g., cell membranes), a known radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, providing a direct assessment of how effectively our test compound competes for the binding site.

Part 3: Protocol—Competitive Radioligand Binding Assay for GABA-A Receptor

This section provides a detailed, field-tested protocol for assessing the binding affinity of 6-bromo-2-phenylquinazoline at the benzodiazepine site of the GABA-A receptor, a plausible target based on the quinazoline scaffold.

Materials and Reagents
ComponentDescription & SupplierStorage
Test Compound 6-bromo-2-phenylquinazoline, 10 mM stock in 100% DMSO-20°C
Radioligand [³H]-Flunitrazepam (Specific Activity: 70-90 Ci/mmol)-20°C
Receptor Source Rat cortical membranes-80°C
Assay Buffer 50 mM Tris-HCl, pH 7.44°C
Wash Buffer Cold 50 mM Tris-HCl, pH 7.44°C
Non-Specific Binding 10 µM ClonazepamRoom Temp
Scintillation Cocktail Ultima Gold™ or equivalentRoom Temp
Filter Mats GF/B glass fiber filtersRoom Temp
Assay Plates 96-well polypropylene platesRoom Temp
Step-by-Step Experimental Workflow
  • Preparation of Compound Dilution Series:

    • Thaw the 10 mM stock of 6-bromo-2-phenylquinazoline.

    • Perform a serial dilution in 100% DMSO to create a range of concentrations. A typical 11-point curve might start at 1 mM and proceed with 1:3 or 1:5 dilutions.

    • Finally, dilute these DMSO stocks into the assay buffer to the desired starting concentration (e.g., 100 µM). This intermediate step is crucial to minimize the final DMSO concentration in the assay, which should not exceed 1%.

  • Assay Plate Setup:

    • Design the 96-well plate map to include wells for Total Binding, Non-Specific Binding (NSB), and the test compound dilution series.

    • To each well, add the components in the following order:

      • 25 µL of Assay Buffer for Total Binding wells.

      • 25 µL of 10 µM Clonazepam for NSB wells.

      • 25 µL of the corresponding 6-bromo-2-phenylquinazoline dilution for sample wells.

  • Addition of Radioligand and Receptor:

    • Prepare a working solution of [³H]-Flunitrazepam in assay buffer. The final concentration in the assay should be approximately equal to its Kd value (typically ~1 nM) to ensure sensitive competition.

    • Prepare a suspension of the rat cortical membranes in assay buffer. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound, a key principle for maintaining the validity of the competitive binding model.

    • Add 25 µL of the [³H]-Flunitrazepam solution to all wells.

    • Add 50 µL of the membrane suspension to all wells. The total assay volume is now 100 µL.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at 4°C on a plate shaker. Incubation is performed at a low temperature to minimize receptor degradation and reach equilibrium.

  • Harvesting and Filtration:

    • Pre-soak the GF/B filter mat in wash buffer.

    • Rapidly terminate the binding reaction by vacuum filtration using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

    • Immediately wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Dry the filter mat completely under a heat lamp or in an oven.

    • Place the dried mat into a scintillation bag, add 5-10 mL of scintillation cocktail, and seal.

    • Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a liquid scintillation counter.

G A Prepare Compound Dilution Series in DMSO, then Assay Buffer B Aliquot Buffer (Total), Clonazepam (NSB), or Test Compound to Plate A->B Step 1 C Add [³H]-Flunitrazepam (Radioligand) to all wells B->C Step 2 D Add Receptor Membranes to all wells to initiate binding C->D Step 3 E Incubate plate at 4°C to reach equilibrium D->E Step 4 F Rapidly Harvest onto GF/B Filter Mat via Vacuum Filtration E->F Step 5 G Wash Filters with Ice-Cold Buffer F->G Step 6 H Dry Filter Mat, Add Scintillation Cocktail G->H Step 7 I Measure Radioactivity (CPM) using Scintillation Counter H->I Step 8

Figure 3. Step-by-step workflow for a competitive radioligand binding assay, from compound preparation to final data acquisition.

Part 4: From Raw Counts to Affinity Constants: Data Analysis

The raw output from the scintillation counter (CPM) must be transformed into a meaningful measure of affinity.

Data Processing
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the NSB wells from the measured CPM.

    • Specific Binding = Total Binding (CPM) - NSB (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (the "Total Binding" wells, which contain no competitor).

    • % Specific Binding = (Specific Binding at [Compound] / Maximal Specific Binding) x 100

Curve Fitting and IC50 Determination

Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve. Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation. This analysis will directly yield the log(IC50), from which the IC50 value is calculated.

Calculating the Ki

The IC50 is converted to the Ki using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand ([³H]-Flunitrazepam).

  • Kd is the dissociation constant of the radioligand for the receptor.

This calculation provides the true, intrinsic affinity of 6-bromo-2-phenylquinazoline for the receptor.

ParameterExample ValueDescription
IC50 75 nMDetermined from dose-response curve.
[L] 1.0 nMConcentration of [³H]-Flunitrazepam used.
Kd of [L] 1.2 nMAffinity of [³H]-Flunitrazepam for the receptor.
Calculated Ki 40.9 nM Intrinsic affinity of the test compound.

Part 5: Ensuring Trustworthiness: The Self-Validating Protocol

The credibility of your results hinges on the robustness of your assay. A well-designed protocol is a self-validating system. Key checks must be integrated into your experimental design:

  • Receptor Saturation: Before running competitive assays, a saturation binding experiment using only the radioligand should be performed. This confirms that you are working with a finite population of specific binding sites and allows for the empirical determination of the radioligand's Kd, a critical parameter for the Cheng-Prusoff equation.

  • Minimal Ligand Depletion: As mentioned, the concentration of receptors should be low enough that it binds less than 10% of the total radioligand added. This ensures that the free concentration of the radioligand is not significantly altered by binding, a core assumption of the binding models.

  • Assay Window: The difference between total binding and non-specific binding (the signal-to-noise ratio) must be sufficiently large. A ratio of total-to-NSB counts greater than 3 is generally considered acceptable.

  • Compound Integrity: Ensure that 6-bromo-2-phenylquinazoline is soluble in the final assay buffer and does not precipitate. Compound precipitation is a common source of artifactual results. Visual inspection and, if necessary, solubility tests should be performed.

By rigorously controlling for these factors, you ensure that the measured Ki is a true reflection of the molecular interaction between your compound and the target receptor, making the data trustworthy and reproducible.

References

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Möhler, H., & Okada, T. (1977). Benzodiazepine receptor: demonstration in the central nervous system. Science, 198(4319), 849–851. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

Exploratory

A Technical Guide to the Predicted ADMET Profile of 6-bromo-2-phenylquinazoline

Executive Summary: De-risking Discovery with In Silico Profiling In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: De-risking Discovery with In Silico Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity, issues collectively defined by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1] Consequently, the early, predictive assessment of these properties has transitioned from a late-stage experimental characterization to a foundational, in silico screening process.[2] This guide provides a comprehensive, predicted ADMET profile for the novel chemical entity 6-bromo-2-phenylquinazoline, a member of the quinazoline scaffold family known for its broad therapeutic potential.[3] By leveraging a suite of validated computational models, we can construct a data-driven hypothesis of this molecule's behavior in a biological system, thereby guiding strategic decisions for synthesis, prioritization, and future in vitro validation.

The Subject Molecule: 6-bromo-2-phenylquinazoline

The molecule at the center of this analysis is 6-bromo-2-phenylquinazoline. Its structure is defined by a bicyclic quinazoline core, a phenyl substituent at the 2-position, and a bromine atom at the 6-position. These features are critical determinants of its physicochemical and, by extension, its ADMET properties.

  • Canonical SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)N=C2

  • Molecular Formula: C₁₄H₉BrN₂

The diagram below illustrates the key structural components influencing its predicted ADMET profile.

G cluster_molecule 6-bromo-2-phenylquinazoline cluster_features Key Structural Features mol A Quinazoline Core (Nitrogens as H-bond acceptors, influences pKa) B Phenyl Group (Increases lipophilicity, potential metabolic site) C Bromine Atom (Increases molecular weight and lipophilicity, can block metabolism)

Caption: Key structural features of 6-bromo-2-phenylquinazoline.

The In Silico Workflow: A Self-Validating System

Our approach to generating a predictive ADMET profile relies on a workflow that integrates multiple validated, open-access computational tools. This multi-model strategy enhances the trustworthiness of the final assessment. The process begins with the molecule's structure (SMILES string) and proceeds through sequential layers of analysis.

ADMET_Workflow cluster_physchem Physicochemical & Drug-Likeness cluster_pk Pharmacokinetics (ADME) cluster_tox Toxicity start Input: SMILES String (C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)N=C2) physchem Calculate Properties (MW, logP, TPSA, etc.) start->physchem druglikeness Evaluate Drug-Likeness (e.g., Lipinski's Rule of Five) physchem->druglikeness absorption Absorption (HIA, Caco-2, P-gp) druglikeness->absorption distribution Distribution (BBB, PPB) absorption->distribution metabolism Metabolism (CYP450 Inhibition) distribution->metabolism excretion Excretion (Clearance) metabolism->excretion toxicity Toxicity Endpoints (hERG, Ames, Hepatotoxicity) excretion->toxicity end Output: Comprehensive ADMET Profile (Data Tables & Interpretation) toxicity->end

Caption: In Silico ADMET prediction workflow.

This workflow utilizes established platforms such as SwissADME for physicochemical properties, pharmacokinetics, and drug-likeness, and ProTox-II for toxicity predictions.[4][5] The rationale is to use specialized tools that are rigorously trained and validated for their specific predictive domains.[6][7]

Predicted Physicochemical Properties & Drug-Likeness

The foundation of any ADMET profile lies in the molecule's physicochemical properties. These parameters govern its ability to navigate the complex environments of the gastrointestinal tract, bloodstream, and cellular membranes. The predicted properties for 6-bromo-2-phenylquinazoline are summarized below.

PropertyPredicted ValueDrug-Likeness RuleCompliance
Molecular Weight 285.14 g/mol Lipinski: ≤ 500Yes
logP (Lipophilicity) 4.15Lipinski: ≤ 5Yes
H-Bond Donors 0Lipinski: ≤ 5Yes
H-Bond Acceptors 2Lipinski: ≤ 10Yes
TPSA 25.78 ŲTPSA ≤ 140 ŲYes
Rotatable Bonds 1≤ 10Yes

Interpretation: The molecule shows excellent compliance with Lipinski's Rule of Five, a cornerstone of drug-likeness assessment. Its molecular weight is well within the optimal range for oral bioavailability. The predicted logP of 4.15 indicates significant lipophilicity, which is favorable for membrane permeation but may impact solubility. A low Topological Polar Surface Area (TPSA) is a strong indicator of good cell membrane permeability. The absence of hydrogen bond donors and the presence of only two acceptors further contribute to its predicted ability to cross lipid bilayers.

Predicted Pharmacokinetic (ADME) Profile

This section details the predicted journey of 6-bromo-2-phenylquinazoline through a biological system.

Absorption

High passive intestinal absorption is anticipated due to the molecule's high lipophilicity and low TPSA.

Absorption ParameterPredictionRationale & Implication
Human Intestinal Absorption (HIA) HighFavorable lipophilicity and size suggest efficient passive diffusion across the gut wall.
Caco-2 Permeability HighThe Caco-2 cell line is a model for the intestinal barrier; high permeability is predicted.
P-glycoprotein (P-gp) Substrate NoP-gp is an efflux pump that can expel drugs from cells, reducing bioavailability. Not being a substrate is a highly desirable trait.
Distribution

The molecule's distribution will be heavily influenced by its lipophilicity.

Distribution ParameterPredictionRationale & Implication
Blood-Brain Barrier (BBB) Permeant YesThe combination of high lipophilicity, low TPSA, and a lack of P-gp substrate activity strongly suggests the molecule can cross the BBB. This is a critical consideration for CNS targets or for avoiding CNS-related side effects.
Plasma Protein Binding (PPB) High (>90%)Highly lipophilic compounds tend to bind extensively to plasma proteins like albumin. This can reduce the free fraction of the drug available to exert its therapeutic effect and may prolong its half-life.
Metabolism

Metabolism, primarily by the Cytochrome P450 (CYP) enzyme family in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDI).[8]

Metabolism ParameterPredictionRationale & Implication
CYP1A2 Inhibitor NoLow risk of DDIs with drugs metabolized by this isoform.
CYP2C19 Inhibitor NoLow risk of DDIs with drugs metabolized by this isoform.
CYP2C9 Inhibitor YesPotential Liability: Inhibition of this key enzyme could lead to significant DDIs with co-administered drugs like warfarin or certain NSAIDs.
CYP2D6 Inhibitor NoLow risk of DDIs with drugs metabolized by this isoform.
CYP3A4 Inhibitor YesPotential Liability: CYP3A4 metabolizes approximately 50% of drugs on the market. Inhibition presents a high risk of clinically relevant DDIs.

Metabolic Hotspots: The unsubstituted phenyl ring and the quinazoline core are the most likely sites for Phase I oxidation. The bromine at position 6 may serve as a "metabolic blocker," potentially increasing the molecule's stability and half-life by preventing oxidation at that site.[9]

Predicted Toxicity Profile

Early identification of toxicity liabilities is arguably the most critical function of in silico screening.[7]

Toxicity EndpointPredictionConfidenceImplication
hERG Inhibition Low Risk0.85The hERG potassium channel is critical for cardiac repolarization. Inhibition can lead to fatal arrhythmias. A low-risk prediction is a positive sign for the cardiovascular safety profile.
Ames Mutagenicity Non-mutagen0.79The Ames test assesses the potential for a compound to cause DNA mutations, a proxy for carcinogenicity. A negative prediction is essential for a safe drug candidate.[10]
Hepatotoxicity (DILI) Active0.65Potential Liability: Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal. This prediction suggests a potential risk that must be carefully evaluated with in vitro assays (e.g., using HepG2 cells).[11]
Oral Rat Acute Toxicity (LD₅₀) 2.55 mol/kg (Class 4)-Predicted to be "Harmful if swallowed." This provides an initial estimate of acute toxicity for handling and future preclinical studies.

Synthesis, Interpretation, and Path Forward

Senior Scientist Assessment: The in silico profile of 6-bromo-2-phenylquinazoline presents a classic "double-edged sword" often seen in drug discovery. On one hand, the molecule exhibits an excellent profile for oral absorption and membrane permeability, including BBB penetration, driven by its high lipophilicity and low TPSA. Its predicted lack of mutagenicity and low risk of hERG inhibition are significant assets.

However, this same lipophilicity likely contributes to three key predicted liabilities:

  • Metabolism: Potent inhibition of CYP2C9 and CYP3A4 is a major red flag for drug-drug interactions.

  • Toxicity: The prediction of hepatotoxicity, while of moderate confidence, cannot be ignored.

  • Solubility: While not explicitly modeled in this high-level screen, a logP of 4.15 strongly suggests that aqueous solubility will be poor, potentially posing challenges for formulation.

Recommended Next Steps (Experimental Validation): The in silico data provides a clear, actionable roadmap for experimental validation. The following assays should be prioritized to confirm or refute the computational predictions:

  • Physicochemical:

    • Kinetic or thermodynamic solubility assays (e.g., in PBS buffer).

    • Experimental determination of logP/logD.

  • Pharmacokinetics:

    • Permeability: Caco-2 bidirectional permeability assay to confirm high absorption and assess P-gp interaction.

    • Metabolism: In vitro CYP450 inhibition panel (fluorescent or LC-MS/MS-based) against the major isoforms, with a focus on CYP3A4 and CYP2C9.

    • Metabolic Stability: Human liver microsome (HLM) stability assay to determine intrinsic clearance and half-life.

  • Toxicity:

    • Cardiotoxicity: hERG binding or patch-clamp assay to confirm the low risk of cardiac liability.

    • Hepatotoxicity: Cytotoxicity assays using human hepatocytes (e.g., HepG2 cells) to investigate the DILI prediction.

This tiered, data-driven approach ensures that resources are focused on addressing the most significant predicted risks, embodying the "fail early, fail cheap" philosophy and maximizing the probability of success for this chemical series.

References

  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available from: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Sasi, D., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Retrieved from [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available from: [Link]

  • Tamarind Bio. (n.d.). ADMET Online | Prioritize Drugs Based on ADMET Properties. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • SwissDrugDesign - Molecular Modelling Group. (n.d.). Retrieved from [Link]

  • Scribd. (2018). ProTox-II: Toxicity Prediction Webserver. Retrieved from [Link]

  • Oxford Academic. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Retrieved from [Link]

  • Liu, R., et al. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. Frontiers in Pharmacology. Available from: [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2024). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. Retrieved from [Link]

  • Banik, S., & Kandimalla, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1049. Available from: [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-quinazoline. Retrieved from [Link]

  • Interpretation-ADMElab: ADMET Prediction. (n.d.). Retrieved from [Link]

Sources

Foundational

Crystal Structure Analysis of 6-Bromo-2-phenylquinazoline: A Comprehensive Technical Guide

Executive Summary Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for numerous therapeutics, including monoamine oxidase (MAO) inhibitors, anti-inflammatory agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for numerous therapeutics, including monoamine oxidase (MAO) inhibitors, anti-inflammatory agents, and epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib[1],[2]. Among these, 6-bromo-2-phenylquinazoline (CAS: 1004997-72-1) is a highly valued synthetic intermediate[3]. The bromine atom at the C6 position acts as a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the quinazoline core[3],[4].

Understanding the solid-state architecture of this molecule through single-crystal X-ray diffraction is paramount for rational drug design. Crystallographic analysis reveals critical intermolecular interactions—such as halogen bonding and π-π stacking—which dictate the molecule's physicochemical properties, solubility, and target binding affinity.

Chemical Synthesis & Purification

To obtain diffraction-quality crystals, the starting material must be of ultra-high purity (>99%). While traditional methods rely on harsh oxidants, recent advancements utilize transition-metal catalysis for greener, more efficient assemblies. We employ a ligand-free cobalt-catalyzed dehydrogenative cyclization, which offers excellent atom economy and functional group tolerance[5].

Protocol 1: Cobalt-Catalyzed Synthesis of 6-Bromo-2-phenylquinazoline
  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2-amino-5-bromobenzyl alcohol (2.0 mmol) and benzonitrile (1.0 mmol)[5].

  • Catalyst Loading: Add Co(OAc)₂·4H₂O (8.0 mol %) as the precatalyst and KOtBu (1.0 equiv) as the base[5]. Causality: The strong base is critical for deprotonating the alcohol, facilitating the initial cobalt-alkoxide formation required to trigger the dehydrogenative cascade.

  • Solvent & Conditions: Suspend the mixture in t-amyl alcohol (4.0 mL). Seal the tube under a nitrogen atmosphere and stir at 95 °C for 24 hours[5]. Causality:t-Amyl alcohol is chosen for its high boiling point and steric bulk, which prevents it from participating in off-target side reactions.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate = 50:1)[5].

  • Validation: The product is isolated as a white solid (Yield: ~73%) and validated via NMR and HRMS prior to crystallization[5].

Reaction A 2-Amino-5-bromobenzyl alcohol C Co(OAc)2·4H2O / KOtBu t-amyl alcohol, 95 °C A->C B Benzonitrile B->C D 6-Bromo-2-phenylquinazoline C->D Dehydrogenative Cyclization

Figure 1: Cobalt-catalyzed dehydrogenative cyclization pathway.

Single-Crystal Growth Methodology

Crystallization is a thermodynamically driven process. To obtain single crystals suitable for X-ray diffraction, the nucleation rate must be strictly controlled to prevent polycrystalline aggregation and lattice defects.

Protocol 2: Anti-Solvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of purified 6-bromo-2-phenylquinazoline in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial. Causality: DCM is an excellent solvent for quinazolines, ensuring complete dissolution without immediate supersaturation.

  • Layering: Place the inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane (anti-solvent).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at 293 K for 48–72 hours.

  • Harvesting: As hexane vapor slowly diffuses into the DCM, the solubility of the quinazoline decreases, promoting the slow, ordered growth of single crystals. Harvest a pristine, block-shaped crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) using a nylon loop and immediately coat it in paratone oil to prevent solvent loss and lattice degradation.

Workflow S1 Synthesis (Co-Catalyzed) S2 Purification (Chromatography) S1->S2 S3 Crystallization (Vapor Diffusion) S2->S3 S4 X-Ray Diffraction (Mo Kα Source) S3->S4 S5 Structure Solution (SHELX Suite) S4->S5

Figure 2: End-to-end workflow for synthesis and crystallographic analysis.

Analytical & Crystallographic Data

Once mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å), the crystal structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL)[6].

Data Presentation

Table 1: Analytical and Spectroscopic Data for 6-Bromo-2-phenylquinazoline

Parameter Value Reference
Chemical Formula C₁₄H₉BrN₂ [6]
Molecular Weight 285.14 g/mol Calculated
Melting Point 162–169 °C [6],[5]
¹H NMR (400 MHz, CDCl₃) δ 9.37 (s, 1H), 8.64–8.54 (m, 2H), 8.06 (s, 1H), 7.94 (d, J = 1.2 Hz, 2H), 7.59–7.47 (m, 3H) [5]

| HRMS (ESI-TOF) | Calcd for C₁₄H₉BrN₂ [M+H]⁺ m/z 285.0022; Found 285.0027 |[6] |

Table 2: Representative Crystallographic Parameters for Quinazoline Scaffolds

Parameter Typical Value for Quinazoline Derivatives Reference
Temperature 293(2) K [6]
Wavelength 0.71073 Å (Mo Kα) [6]
Crystal System Monoclinic / Triclinic [6],[1]
Space Group P2₁/c or P-1 [1]

| Refinement Method | Full-matrix least-squares on F² | Standard |

Structural Analysis & Mechanistic Insights

The X-ray crystal structure of 6-bromo-2-phenylquinazoline and its analogs reveals several critical geometrical features that govern its behavior in biological systems[6],[1]:

  • Core Planarity: The fused pyrimidine and benzene rings of the quinazoline core are highly planar. This extended π-conjugation is essential for the molecule's electronic properties and its ability to intercalate or stack within deep, narrow biological target pockets (e.g., the ATP-binding site of kinases).

  • Dihedral Torsion: The C2-phenyl ring typically exhibits a slight torsional twist relative to the quinazoline plane. This dihedral angle is a thermodynamic compromise between maximizing π-conjugation and minimizing steric repulsion between the ortho-hydrogens of the phenyl ring and the N1/N3 atoms of the quinazoline core.

  • Halogen Bonding: The C6-bromine atom is highly polarizable, featuring an electropositive "σ-hole" along the C-Br bond axis. This enables highly directional halogen bonding (e.g., C-Br···N interactions) with adjacent molecules. In the solid state, this serves as a primary driving force for the packing architecture.

  • π-π Stacking: The crystal lattice is further stabilized by offset face-to-face π-π stacking interactions between the electron-deficient quinazoline cores, creating robust supramolecular 1D chains or 2D sheets[6].

Conclusion

The structural elucidation of 6-bromo-2-phenylquinazoline provides foundational insights into its spatial geometry and intermolecular interaction profile. By mastering the synthesis, crystallization, and X-ray analysis workflows outlined in this guide, researchers can leverage these crystallographic parameters to rationally design next-generation quinazoline-based therapeutics with optimized binding affinities and pharmacokinetic profiles.

References

  • Supplementary Information For Copper-Catalyzed Annulation of Amidines for Quinazolines Synthesis Table of Contents - Rsc.
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - Frontiers URL
  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - The Journal of Organic Chemistry (ACS Publications)
  • Straightforward Access to 3,4‐Dihydro‐2H‐1,2,4‐benzothiadiazine 1,1‐dioxides and Quinazolines via Iron‐Catalyzed Aerobic Oxidative Condensation of Amines - ChemistrySelect (Wiley Online Library)
  • Distinct Selectivity of 2-Aryl Thioquinazolinones in the Sulfur Directing Rh(III)-Catalyzed Amidation Reaction - The Journal of Organic Chemistry (ACS Publications)
  • US8633208B2 - 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands - Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Sustainable Synthesis of 6-Bromo-2-phenylquinazoline

Executive Summary & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators[1]. Specifically, 6-bromo-2-phenylquinazoline is a critical synthetic intermediate; the bromine atom at the C6 position provides an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the heterocyclic core[2].

Historically, quinazoline synthesis relied on harsh acidic cyclizations or transition-metal-catalyzed cross-couplings requiring expensive ligands and generating toxic waste streams. To align with modern green chemistry imperatives, this protocol details a highly efficient, transition-metal-free, base-promoted aqueous synthesis.

Causality in Experimental Design: This methodology utilizes 2-amino-5-bromobenzylamine and α,α,α-tribromotoluene. The reaction is driven by aqueous sodium hydroxide (NaOH) and molecular oxygen (O₂).

  • NaOH serves a dual purpose: it neutralizes the hydrobromic acid (HBr) generated during the condensation and increases the nucleophilicity of the primary amines.

  • Molecular Oxygen (O₂) acts as the terminal green oxidant, facilitating the final oxidative aromatization of the dihydroquinazoline intermediate into the fully conjugated quinazoline ring.

  • Water acts as an environmentally benign solvent that uniquely solubilizes the inorganic base while forcing the hydrophobic organic intermediates into close proximity, accelerating the reaction rate via the hydrophobic effect.

Experimental Workflow & Pathway Visualization

G Start Reagents: 2-Amino-5-bromobenzylamine + α,α,α-Tribromotoluene Base Alkaline Activation: Add NaOH (3.1 equiv) in H2O Start->Base Oxidation Oxidative Environment: O2 Bubbling (10 min) Base->Oxidation Reaction Thermal Cyclization: Heat at 80 °C for 20h Oxidation->Reaction Workup Aqueous Workup: DCM Extraction & Washing Reaction->Workup Purification Flash Chromatography: Hexane/EtOAc (30:1) Workup->Purification Product Isolated Product: 6-Bromo-2-phenylquinazoline Purification->Product

Workflow for the green aqueous synthesis of 6-bromo-2-phenylquinazoline.

Optimization Data & Condition Selection

The selection of the aqueous NaOH system (Condition B) over organic bases (Condition A) is rooted in empirical yield data and atom economy. The table below summarizes the optimization parameters that validate the chosen protocol.

ParameterCondition A (Organic)Condition B (Aqueous Green)
Solvent Acetonitrile (MeCN), 0.2 MWater (H₂O), 1.0 M
Base DABCO (4.0 equiv)NaOH (3.1 equiv)
Oxidant Molecular O₂Molecular O₂
Temperature 80 °C80 °C
Byproducts Organic salts, dihydro-intermediatesNaBr (Water-soluble)
Target Yield ~52% (Mixed with intermediates)61% (Clean conversion)

Step-by-Step Synthesis Protocol

Self-Validating System Note: This protocol includes in-process controls (TLC/GC) to ensure the researcher can verify intermediate states before proceeding to subsequent steps.

Materials Required
  • 2-Amino-5-bromobenzylamine (0.3 mmol, 1.0 equiv)

  • α,α,α-Tribromotoluene (0.36 mmol, 1.2 equiv)

  • Sodium Hydroxide (NaOH) (0.93 mmol, 3.1 equiv, ≥93% purity)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Reaction Execution
  • Vessel Preparation: Equip a heavy-walled resealable reaction tube (e.g., a Schlenk tube or pressure vial) with a Teflon-coated magnetic stir bar.

  • Reagent Loading: Charge the tube with 2-amino-5-bromobenzylamine (0.3 mmol) and α,α,α-tribromotoluene (0.36 mmol). Rationale: A slight excess of the trihalotoluene accounts for potential competitive hydrolysis in the aqueous basic medium.

  • Base Addition: Add NaOH (40 mg, 0.93 mmol) directly to the solid mixture, followed immediately by 0.3 mL of deionized water to achieve a 1.0 M concentration.

  • Atmosphere Exchange: Insert a long-needle sparging line into the aqueous mixture. Bubble pure molecular oxygen (O₂) vigorously through the reaction mixture for exactly 10 minutes.

  • Sealing and Heating: Quickly remove the sparging line and seal the reaction tube tightly with a Teflon-lined cap. Submerge the vessel in a pre-heated silicone oil bath at 80 °C.

  • Monitoring: Maintain vigorous stirring (≥800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Complete consumption of the starting amine typically occurs at approximately 20 hours.

Workup and Purification
  • Quenching: Remove the vessel from the oil bath and allow it to cool to ambient room temperature. Carefully unseal the tube to vent any residual pressure.

  • Extraction: Dilute the crude aqueous mixture with 5 mL of Dichloromethane (DCM) and 5 mL of water. Transfer to a separatory funnel. Extract the aqueous phase. Wash the aqueous layer two additional times with 5 mL of DCM. Rationale: The NaBr byproduct remains fully dissolved in the aqueous layer, effectively separating it from the organic target.

  • Drying: Combine the organic DCM layers and dry over anhydrous MgSO₄. Filter the suspension and concentrate the filtrate in vacuo using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute using a solvent gradient of Hexane/Ethyl Acetate (starting at 30:1).

  • Isolation: Pool the fractions containing the target compound (monitor via UV at 254 nm) and remove the solvent under reduced pressure to yield 6-bromo-2-phenylquinazoline as a white solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following established Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks[3][4]:

  • Physical State: White solid.

  • ¹H NMR (600 MHz, CDCl₃): δ 9.39 (s, 1H, pyrimidine ring proton), 8.60 (dd, J = 6.7, 1.5 Hz, 2H, phenyl ortho-protons), 8.09 (d, J = 1.5 Hz, 1H, C5-proton adjacent to bromine), 7.96 (d, J = 1.4 Hz, 2H, C7 and C8 protons), 7.56–7.50 (m, 3H, phenyl meta/para-protons).

  • ¹³C NMR (100/151 MHz, CDCl₃): δ 161.4, 159.5, 149.5, 137.7, 131.0, 130.5, 129.3, 128.8, 128.7, 124.6, 120.8[3].

Note: The highly deshielded singlet at ~9.39 ppm is the diagnostic indicator of successful aromatization of the quinazoline core at the C4 position.

References

  • Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL:[Link]

  • 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands Source: US Patent US8633208B2 URL
  • Supporting Information: Synthesis of Pyrazoles and Indazoles Source: University of Chicago Knowledge Repository URL:[Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Azetidinone Derivatives Source: Hakon Art / Pharmaceutical Chemistry Journals URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-phenylquinazoline

Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, antiviral agents, and antimalarial drugs. Late-stage functionalization of this b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, antiviral agents, and antimalarial drugs. Late-stage functionalization of this bicyclic heteroaromatic system is critical for rapid structure-activity relationship (SAR) exploration. This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of 6-bromo-2-phenylquinazoline with various arylboronic acids. By detailing the mechanistic causality, optimized solvent systems, and self-validating quality control steps, this protocol ensures high-fidelity C-C bond formation for drug development professionals.

Mechanistic Insights & Causality

Successful cross-coupling of 6-bromo-2-phenylquinazoline relies on a deep understanding of the substrate's electronic and steric microenvironment [1].

  • Oxidative Addition (C6-Activation): The C6 position on the quinazoline ring is electronically activated. The electron-withdrawing nature of the fused pyrimidine moiety reduces the electron density on the carbocyclic ring, making the C(sp²)-Br bond highly susceptible to oxidative insertion by the Pd(0) catalyst.

  • Steric Considerations: The 2-phenyl group provides essential lipophilicity and structural stability to the core. Because it is spatially distant from the C6 position, it does not impart steric hindrance during the bulky transmetalation step, allowing for the use of standard, less sterically demanding ligands like PPh₃ [2].

  • Transmetalation & Base Selection: Transmetalation is often the rate-limiting step. The addition of an inorganic base (e.g., K₂CO₃) is non-negotiable; it converts the neutral, weakly nucleophilic arylboronic acid into a highly nucleophilic, negatively charged boronate complex [Ar-B(OH)₃]⁻. This complex efficiently transfers the aryl group to the Pd(II) center.

  • Solvent Dynamics: A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is traditionally employed. Dioxane solubilizes the lipophilic 6-bromo-2-phenylquinazoline, while water dissolves the inorganic base to drive boronate formation. Recently, green chemistry initiatives have demonstrated that Propylene Carbonate (PC) can serve as a highly energy-efficient, sustainable alternative for these specific haloquinazoline couplings [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition (C6-Br Bond Cleavage) Pd0->OxAdd 6-Bromo-2-phenylquinazoline PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet Base + Ar'B(OH)2 PdII_Ar Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,6-Diarylquinazoline Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling at the C6 position.

Data Presentation: Substrate Scope & Expected Yields

The following table summarizes the expected quantitative yields when coupling 6-bromo-2-phenylquinazoline with various boronic acids. Data is synthesized from established cross-coupling behaviors of haloquinazolines[2, 3, 4].

EntryArylboronic AcidCatalyst SystemSolvent SystemTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)Dioxane/H₂O (4:1)9085 - 90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Dioxane/H₂O (4:1)9082 - 88%
34-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)Dioxane/H₂O (4:1)9078 - 85%
43-Thienylboronic acidPd(OAc)₂ / SPhosPropylene Carbonate12070 - 75%
52-Methylphenylboronic acidPdCl₂(dppf) (5 mol%)Toluene/EtOH/H₂O10065 - 72%

Note: Sterically hindered ortho-substituted boronic acids (Entry 5) typically require bidentate ligands (e.g., dppf) to force the reductive elimination step and prevent catalyst stalling.

Experimental Protocol

This methodology is designed as a self-validating system. In-process quality control (QC) checkpoints are embedded to ensure reaction fidelity and prevent downstream purification failures.

Materials Required:
  • Substrate: 6-Bromo-2-phenylquinazoline (1.0 equiv.)

  • Reagent: Arylboronic acid (1.2 - 1.5 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv.)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv.)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water (degassed)

Step-by-Step Methodology:
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-phenylquinazoline (1.0 mmol), the selected arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Atmospheric Control (Critical Causality Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides, and to suppress the oxidative homocoupling of the boronic acid (forming biphenyl byproducts).

  • Solvent & Base Addition: Dissolve K₂CO₃ (2.5 mmol) in 1.0 mL of degassed water. Inject 4.0 mL of degassed 1,4-Dioxane into the Schlenk flask, followed by the aqueous base solution.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • In-Process QC (Self-Validation): After 4 hours, halt stirring and allow the phases to separate. Extract a 10 µL aliquot from the upper organic layer. Dilute in LC-MS grade acetonitrile and analyze via TLC (Eluent: Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Metric: The reaction is deemed complete when the starting material mass (m/z ~285/287, isotopic bromine splitting) is entirely consumed, replaced by the target product mass.

  • Workup & Quenching: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 2,6-diarylquinazoline.

Workflow Step1 1. Reagent Preparation 6-bromo-2-phenylquinazoline, Ar-B(OH)2, Pd, Base Step2 2. Inert Atmosphere Evacuate & backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Heating & Reaction Stir at 90°C for 4-12 hours Step3->Step4 Step5 5. In-Process QC Monitor via TLC/LC-MS Step4->Step5 Step5->Step4 Reaction Incomplete Step6 6. Workup & Extraction Filter, extract with EtOAc, dry over Na2SO4 Step5->Step6 Reaction Complete Step7 7. Purification Flash Chromatography (Silica gel) Step6->Step7

Caption: Step-by-step experimental workflow with integrated QC checkpoints.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules / National Center for Biotechnology Information (PMC). URL:[Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect (Wiley Online Library). URL:[Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen / National Center for Biotechnology Information (PMC). URL:[Link]

Method

Application Notes &amp; Protocols: 6-Bromo-2-Phenylquinazoline as a Novel Fluorescent Probe for Cellular Imaging and Analysis

Abstract: The quinazoline scaffold is a privileged heterocyclic structure renowned in medicinal chemistry for its diverse biological activities.[1] Recently, the inherent luminescence properties of quinazoline and quinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinazoline scaffold is a privileged heterocyclic structure renowned in medicinal chemistry for its diverse biological activities.[1] Recently, the inherent luminescence properties of quinazoline and quinazolinone derivatives have garnered significant interest, positioning them as promising candidates for fluorescent probes in bioimaging and materials science.[2][3] This document provides a comprehensive technical guide on the application of 6-bromo-2-phenylquinazoline, a versatile derivative, as a fluorescent probe. We present detailed protocols for its synthesis and characterization, in-depth photophysical analysis, and its practical application in live-cell imaging. Furthermore, we outline a standard procedure for assessing its cytotoxic profile, a critical step for any compound intended for biological use. These notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this class of fluorophores in their work.

Synthesis and Characterization of 6-Bromo-2-Phenylquinazoline

Rationale for Synthesis

The synthesis of 6-bromo-2-phenylquinazoline can be approached through established methods in heterocyclic chemistry. The presence of the bromine atom at the 6-position is particularly strategic; it serves as a versatile chemical handle for further functionalization via cross-coupling or nucleophilic substitution reactions, allowing for the development of more complex, targeted probes.[4] The 2-phenyl group contributes to the core fluorophore structure. The following protocol describes a common synthetic route starting from 5-bromoanthranilic acid.

Synthetic Workflow Diagram

G A 5-Bromoanthranilic Acid + Phenyl Isothiocyanate B Reflux in Ethanol with Triethylamine A->B Step 1 C Intermediate: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one B->C Formation D Further Synthetic Steps (e.g., Desulfurization/Oxidation) C->D Step 2 E Final Product: 6-Bromo-2-Phenylquinazoline D->E Formation F Purification (Recrystallization/Chromatography) E->F Post-Synthesis G Characterization (NMR, Mass Spec, IR) F->G Verification

Caption: Synthetic workflow for 6-bromo-2-phenylquinazoline.

Protocol: Synthesis

This protocol is a representative method based on the synthesis of similar quinazoline derivatives.[5] Researchers should adapt it based on laboratory conditions and safety guidelines.

  • Step 1: Synthesis of Intermediate. In a round-bottom flask, combine 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and absolute ethanol (30 mL).

  • Add triethylamine (2 mL) to the mixture.

  • Reflux the reaction mixture at approximately 65°C for 20 hours, monitoring completion with Thin Layer Chromatography (TLC).

  • After completion, filter the mixture and recrystallize the resulting residue from ethanol to yield the intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

  • Step 2: Conversion to Final Product. The mercapto-quinazolinone intermediate can be converted to 6-bromo-2-phenylquinazoline through subsequent established synthetic steps, such as desulfurization followed by aromatization. These steps often involve reagents like Raney Nickel or oxidative conditions and should be performed with appropriate care.

  • Step 3: Purification. Purify the final crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-bromo-2-phenylquinazoline.

  • Step 4: Characterization. Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

Photophysical Characterization

Core Principles

Before use in any application, the fundamental photophysical properties of the fluorescent probe must be determined. These parameters dictate the optimal instrument settings for its use and its overall performance as a fluorophore. Key properties include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.[7]

Protocol: Determining Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining quantum yield.[8] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[9][10]

  • Selection of Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the 6-bromo-2-phenylquinazoline probe. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., 1 mg/mL Quinine Sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the 6-bromo-2-phenylquinazoline probe in a suitable solvent (e.g., DMSO or ethanol).

    • From these stocks, prepare a series of five dilutions for both the standard and the probe in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[8]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each of the ten prepared solutions.

    • Identify an excitation wavelength (λ_ex) at which both the probe and the standard exhibit measurable absorbance.

    • Record the absorbance value at λ_ex for all solutions.

  • Fluorescence Measurement:

    • Using a fluorescence spectrometer, record the emission spectrum for each solution, using the same λ_ex chosen in the previous step.[11]

    • Ensure identical instrument settings (e.g., slit widths, detector voltage) are used for all measurements.[12]

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis and Calculation:

    • For both the standard and the probe, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis).

    • Determine the slope (gradient, Grad) of the resulting linear plots for both the standard (Grad_std) and the probe (Grad_unk).

    • Calculate the quantum yield of the probe (Φf_unk) using the following equation[7][8]: Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

      • Where:

        • Φf_std is the known quantum yield of the standard.

        • Grad_unk and Grad_std are the gradients from the plots.

        • n_unk and n_std are the refractive indices of the solvents used for the probe and standard, respectively (this term becomes 1 if the same solvent is used for both).

Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield measurement.

Representative Photophysical Data (Hypothetical)

The following table presents hypothetical data for 6-bromo-2-phenylquinazoline, which should be experimentally determined for accurate characterization.

PropertyValueConditions
λ_abs (max) 350 nmIn Ethanol
λ_em (max) 450 nmIn Ethanol
Stokes Shift 100 nmIn Ethanol
Quantum Yield (Φf) 0.35Relative to Quinine Sulfate
Molar Extinction Coeff. (ε) 15,000 M⁻¹cm⁻¹At 350 nm in Ethanol

Application in Live-Cell Imaging

Principle

Fluorescent probes are invaluable for visualizing cellular structures and dynamic processes in real-time.[13][14] The lipophilic nature of the 6-bromo-2-phenylquinazoline scaffold suggests it may readily cross cell membranes, making it suitable for imaging intracellular components. The following is a general protocol for live-cell staining and imaging.

Protocol: Live-Cell Imaging

This protocol is a starting point and should be optimized for specific cell types and microscope systems.[15]

  • Cell Preparation:

    • Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or chamber slides.

    • Culture cells until they reach the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of 6-bromo-2-phenylquinazoline in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration. A typical starting concentration is 1-10 µM, but this must be optimized.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time is a critical parameter to optimize.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope (confocal is recommended) equipped with appropriate filter sets for the probe's excitation and emission wavelengths (e.g., DAPI or blue channel for the hypothetical data above).

    • Maintain cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

Live-Cell Imaging Workflow Diagram

G A Plate Cells on Glass-Bottom Dish B Culture to 60-80% Confluency A->B D Wash Cells (PBS) B->D C Prepare Labeling Solution (Probe in Medium) E Incubate with Probe (37°C, 15-60 min) C->E D->E F Wash Cells to Remove Excess Probe E->F G Add Fresh Imaging Buffer F->G H Image on Fluorescence Microscope G->H

Caption: General workflow for live-cell labeling and imaging.

Cytotoxicity Assessment (MTT Assay)

Rationale

Before extensive use in biological systems, it is crucial to determine the concentration range at which a probe is non-toxic. Many quinazoline derivatives exhibit potent biological activities, including cytotoxicity.[16][17] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-2-phenylquinazoline probe in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "untreated" (medium only) and "vehicle" (medium with DMSO, equivalent to the highest concentration used for the probe) controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized formazan solvent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the probe concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

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  • Al-Ostath, A., et al. (2024, July 04). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224855/]
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  • Zhang, J., et al. (2021). Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. Organic Chemistry Frontiers. [https://pubs.rsc.org/en/content/articlelanding/2021/qo/d0qo01579j]
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  • Gomha, S. M., et al. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Bioorganic & Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/12941324/]
  • Osarumwense, P. O. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [https://www.sryahwapublications.com/journal-of-clinical-case-reports-and-trails/volume-2-issue-2/2.php]
  • Li, Y., et al. (2018). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187422/]
  • Rurack, K., & Resch-Genger, U. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/acs.analchem.7b01834]
  • ResearchGate. (n.d.). Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications | Request PDF. Retrieved from ResearchGate. [https://www.researchgate.
  • Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. [https://pubmed.ncbi.nlm.nih.gov/37191970/]
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  • Kim, S., et al. (2023, April 22). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10136629/]
  • Al-Suhaimi, K. S., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273499/]
  • Promega Corporation. (2011). Cell Imaging Protocols and Applications Guide. Retrieved from Promega website. [https://www.promega.
  • Butt, S. A. (2015, February 20). Building a Fluorescence Correlation Spectroscopy Setup. Niels Bohr Institutet. [https://www.nbi.ku.dk/membranes/papers/documents/shabaz_ba.pdf]
  • Wang, Z., et al. (2020, August 17). Preparation and photophysical properties of quinazoline-based fluorophores. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03239b]
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  • Chemistry LibreTexts. (2025, March 22). Lab 4: Molecular Fluorescence. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Analytical_Chemistry_Labs/Instrumental_Analysis_Labs/Lab_4%3A_Molecular_Fluorescence]
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  • ResearchGate. (n.d.). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. Retrieved from ResearchGate. [https://www.researchgate.
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Sources

Application

Topic: Preparation of 6-bromo-2-phenylquinazoline for In Vivo Biological Assays

An Application Note for Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology. 6-bromo-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology. 6-bromo-2-phenylquinazoline is a member of this privileged class of heterocyclic compounds, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The successful preclinical evaluation of this and similar molecules is critically dependent on robust and reproducible protocols for its synthesis, characterization, and formulation for in vivo administration. This guide provides a comprehensive, field-proven framework for researchers, addressing the common challenges associated with preparing poorly soluble compounds like 6-bromo-2-phenylquinazoline for animal studies. We present detailed protocols for synthesis, purification, analytical characterization, formulation development, and initial in vivo assessments, including toxicity and pharmacokinetic profiling.

Synthesis and Purification of 6-bromo-2-phenylquinazoline

The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid precursors. The following protocol describes a reliable, multi-step synthesis adapted from established literature methods for related analogs. The rationale is to first construct the core quinazolinone ring and then perform necessary modifications.

Synthetic Workflow

The synthesis proceeds in two main stages: first, the construction of a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, followed by S-alkylation and subsequent modifications. This approach provides a versatile platform for creating derivatives.

cluster_synthesis Synthesis Workflow A Step 1: 5-bromoanthranilic acid + Phenyl isothiocyanate B Step 2: Formation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one A->B Reflux in Ethanol/TEA C Step 3: S-Alkylation with Alkyl Halide B->C K2CO3 in DMF D Step 4: Desulfurization/Modification C->D e.g., Raney Nickel E Final Product: 6-bromo-2-phenylquinazoline D->E Purification

Caption: High-level workflow for the synthesis of 6-bromo-2-phenylquinazoline.

Experimental Protocol: Synthesis

Step 1 & 2: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)

  • To a solution of 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL).

  • Reflux the mixture at 65°C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate.

Step 3 & 4: Synthesis of 6-bromo-2-phenylquinazoline Rationale: The exact synthesis of the non-oxo 6-bromo-2-phenylquinazoline is less commonly documented than its quinazolinone analog. A plausible route involves the formation of the corresponding 4-chloroquinazoline followed by reductive dehalogenation, or a more direct condensation. For this guide, we will adapt a general procedure. A common method involves the reaction of 2-amino-5-bromobenzophenone with formamide or a similar reagent, which can directly yield the desired quinazoline.

Alternative Protocol:

  • A mixture of 2-amino-5-bromobenzonitrile and benzaldehyde is heated in the presence of a catalyst such as polyphosphoric acid (PPA).

  • The reaction mixture is heated to 140-160°C for several hours.

  • After cooling, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The resulting precipitate is filtered, washed with water, and dried.

Purification Protocol

The crude product must be purified to >95% purity for in vivo use.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Allow the solution to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is insufficient, purify the compound using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

Physicochemical and Analytical Characterization

Before proceeding to biological assays, the identity, purity, and structural integrity of the synthesized compound must be unequivocally confirmed.

Analytical Technique Parameter Expected Observation for 6-bromo-2-phenylquinazoline
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)Aromatic protons expected in the range of 7.5-9.0 ppm. Distinct signals for the phenyl and quinazoline ring systems.
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)Aromatic carbons typically appear between 120-150 ppm.
Mass Spectrometry (ESI-MS) Molecular Ion (m/z)Expected [M+H]⁺ peak at approximately 300.00, corresponding to the molecular formula C₁₄H₉BrN₂.
HPLC (Reverse Phase) Purity>95% purity is required for in vivo studies. A single major peak should be observed.
Melting Point RangeA sharp melting point range indicates high purity.

Formulation for In Vivo Administration

A significant hurdle in preclinical studies is the poor aqueous solubility of many small molecule inhibitors. The choice of formulation vehicle is critical for ensuring adequate bioavailability and minimizing vehicle-induced toxicity.

Formulation Strategy Selection

The appropriate formulation strategy depends on the compound's properties and the intended route of administration. A systematic approach is necessary.

cluster_formulation Formulation Selection Workflow A Assess Solubility of Compound B Poorly Soluble A->B C Soluble in Aqueous Buffer A->C E Evaluate Co-solvent Systems (e.g., DMSO, PEG400) B->E F Prepare Suspension (e.g., Methylcellulose, Tween 80) B->F G Lipid-Based Formulation (e.g., SEDDS) B->G D Simple Aqueous Solution (e.g., Saline) C->D H Select for IV Route E->H I Select for Oral Route F->I G->I

Caption: Decision workflow for selecting a suitable in vivo formulation strategy.

Recommended Excipients for Preclinical Formulations

The following table summarizes common, well-tolerated excipients.

Excipient Typical Concentration Route Notes
PEG 400 10 - 60%Oral, IVA common co-solvent. High concentrations can be viscous.
DMSO < 10%IV, IPExcellent solubilizer but can have its own biological effects. Use minimal amount.
Tween® 80 1 - 10%Oral, IVSurfactant used to increase solubility and in suspensions.
Methylcellulose (0.5%) 0.5% (w/v)OralSuspending agent for oral gavage. Helps ensure uniform dosing.
Corn Oil N/AOral, SCVehicle for highly lipophilic compounds.
Protocol: Preparation of a Co-Solvent Formulation for IV Injection

This protocol is a starting point and may require optimization.

  • Weigh: Accurately weigh the required amount of 6-bromo-2-phenylquinazoline.

  • Initial Solubilization: In a sterile vial, dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate until fully dissolved.

  • Add Co-solvent: Add Polyethylene Glycol 400 (PEG 400) to the solution. A common ratio is 10% DMSO, 40% PEG 400.

  • Final Dilution: Slowly add saline (0.9% NaCl) or 5% dextrose in water (D5W) to the desired final volume while vortexing to prevent precipitation. The final formulation might be 10% DMSO / 40% PEG 400 / 50% Saline.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial. This formulation should be prepared fresh before each use.

Protocol: Preparation of a Suspension for Oral Gavage

This protocol is suitable when the compound cannot be fully dissolved at the required concentration.

  • Weigh: Accurately weigh the required amount of 6-bromo-2-phenylquinazoline.

  • Wetting: In a mortar, add a few drops of 0.5% (w/v) methylcellulose containing 0.1% Tween® 80 to the powder. Triturate with a pestle to create a uniform paste. This prevents particle aggregation.

  • Suspension: Gradually add the remaining volume of the vehicle while continuously mixing to form a homogenous suspension.

  • Homogenization: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes.

  • Dosing: The suspension must be continuously stirred during dosing to ensure each animal receives a consistent dose.

In Vivo Study Protocols: A Framework

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The design of preclinical studies should aim to reduce experimental bias through randomization, blinding, and adequate sample size.

cluster_invivo In Vivo Study Workflow A Phase 1: Acute Toxicity / MTD Study D Dose Escalation in Small Cohorts A->D B Phase 2: Pharmacokinetic (PK) Study E Single Dose (IV and Oral) B->E C Phase 3: Efficacy Study F Multiple Dosing in Disease Model C->F G Determine Maximum Tolerated Dose (MTD) D->G H Determine Cmax, Tmax, AUC, t1/2, F% E->H I Measure Therapeutic Effect (e.g., Tumor Volume) F->I G->B Use dose ≤ MTD H->C Inform dose regimen

Method

Application Note: Strategic Functionalization of the 6-Position in 2-Phenylquinazoline Scaffolds

Executive Summary The 2-phenylquinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial efflux pump inhibitors, and advanced optoelectronic materials. Funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylquinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial efflux pump inhibitors, and advanced optoelectronic materials. Functionalization at the 6-position is highly strategic: it extends the π -conjugation axis for photophysical tuning and allows the molecule to access critical hydrophobic binding pockets in biological targets (1). This application note provides causality-driven, self-validating protocols for the targeted functionalization of the 6-position, focusing on chemoselective cross-coupling methodologies.

Mechanistic Rationale & Structural Dynamics

The quinazoline core is a π -deficient heteroaromatic system. The strongly electron-withdrawing nature of the N1 and N3 atoms significantly deactivates the pyrimidine ring towards electrophilic attack. However, the fused benzene ring—specifically the 6-position—remains the most viable site for direct Electrophilic Aromatic Substitution (EAS). Because the 6-position is para to the N1-C8a bond, it allows for intermediate stabilization during reactions like direct nitration without placing a positive charge on the electronegative nitrogen atoms (2).

For more complex derivatization (e.g., introducing extended fluorophores), transition-metal-catalyzed cross-coupling is the industry standard. By utilizing pre-halogenated scaffolds, researchers can exploit Bond Dissociation Energy (BDE) differentials. For instance, in 4-chloro-6-iodo-2-phenylquinazoline, the C(sp2)–I bond at C6 has a BDE of ~66.45 kcal/mol, which is significantly weaker than the C(sp2)–Cl bond at C4 (~83.14 kcal/mol). This thermodynamic gap enables exquisite chemoselectivity, allowing palladium catalysts to selectively undergo oxidative addition at the 6-position at room temperature while leaving the 4-position intact for subsequent orthogonal functionalization (3).

Strategic Workflows

G cluster_0 Pathway A: Electrophilic Substitution cluster_1 Pathway B: Chemoselective Cross-Coupling A 2-Phenylquinazoline Scaffold B HNO3 / H2SO4 (Directing effect to C6) A->B D 6-Iodo-4-chloro-2-phenylquinazoline A->D Pre-functionalization C 6-Nitro-2-phenylquinazoline B->C E Pd(PPh3)2Cl2 / CuI / RT (Exploits C-I vs C-Cl BDE) D->E F 6-Alkynyl-4-chloro-2-phenylquinazoline E->F

Divergent synthetic workflows for 6-position functionalization of 2-phenylquinazolines.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected outcomes for functionalizing the 6-position based on recent literature standards.

SubstrateReaction TypeReagents / Catalyst SystemTemp (°C)Yield (%)Key Property / Application
4-Chloro-6-iodo-2-phenylquinazoline Sonogashira CouplingPhenylacetylene, PdCl2(PPh3)2, CuI, TEA25 (RT)89%Preserved C-Cl bond; Extended UV-Vis λmax​
6-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline Suzuki-Miyaura CouplingArylboronic ester, Pd(dppf)Cl2, Na2CO3, TBAB11585%High quantum yield fluorescence
2-Phenylquinazoline Electrophilic NitrationHNO3, H2SO40 to 2575%Precursor for 6-amino derivatives

Self-Validating Experimental Protocols

Protocol A: Chemoselective Sonogashira Cross-Coupling at the 6-Position

Objective: Selectively couple a terminal alkyne to the 6-position of 4-chloro-6-iodo-2-phenylquinazoline without activating the 4-chloro moiety.

Causality & Design Choices: Operating at room temperature is the critical control parameter here. The Pd catalyst will selectively insert into the weaker C(sp2)–I bond. Elevated temperatures risk double-coupling or competitive activation of the C–Cl bond. Triethylamine (TEA) serves a dual purpose as both the base to neutralize HI and as a stabilizing ligand for the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-chloro-6-iodo-2-phenylquinazoline (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF (0.1 M).

  • Degassing: Sparge the solution with dry Argon for 15 minutes. Causality: Oxygen promotes the unwanted copper-catalyzed Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%) under a positive stream of Argon.

  • Base Addition: Inject anhydrous TEA (3.0 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 18 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc).

Self-Validation Checkpoints:

  • In-Process (TLC): The product will exhibit bright fluorescence under 365 nm UV light due to the extended π -conjugation from the alkyne, distinguishing it from the weakly fluorescent starting material.

  • Post-Process (NMR): In the 1 H NMR spectrum, look for the C5 proton (located between the C4-Cl and C6-alkyne). It will appear as a distinct doublet ( J≈2.0 Hz) and will be shifted downfield due to the anisotropic deshielding effect of the newly installed alkyne. The 13 C NMR must retain the C4 signal at ~160 ppm.

Protocol B: Phase-Transfer Suzuki-Miyaura Cross-Coupling

Objective: Arylation of 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline to synthesize highly conjugated optoelectronic materials (4).

Causality & Design Choices: A biphasic Toluene/H2O system is utilized to ensure the solubility of both the lipophilic quinazoline and the hydrophilic boronic ester/base. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst to shuttle the boronate complex into the organic phase. Na2CO3 is selected as the base because it is mild enough to prevent the hydrolysis of the C4-dimethylamino group, yet basic enough to form the reactive boronate species. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand accelerates the reductive elimination step, which is crucial for sterically hindered quinazolines.

Step-by-Step Methodology:

  • Preparation: Charge a sealed tube with 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline (1.0 equiv) and the arylboronic acid pinacol ester (1.2 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene and H2O (2:1 v/v, 0.1 M), followed by Na2CO3 (5.0 equiv) and TBAB (10 mol%).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Seal the tube under an Argon atmosphere.

  • Reaction: Submerge the tube in an oil bath pre-heated to 115 °C and stir vigorously overnight.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with Toluene, combine the organic fractions, dry over MgSO4, and evaporate the solvent. Purify via column chromatography.

Self-Validation Checkpoints:

  • In-Process (Visual): A successful coupling extending the chromophore at the 6-position often results in a distinct color change in the organic phase (e.g., from pale yellow to deep, luminescent orange/green).

  • Post-Process (HRMS): Confirm the exact mass of the [M+H]+ peak. The characteristic 1:1 isotopic doublet of the bromine atom ( M/M+2 ) present in the starting material must completely disappear, validating the substitution at the 6-position.

References

  • Title : Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions Source : MDPI URL :[Link]

  • Title : Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source : ResearchGate URL :[Link]

  • Title : Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source : MDPI URL :[Link]

Sources

Application

Topic: Strategic Solvent Selection for the Crystallization of 6-bromo-2-phenylquinazoline

An Application Note for Drug Development Professionals Introduction: The Critical Role of Crystallization in API Development Crystallization is a cornerstone of active pharmaceutical ingredient (API) manufacturing, servi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a cornerstone of active pharmaceutical ingredient (API) manufacturing, serving as the primary method for purification and isolation.[][2] The selection of an appropriate solvent system is the most critical parameter in developing a robust crystallization process. A well-chosen solvent not only dictates the yield and purity of the final product but also profoundly influences its solid-state properties, including crystal habit, polymorphism, and particle size distribution. These characteristics, in turn, affect downstream processing, stability, and bioavailability.[2][3]

This guide provides a comprehensive framework for the strategic selection of a solvent system for the crystallization of 6-bromo-2-phenylquinazoline, a heterocyclic compound representative of a class with significant therapeutic potential.[4][5][6] The methodologies outlined herein are designed to be systematic, efficient, and grounded in the fundamental principles of solubility and crystal engineering.

Physicochemical Profile: 6-bromo-2-phenylquinazoline

Understanding the physicochemical properties of the target molecule is the first step in a logical solvent selection process.

Structure:

Caption: General workflow for developing a crystallization protocol.

Primary Solvent Screening

Objective: To rapidly identify solvents that exhibit temperature-dependent solubility for 6-bromo-2-phenylquinazoline.

Rationale: The principle of "like dissolves like" is a useful starting point. However, a comprehensive screen should cover a wide range of solvent polarities and functional groups (e.g., alcohols, esters, ketones, hydrocarbons, ethers) to explore all potential solute-solvent interactions. [7]A curated list of common solvents for this initial screen is provided in Table 2.

Table 2: Recommended Solvents for Primary Screening

SolventClassBoiling Point (°C)Polarity IndexKey Hazards
HeptaneAlkane980.1Flammable, Irritant
TolueneAromatic1112.4Flammable, Toxic
DichloromethaneHalogenated403.1Suspected Carcinogen
Ethyl AcetateEster774.4Flammable, Irritant
AcetoneKetone565.1Highly Flammable
Isopropanol (IPA)Alcohol823.9Flammable, Irritant
AcetonitrileNitrile825.8Flammable, Toxic
EthanolAlcohol784.3Flammable
MethanolAlcohol655.1Flammable, Toxic
Tetrahydrofuran (THF)Ether664.0Flammable, Peroxide-former
WaterProtic10010.2None
Protocol 1: Small-Scale Vial Screening

This protocol is designed for efficiency, requiring minimal material to generate actionable data. [8] Materials:

  • Crude 6-bromo-2-phenylquinazoline (approx. 100 mg)

  • Screening solvents (from Table 2 and others as desired)

  • 2 mL glass vials with caps

  • Hot plate or heat gun

  • Vortex mixer

Methodology:

  • Preparation: Place approximately 5-10 mg of the crude API into each labeled vial.

  • Solvent Addition (Room Temp): Add the first solvent dropwise (approx. 0.1 mL increments) to the first vial. Vortex between additions. Observe and record the solubility at room temperature. Note the volume of solvent required for complete dissolution, or if the material remains insoluble after adding 1.0 mL.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the vial to the boiling point of the solvent. Caution: Use appropriate personal protective equipment (PPE) and work in a fume hood. Loosen the cap to avoid pressure buildup.

  • Observation (Hot): Observe if the compound dissolves completely at the elevated temperature. If not, add more solvent in 0.1 mL increments with heating until dissolution is achieved or a maximum of 2.0 mL is reached. Record the total volume.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature. Observe for crystal formation.

  • Refrigeration: If no crystals form at room temperature, place the vial in a refrigerator (2-8 °C) overnight and observe again.

  • Data Recording: Meticulously record all observations in a table similar to the template provided (Table 3). Note the quality of the solid formed (e.g., crystalline, amorphous oil, fine powder).

  • Repeat: Repeat steps 2-7 for each solvent in the screening library.

Table 3: Template for Recording Primary Screening Results

SolventAmount of API (mg)Vol. for RT Dissolution (mL)Vol. for Hot Dissolution (mL)Outcome on Cooling to RTOutcome at 2-8 °CMorphology Notes
e.g., Heptane10.2>1.0 (Insoluble)>2.0 (Insoluble)N/AN/ANo change
e.g., Ethanol9.8>1.0 (Sparingly)0.8Clear SolutionCrystalline NeedlesGood quality crystals
e.g., DCM10.50.2N/AN/AN/AToo soluble

Analysis and Secondary Optimization

Objective: To refine the conditions for promising solvent systems identified in the primary screen to produce high-purity, high-quality crystals.

Analysis of Primary Results:

The results from the primary screen can be categorized using the logic illustrated below.

Solvent_Selection_Logic Start Select a Solvent System Q_Hot_Sol Is API soluble at elevated temperature? Start->Q_Hot_Sol A_Hot_No Result: POOR SOLVENT (Discard) Q_Hot_Sol->A_Hot_No No Q_Cool_Insol Is API sparingly soluble or insoluble at room temp? Q_Hot_Sol->Q_Cool_Insol Yes A_Cool_Yes Result: IDEAL SINGLE SOLVENT (Proceed to Optimization) Q_Cool_Insol->A_Cool_Yes Yes A_Cool_No Result: TOO SOLUBLE (Consider as 'Solvent' in Anti-Solvent System) Q_Cool_Insol->A_Cool_No No

Caption: Decision tree for classifying primary screening results.

  • Ideal Single Solvents: Solvents that dissolve the API when hot but result in good crystal formation upon cooling (e.g., Ethanol in the example above).

  • Potential Anti-Solvents: Solvents in which the API is insoluble at all temperatures (e.g., Heptane, Water).

  • Potential Primary Solvents (for binary systems): Solvents that dissolve the API readily, even at room temperature (e.g., DCM). These are too effective on their own but are perfect for dissolving the compound before adding an anti-solvent.

Protocol 2: Crystallization Optimization Techniques

Select the most promising candidates from the primary screen for further optimization.

A. Slow Cooling Crystallization (for Ideal Single Solvents)

Rationale: Slower cooling rates decrease the level of supersaturation, which favors crystal growth over rapid nucleation, typically leading to larger, more well-defined crystals. [9]

  • Dissolution: In a larger vessel (e.g., an Erlenmeyer flask), dissolve the crude API in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Cover the flask and allow it to cool to room temperature undisturbed over several hours. Insulating the flask can slow the process further.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator or ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

B. Anti-Solvent Crystallization (for Binary Systems)

Rationale: This technique involves adding a poor solvent (anti-solvent) to a solution of the API in a good solvent. This rapidly reduces the solubility of the API, inducing supersaturation and crystallization. [3][10]It is particularly useful when no ideal single solvent is found.

  • Dissolution: Dissolve the crude API in a minimal volume of a "good" solvent (identified in the primary screen) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution with constant, gentle stirring.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), which indicates the onset of nucleation.

  • Growth: Stop the addition and allow the system to equilibrate. Crystals should begin to form and grow. If needed, a small amount of additional anti-solvent can be added.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry under vacuum.

Conclusion

The selection of an appropriate solvent is a data-driven process that is fundamental to the successful development of a crystalline API. By employing a systematic, two-stage approach of broad primary screening followed by targeted secondary optimization, researchers can efficiently identify and refine a robust crystallization protocol for 6-bromo-2-phenylquinazoline. The methods described in this guide provide a reliable framework for achieving high purity and desirable solid-state characteristics, ensuring the quality and consistency of the final drug substance. Subsequent characterization of the resulting crystalline form by techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential to identify the polymorphic form and assess its thermal stability.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. Available at: [Link]

  • ACS Publications. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Available at: [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 6-bromo-N2-phenylquinazoline-2,4-diamine — Chemical Substance Information. Available at: [Link]

  • PMC. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Available at: [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Available at: [Link]

  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Available at: [Link]

  • ACS Publications. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development. Available at: [Link]

  • PMC. (n.d.). Crystallization screening: the influence of history on current practice. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis And Antimicrobial Activity Of Some Novel 6-Bromo-2-Methyl/phenyl-3-(Sulphonamido) quinazolin-4(3H)- Ones. Available at: [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available at: [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Formulation and In Vitro Delivery of 6-Bromo-2-phenylquinazoline (6-BPQ)

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists. Pharmacological Grounding & Rationale 6-Bromo-2-phenylquinazoline (6-BPQ) (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists.

Pharmacological Grounding & Rationale

6-Bromo-2-phenylquinazoline (6-BPQ) (CAS No. 1004997-72-1) is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery[1]. It serves as a critical synthetic precursor and active pharmacophore for highly selective Monoamine Oxidase (MAO) inhibitors, imidazoline receptor ligands, and advanced anti-inflammatory agents[2]. Furthermore, quinazoline derivatives structurally anchored by the 6-BPQ motif have demonstrated exceptional efficacy as Breast Cancer Resistance Protein (BCRP) inhibitors, frequently outperforming standard inhibitors in reversing multidrug resistance in oncological models[3].

Despite its pharmacological potential, 6-BPQ presents a significant challenge for in vitro assay development: it is a highly lipophilic white solid with virtually zero aqueous solubility. Direct introduction of 6-BPQ into aqueous cell culture media is thermodynamically unfavorable and will result in immediate compound precipitation, leading to false-negative efficacy readouts and localized cytotoxicity.

Physicochemical Constraints & The Role of DMSO

To bridge the gap between chemical synthesis and biological evaluation, 6-BPQ must be formulated using an amphiphilic vehicle. Dimethyl sulfoxide (DMSO) is the industry standard for this process.

The Causality of the Vehicle: DMSO’s highly polar S=O bond and non-polar methyl groups allow it to solvate the hydrophobic aromatic rings of 6-BPQ while remaining fully miscible with water. By creating a highly concentrated master stock in 100% DMSO, the compound is locked in a bioavailable, monomeric state. When this stock is subsequently diluted into complete cell culture media, serum proteins (e.g., Bovine Serum Albumin) act as hydrophobic sinks, binding the 6-BPQ molecules and preventing them from nucleating into micro-crystals.

G A 6-BPQ Powder (Hydrophobic) B 10 mM Stock in 100% DMSO A->B Dissolve & Vortex C Intermediate Dilution (100x in Media) B->C Add to Media (Protein Binding) D Final Cell Culture (≤0.1% DMSO) C->D Serial Dilution

Workflow for formulating hydrophobic 6-BPQ into aqueous cell culture media.

Self-Validating Formulation Protocol

A robust protocol must be self-validating; it must contain internal checks that confirm the success of each step before proceeding. Failure to validate solubility at each phase is the leading cause of irreproducible in vitro data.

Phase 1: Preparation of 10 mM Master Stock
  • Weighing : Accurately weigh 2.85 mg of 6-BPQ powder (Molecular Weight ≈ 285.14 g/mol ).

  • Solvation : Add exactly 1.0 mL of sterile, cell-culture grade DMSO (≥99.9% purity) to the amber microcentrifuge tube.

  • Homogenization : Vortex the solution vigorously for 60 seconds.

  • Validation Checkpoint 1 (Optical Clarity) : Hold the vial against a light source. The solution must be perfectly clear.

    • Causality: Any turbidity indicates incomplete dissolution. If cloudy, sonicate the vial in a water bath at 37°C for 5 minutes. Do not proceed until the solution is optically clear, as undissolved particles will skew all downstream molarity calculations.

Phase 2: Preparation of Working Solutions in Media
  • Intermediate Dilution (100x) : Transfer 10 µL of the 10 mM stock into 990 µL of complete cell culture media (e.g., DMEM supplemented with 10% FBS). This yields a 100 µM intermediate solution containing 1% DMSO.

  • Serial Dilution : Perform serial dilutions using the complete media to reach the desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

    • Causality: Direct dilution from a 10 mM stock to a 1 µM working solution requires pipetting 0.1 µL into 1 mL. Pipetting such minute volumes of a highly viscous solvent like DMSO introduces massive volumetric errors. Serial dilution ensures accurate molarity by utilizing easily pipettable volumes (≥10 µL), while simultaneously stepping down the solvent concentration gradually to prevent thermodynamic shock.

  • Validation Checkpoint 2 (Micro-precipitation Check) : Plate 100 µL of the highest working concentration (10 µM) into an empty well. Observe under a phase-contrast microscope at 200x magnification.

    • Causality: If the local concentration of water exceeded the solvation capacity of the DMSO/serum mixture during pipetting, the compound will nucleate into micro-crystals. Cells cannot internalize these crystals. If needle-like structures are visible, the intermediate dilution step must be performed more gradually with constant vortexing.

Phase 3: Cell Treatment & Vehicle Control
  • Plating : Seed target cells in a 96-well plate and incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment : Aspirate the old media and replace it with the 6-BPQ working solutions.

  • Validation Checkpoint 3 (Vehicle Control) : You must include a well treated with media containing exactly the same percentage of DMSO as your highest 6-BPQ dose (e.g., 0.1% DMSO), but lacking the compound.

    • Causality: DMSO alters cell membrane permeability and can induce stress responses. A vehicle control isolates the true pharmacological effect of 6-BPQ from the baseline stress induced by the solvent.

Quantitative Dilution Matrix

To maintain cellular viability, the final DMSO concentration in the culture well must never exceed 0.1% (v/v). The following table summarizes the validated dilution scheme.

Target ConcentrationVolume of 6-BPQ SourceVolume of Complete MediaFinal DMSO Concentration
10 mM (Master Stock) 2.85 mg 6-BPQ1.0 mL 100% DMSO100% (Toxic to cells)
100 µM (Intermediate) 10 µL of 10 mM Stock990 µL1.0% (Toxic to cells)
10 µM (Working) 100 µL of 100 µM Stock900 µL0.1% (Safe)
1 µM (Working) 100 µL of 10 µM Stock900 µL0.01% (Safe)
0.1 µM (Working) 100 µL of 1 µM Stock900 µL0.001% (Safe)
Vehicle Control 1 µL of 100% DMSO999 µL0.1% (Baseline)

Pharmacological Mechanism of Action

When successfully formulated and delivered to the intracellular space, 6-BPQ and its derivatives exert dual-action pharmacological effects, primarily targeting Monoamine Oxidase (MAO) enzymes to prevent neurotransmitter degradation, and BCRP transporters to prevent the efflux of chemotherapeutic agents.

Pathway Compound 6-Bromo-2-phenylquinazoline (6-BPQ Scaffold) MAO Monoamine Oxidase (MAO) Enzyme Compound->MAO Inhibits BCRP BCRP Transporter (Efflux Pump) Compound->BCRP Inhibits Oxidation Neurotransmitter Oxidation MAO->Oxidation Promotes Efflux Drug Efflux Resistance BCRP->Efflux Promotes Efficacy Restored Cellular Sensitivity Oxidation->Efficacy Prevents Efflux->Efficacy Prevents

Dual pharmacological targeting of MAO and BCRP pathways by 6-BPQ.

References

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC. nih.gov. 1

  • US8633208B2 - 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands - Google Patents. google.com. 2

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles | The Journal of Organic Chemistry - ACS Publications. acs.org. 3

Sources

Application

Application Note: Catalytic Amination of 6-Bromo-2-phenylquinazoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale 6-Bromo-2-phenylquinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

6-Bromo-2-phenylquinazoline is a highly versatile, electrophilic scaffold heavily utilized in medicinal chemistry. The quinazoline core is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors and monoamine oxidase (MAO) inhibitors. The bromine atom at the C6 position provides a critical synthetic handle for late-stage functionalization via transition-metal-catalyzed C–N bond formation.

Expertise & Experience: Causality in Catalyst Selection

The quinazoline ring is highly electron-deficient. While this electronic property accelerates the initial oxidative addition of palladium into the C(sp²)–Br bond, the presence of basic nitrogen atoms within the quinazoline core introduces a significant challenge: competitive coordination. Unoptimized catalytic systems often suffer from catalyst poisoning or off-target binding.

To circumvent this, the choice of ligand and base is paramount:

  • Bidentate Phosphine Ligands (Buchwald-Hartwig): Ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or BINAP, are strictly required. These ligands enforce a cis-geometry on the intermediate palladium complexes, which sterically hinders off-target quinazoline coordination and rapidly accelerates the reductive elimination step.

  • Diamine Ligands (Ullmann-Type): For the introduction of nucleophilic N-heterocycles (e.g., imidazole), a copper-catalyzed Ullmann-type coupling is economically superior. Using N,N'-dimethylethylenediamine (DMEDA) stabilizes the Cu(I) oxidation state and increases its solubility in high-boiling solvents like diglyme, preventing the precipitation of inactive bulk metallic copper.

Recent methodologies have successfully demonstrated the efficacy of Buchwald-Hartwig amination on 6-bromo-2-phenylquinazoline using Pd₂(dba)₃ and dppf to couple primary amides like benzamide in high yields . Alternatively, Ullmann-type couplings utilizing copper(I) iodide have been patented for synthesizing novel imidazoline receptor ligands .

Pathway Visualization

Catalytic_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)Lₙ Pd0->OxAdd 6-bromo-2-phenylquinazoline (- L) TransMet Amine Binding & Deprotonation Ar-Pd(II)(NR₂)Lₙ OxAdd->TransMet HNR₂ + Base (- Base·HBr) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-NR₂ (+ L)

Pd-catalyzed Buchwald-Hartwig amination cycle of 6-bromo-2-phenylquinazoline.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for the C6-amination of 2-phenylquinazoline based on the steric and electronic nature of the incoming amine.

Catalytic SystemLigandBaseSolvent & TempOptimal Amine ScopeTypical Yield
Pd₂(dba)₃ (5 mol%)dppf (10 mol%)KOtBu (2.0 eq)Toluene, 110 °CPrimary amides (e.g., Benzamide)80–85%
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃ (2.0 eq)DMF, 100 °CCyclic secondary amines (e.g., Piperidine)75–90%
CuI (15 mol%)DMEDA (30 mol%)Cs₂CO₃ (2.0 eq)Diglyme, 150 °CN-heterocycles (e.g., Imidazole)70–85%

Standard Operating Protocols (SOPs)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Designed for weak nucleophiles such as primary amides (e.g., benzamide).

Self-Validating Rationale: The use of KOtBu is critical here; its high solubility and strong basicity rapidly deprotonate the coordinated amide in the Pd(II) intermediate. The reaction must be kept strictly anhydrous, as KOtBu will hydrolyze, stalling the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromo-2-phenylquinazoline (1.0 equiv, 1.0 mmol), benzamide (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), and dppf (0.10 equiv, 10 mol%).

  • Inert Atmosphere Generation: Evacuate the flask and backfill with ultra-high purity N₂. Repeat this cycle three times. Validation check: This step prevents the premature oxidation of the electron-rich dppf ligand.

  • Reagent Addition: Under a positive N₂ stream, quickly add KOtBu (2.0 equiv, 2.0 mmol) followed by anhydrous toluene (5.0 mL, 0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture in a pre-equilibrated oil bath at 110 °C for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation check: The disappearance of the starting material spot (Rf ~0.6) and the appearance of a new, highly UV-active blue-fluorescent spot under 254 nm indicates complete conversion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite. This step traps insoluble palladium black and potassium bromide salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Amination

Designed for the robust introduction of N-heterocycles (e.g., imidazole).

Self-Validating Rationale: Diglyme is selected as the solvent due to its high boiling point (162 °C), which provides the thermal energy required to overcome the high activation barrier of Cu-catalyzed aryl amination. The basic aqueous ammonia wash during workup is a self-validating step that ensures complete removal of toxic copper residues.

  • Preparation: Charge a heavy-walled pressure vial with 6-bromo-2-phenylquinazoline (1.0 equiv, 1.0 mmol), imidazole (2.0 equiv, 2.0 mmol), CuI (0.15 equiv, 15 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Purging: Purge the vial with N₂ for 5 minutes.

  • Ligand & Solvent Addition: Add anhydrous diglyme (5.0 mL, 0.2 M) and N,N'-dimethylethylenediamine (DMEDA) (0.30 equiv, 30 mol%) via syringe. Validation check: The suspension will rapidly transition to a characteristic deep blue/green color, visually confirming the formation of the active Cu-diamine complex.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap and heat at 150 °C for 24–48 hours behind a blast shield.

  • Workup (Copper Stripping): Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous NH₄OH solution (2 × 15 mL). Validation check: The aqueous layer will turn bright, deep blue (formation of [Cu(NH₃)₄(H₂O)₂]²⁺), confirming the successful extraction of the copper catalyst from your product.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via recrystallization or flash chromatography.

References

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US Patent US8633208B2 (Google Patents)
Method

Microwave-Assisted Synthesis of 6-Bromo-2-Phenylquinazoline: A Modern, High-Efficiency Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 6-bromo-2-phenylquinazoline, a heterocyclic scaffold o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 6-bromo-2-phenylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a detailed, optimized protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and simplifies purification compared to conventional heating methods.[1][2][3] This document offers in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice, designed to empower researchers in drug discovery and development with a reliable and efficient synthetic route to this valuable quinazoline derivative.

The Strategic Advantage: Quinazolines and Microwave Synthesis

The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a fusion of benzene and pyrimidine rings, is a "privileged scaffold" in medicinal chemistry.[4][5] Its rigid, planar structure and multiple points for substitution allow for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets. Consequently, quinazoline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][6][7][8] Several successful drugs, such as the anticancer agents Gefitinib and Erlotinib, are based on the quinazoline structure, highlighting its importance in modern drug development.[4]

Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional synthetic methods often require prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[2] Microwave-assisted synthesis has emerged as a transformative green chemistry tool that circumvents these limitations.[9][10]

The core principle of MAOS lies in its unique heating mechanism. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwaves directly energize polar molecules and ions within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[3][11] This results in rapid, uniform, and highly efficient volumetric heating.[11] The key advantages for the synthesis of 6-bromo-2-phenylquinazoline include:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[12][13]

  • Increased Product Yields: Rapid heating minimizes the thermal decomposition of reactants and products, often leading to higher, cleaner yields.[2][3]

  • Enhanced Purity: The reduction in side products simplifies the work-up and purification process.[1][2]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly lowers energy consumption.[9][11]

Reaction Scheme and Mechanism

The synthesis of 2-substituted quinazolines can be achieved through various routes. This protocol adapts a highly efficient, one-pot, Lewis acid-catalyzed reaction between a 2-aminophenyl carbonyl compound and a nitrile, which serves as the nitrogen and phenyl source for the final product.[14]

Reaction Scheme:

Mechanistic Rationale: The reaction proceeds through a Lewis acid-catalyzed activation of the nitrile, followed by an intramolecular cyclization.

  • Nitrile Activation: The Lewis acid, trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the nitrogen atom of benzonitrile. This activation makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The amino group of the (2-amino-5-bromophenyl)(phenyl)methanone attacks the activated nitrile carbon.

  • Intramolecular Cyclization: Following a series of proton transfers and rearrangements, an intramolecular cyclization occurs. The nitrogen from the amino group attacks the carbonyl carbon of the ketone.

  • Dehydration and Aromatization: The cyclized intermediate undergoes dehydration (loss of a water molecule) and subsequent aromatization to yield the stable 6-bromo-2-phenylquinazoline ring system. The microwave irradiation provides the necessary energy to overcome the activation barriers for these steps rapidly and efficiently.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated single-mode microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated glass vials and magnetic stir bars.

  • Reagents:

    • (2-Amino-5-bromophenyl)(phenyl)methanone

    • Benzonitrile

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate solvents (e.g., Hexane, Ethyl Acetate).

  • Standard laboratory glassware and rotary evaporator.

Reagent Table
CompoundStructureMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
(2-Amino-5-bromophenyl)(phenyl)methanoneStructure Image276.13276 mg1.01.0
BenzonitrileStructure Image103.121.03 mL10.010.0
TMSOTfStructure Image222.260.036 mL0.20.2

(Note: Benzonitrile is often used in excess, acting as both a reagent and a solvent in some protocols. Here we use a slight excess in a co-solvent for controlled reaction.)

Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add (2-amino-5-bromophenyl)(phenyl)methanone (276 mg, 1.0 mmol).

  • Reagent Addition: Add benzonitrile (1.03 mL, 10.0 mmol) and 2 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Carefully add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.036 mL, 0.2 mmol) to the mixture.

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150 °C (use dynamic power control to not exceed this temperature)

    • Hold Time: 20 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Quenching: Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of DCM. Carefully add 20 mL of saturated NaHCO₃ solution to quench the catalyst.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to elute the final product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield 6-bromo-2-phenylquinazoline as a solid.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Combine Reactants: (2-Amino-5-bromophenyl)(phenyl)methanone Benzonitrile DCM catalyst Add Catalyst: TMSOTf reagents->catalyst seal Seal Microwave Vial catalyst->seal irradiate Irradiate in Reactor (150 °C, 20 min) seal->irradiate cool Cool to Room Temp. irradiate->cool quench Quench with NaHCO₃ cool->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: Microwave-assisted synthesis workflow for 6-bromo-2-phenylquinazoline.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically >80% after purification
Melting Point Approx. 130-135 °C (literature dependent)
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons on both the quinazoline and phenyl rings. The chemical shifts will be specific to the substitution pattern.
¹³C NMR (CDCl₃) Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak at m/z corresponding to C₁₄H₉BrN₂ (approx. 297.0, 299.0 due to Br isotopes).

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (hydrolyzed TMSOTf).2. Insufficient temperature or time.3. Wet reagents or solvents.1. Use a fresh, unopened bottle of TMSOTf.2. Increase reaction time in 5-minute increments or temperature by 10 °C.3. Ensure all reagents and solvents are anhydrous.
Incomplete Reaction 1. Microwave power absorption issue.2. Insufficient reaction time.1. Ensure the reaction volume is appropriate for the vial size (2-5 mL for a 10 mL vial).2. Increase the hold time. Monitor by TLC if possible.
Formation of Dark Tar 1. Temperature too high.2. Reaction time too long, leading to decomposition.1. Reduce the set temperature by 10-20 °C.2. Reduce the reaction time.
Difficult Purification 1. Presence of unreacted starting material or side products.1. Optimize the reaction conditions for full conversion.2. Try a different solvent system for column chromatography.

Conclusion

The microwave-assisted protocol detailed herein represents a superior method for the synthesis of 6-bromo-2-phenylquinazoline. By leveraging the principles of green chemistry, this approach offers significant improvements in reaction speed, efficiency, and yield over traditional methods.[1][9] This makes it an invaluable tool for researchers in medicinal chemistry and drug development, facilitating the rapid generation of key intermediates and library compounds for biological screening.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.).
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Publishing.
  • The Medicinal Functionality of Quinazolines. (n.d.).
  • An overview of quinazolines: Pharmacological significance and recent developments. (2018). PubMed.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026). MDPI.
  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). Journal of Chemical Health Risks.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-2-Phenylquinazoline Synthesis

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-phenylquinazoline. As application scientists, we recognize that constructing halogenated quinazoline scaffolds often presents unique chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-phenylquinazoline. As application scientists, we recognize that constructing halogenated quinazoline scaffolds often presents unique chemoselectivity and yield bottlenecks. The electron-withdrawing nature of the bromine atom at the 6-position can deactivate key intermediates, leading to stalled reactions or unwanted oligomerization.

This portal provides mechanistically grounded, self-validating protocols and diagnostic workflows to ensure your synthetic campaigns achieve maximum efficiency and reproducibility.

Section 1: Validated Experimental Methodologies

To achieve high yields of 6-bromo-2-phenylquinazoline, the choice of synthetic route is critical. Below are the step-by-step methodologies for the two highest-yielding, modern approaches, designed as self-validating systems where physical observations confirm mechanistic progress.

Protocol A: Electrochemical N–H/C(sp³)–H Coupling (77% Yield)

Mechanism & Causality: This method utilizes a constant electrical current to drive the anodic oxidation of the iodide mediator (NH₄I) into active iodine species. These species facilitate the dehydrogenative coupling of o-carbonyl anilines with amino acids. The platinum cathode simultaneously drives hydrogen evolution, ensuring redox neutrality without the need for harsh external chemical oxidants. If the current remains stable at 12 mA without voltage spikes, the radical intermediate generation is proceeding optimally.

Step-by-Step Workflow:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode. Causality: Graphite provides a high-surface-area, cost-effective anode for efficient iodide oxidation, while Pt ensures a low overpotential for hydrogen evolution.

  • Reagent Loading: Add the 2-amino-5-bromobenzaldehyde derivative (1.0 mmol), 2-amino-2-phenylacetic acid (1.5 mmol), and NH₄I (20 mol%) into the cell.

  • Solvent Addition: Dissolve the mixture in 5.0 mL of anhydrous DMSO. Causality: DMSO stabilizes the radical intermediates and maintains electrolyte solubility throughout the reaction.

  • Electrolysis: Purge the system with N₂ for 10 minutes. Apply a constant current of 12 mA at room temperature for 4 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any residual iodine (indicated by the disappearance of yellow/brown tint). Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (petroleum ether/ethyl acetate = 20:1) to isolate 6-bromo-2-phenylquinazoline as a yellow solid 1[1].

Protocol B: Cobalt-Catalyzed Dehydrogenative Cyclization (73% Yield)

Mechanism & Causality: Co(OAc)₂·4H₂O, activated by KOtBu, forms an alkoxo-cobalt species that catalyzes the dehydrogenation of 2-amino-5-bromobenzyl alcohol to the corresponding aldehyde in situ. Subsequent condensation with benzonitrile and cyclization yields the target quinazoline. The reaction is self-validating: a color shift to a deep, homogenous hue indicates successful formation of the active Co-complex, whereas precipitation or blackening suggests catalyst death via oxidation.

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk tube, combine 2-amino-5-bromobenzyl alcohol (1.0 mmol), benzonitrile (1.0 mmol), Co(OAc)₂·4H₂O (8.0 mol %), and KOtBu (1.0 mmol). Causality: A full equivalent of KOtBu is required to deprotonate the alcohol, facilitating β-hydride elimination by the Co center.

  • Solvent & Atmosphere: Add 2 mL of anhydrous toluene (or t-amyl alcohol). Seal the tube and purge with N₂ three times. Causality: Strict anaerobic conditions prevent the irreversible oxidation of the Co(II) catalyst to inactive Co(III) oxides.

  • Thermal Cyclization: Stir the mixture at 110 °C for 20 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (PE/EA = 50:1) to yield the white solid product 2[2].

Section 2: Comparative Yield Data

The table below summarizes the quantitative performance of various synthetic routes specifically for the 6-bromo-2-phenylquinazoline derivative.

Synthetic RouteCatalyst / MediatorKey SubstratesSolventTemp (°C)AtmosphereIsolated Yield
Electrochemical NH₄I (20 mol%), 12 mAo-Carbonyl aniline + Amino acidDMSO25N₂77%
Co-Catalyzed Co(OAc)₂·4H₂O (8 mol%)2-Aminobenzyl alcohol + NitrileToluene110N₂73%
Lewis Acid BF₃·Et₂O (10 mol%)Benzimidamide + ParaformaldehydeNeat100Air65%
Metal-Free 4,6-Dihydroxysalicylic acido-Aminobenzylamine + BenzylamineToluene90O₂22%

Section 3: Diagnostic Troubleshooting Workflow

Use the following logical relationship diagram to identify the root cause of yield bottlenecks based on your chosen synthetic pathway.

G N1 Yield < 50% Detected N2 Determine Synthetic Pathway N1->N2 N3 Oxidative Coupling (Salicylic Acid) N2->N3 N4 Dehydrogenative Cyclization (Co-Catalyzed) N2->N4 N5 Electrochemical (NH4I / DMSO) N2->N5 N6 Increase O2 Mass Transfer Check Catalyst Oligomerization N3->N6 Yield ~22% N7 Ensure Strict N2 Atmosphere Optimize KOtBu Equivalents N4->N7 Yield <73% N8 Polish Pt/C Electrodes Maintain 12 mA Constant Current N5->N8 Yield <77%

Diagnostic workflow for troubleshooting low yields in 6-bromo-2-phenylquinazoline synthesis.

Section 4: Troubleshooting Guides & FAQs

Q: Why is my yield capped at ~22% when using the metal-free oxidative coupling of benzylamines? A: The synthesis of the 6-bromo derivative via 4,6-dihydroxysalicylic acid-catalyzed oxidation is notoriously inefficient, historically yielding only ~22%3[3]. The primary cause is the poor solubility of the brominated imine intermediates, which leads to premature oligomerization. Corrective Action: Do not attempt to force the reaction by reducing solvent volume, as this exacerbates oligomer precipitation. Instead, switch to a more robust pathway for halogenated substrates, such as the electrochemical N–H/C(sp³)–H coupling, which tolerates the bromo-substituent much better[1].

Q: In the Cobalt-catalyzed dehydrogenative cyclization, I am seeing a large amount of unreacted 2-amino-5-bromobenzyl alcohol. How do I push the conversion? A: Incomplete conversion in this pathway usually stems from catalyst deactivation or insufficient base. The Co(OAc)₂·4H₂O catalyst relies on KOtBu to form the active alkoxo-cobalt complex 2[2]. If the system is exposed to trace oxygen, the Co(II) species is irreversibly oxidized to inactive Co(III). Furthermore, the base is consumed stoichiometrically during the initial deprotonation. Corrective Action:

  • Ensure strict Schlenk techniques are used to maintain an N₂ atmosphere.

  • Verify the quality of your KOtBu; it is highly hygroscopic. Use a fresh, sublimed batch (1.0 equivalent minimum).

  • Consider switching the solvent from toluene to t-amyl alcohol, which has been shown to stabilize the cobalt intermediate at 95 °C, improving turnover frequencies.

Q: My electrochemical synthesis of 6-bromo-2-phenylquinazoline is stalling, and the cell voltage spikes to maintain the 12 mA current. What causes this? A: A voltage spike under galvanostatic (constant current) conditions indicates an increase in cell resistance. This is typically caused by electrode passivation or the depletion of the redox mediator (NH₄I)1[1]. In DMSO, high local concentrations of oxidized species can polymerize and coat the platinum cathode or graphite anode. Corrective Action:

  • Electrode Maintenance: Mechanically polish the graphite rod and rinse the Pt plate with dilute nitric acid prior to the reaction to ensure a pristine active surface.

  • Mediator Concentration: Ensure a full 20 mol% of NH₄I is present. Without sufficient iodide to shuttle electrons, the solvent (DMSO) may undergo parasitic electrochemical degradation, halting the target C-H/N-H coupling.

Q: Can I use Lewis acid catalysis to bypass the need for electrochemistry or transition metals? A: Yes. Utilizing BF₃·Et₂O (10 mol%) to catalyze the reaction between (Z)-N'-(4-bromophenyl)benzimidamide and paraformaldehyde can yield 6-bromo-2-phenylquinazoline at approximately 65%4[4]. However, this requires the pre-synthesis of the benzimidamide precursor, which adds a step to your overall synthetic workflow. Ensure your paraformaldehyde is fully depolymerized during the reaction by maintaining the temperature at 100 °C.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Electrochemical Synthesis of Quinazolines: N–H/C(sp³)

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Bromo-2-phenylquinazoline

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing severe bioavailability and assay reliability challenges when working with 6-bromo-2-phenylquinazoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing severe bioavailability and assay reliability challenges when working with 6-bromo-2-phenylquinazoline. Below, you will find diagnostic FAQs, field-proven troubleshooting protocols, and decision matrices to rescue your experiments.

I. Core Diagnostic FAQs: Understanding the Molecule

Q1: Why is 6-bromo-2-phenylquinazoline practically insoluble in aqueous media, and why does it precipitate in my assays? A1: The extreme hydrophobicity of 6-bromo-2-phenylquinazoline is driven by its structural thermodynamics. The planar quinazoline core, combined with the 2-phenyl substitution, promotes extensive intermolecular π−π stacking, resulting in a highly stable crystal lattice. Furthermore, the 6-bromo substitution introduces a heavy, highly lipophilic halogen that significantly increases the partition coefficient (LogP) while decreasing hydration energy. Consequently, it acts as a classic Biopharmaceutics Classification System (BCS) Class II/IV compound[1].

When you dilute a DMSO stock of this compound directly into an aqueous buffer, you induce a "solvent shift." The hydrophobic molecules rapidly nucleate and crash out of solution before they can partition into the aqueous phase.

Q2: How can I prevent precipitation during in vitro biochemical or cell-based assays? A2: Direct dilution will almost always fail. You must implement a step-wise cosolvent/surfactant cascade to lower the thermodynamic barrier of solvation.

  • The Fix: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before introducing the aqueous buffer. A standard, well-tolerated rescue vehicle for cell culture is 5% DMSO / 10% Tween-80 / 85% Saline . The surfactant forms micelles that shield the lipophilic 6-bromo-2-phenylquinazoline from the bulk water, preventing nucleation.

II. Troubleshooting Guides: Formulation Strategies for In Vivo Studies

When transitioning to animal models, high concentrations of DMSO or Tween-80 can cause severe toxicity or hemolysis. To achieve systemic exposure, the compound's physical state must be altered using one of the following validated methodologies.

Strategy A: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides featuring a lipophilic central cavity and a hydrophilic outer shell[2]. By forcing 6-bromo-2-phenylquinazoline into this cavity, you create a water-soluble 1:1 inclusion complex[3].

Troubleshooting CD Selection:

  • The Problem: Native β -cyclodextrin ( β -CD) provides poor solubility enhancement and has a strong tendency to self-aggregate in water[2].

  • The Solution: Upgrade to chemically modified derivatives like Sulfobutylether- β -cyclodextrin (SBE- β -CD). SBE- β -CD exhibits superior thermodynamic affinity for highly lipophilic bases and prevents aggregation via steric and ionic repulsion[4].

Protocol: The Kneading Method (Self-Validating System) The kneading method uses mechanical shear to disrupt the drug's crystal lattice, forcing it into the CD cavity[5].

  • Molar Ratio: Accurately weigh 6-bromo-2-phenylquinazoline and SBE- β -CD in a 1:1 molar ratio.

  • Wetting: Place the SBE- β -CD in a mortar. Add a minimal volume of a water/methanol (1:1 v/v) mixture to form a homogeneous, thick paste.

  • Incorporation: Gradually add the drug powder to the paste. Knead continuously for 45–60 minutes. Causality note: The mechanical shear combined with the localized solvent environment overcomes the activation energy required for inclusion.

  • Drying: Transfer the mass to a vacuum oven at 40°C for 24 hours to completely evaporate the solvent.

  • Validation (Critical): Do not assume complexation occurred. Analyze the final powder using Powder X-Ray Diffraction (PXRD). The disappearance of the sharp crystalline peaks characteristic of 6-bromo-2-phenylquinazoline validates successful inclusion and amorphization.

CD_Workflow N1 Weighing Drug & CD (1:1) N2 Wetting (Water/MeOH) N1->N2 N3 Kneading (45-60 mins) N2->N3 N4 Vacuum Drying (40°C, 24h) N3->N4 N5 Validation (PXRD / NMR) N4->N5

Workflow for cyclodextrin inclusion complex preparation via the kneading method.

Strategy B: Polymeric Solid Dispersions

If cyclodextrin complexation yields insufficient drug loading for high-dose efficacy studies, solid dispersions are the next logical step. Dispersing the drug into an amorphous polymer matrix (e.g., Poloxamer 407) enhances wettability and prevents crystal lattice reformation[1][6].

Protocol: Solvent Evaporation Method

  • Dissolution: Weigh the quinazoline derivative and Poloxamer 407 in a 1:4 (w/w) ratio[6]. Dissolve both completely in a common volatile solvent (e.g., methanol/dichloromethane) under sonication.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a uniform dry film forms on the flask walls[1].

  • Desiccation: Store the film in a vacuum desiccator for 12–24 hours to eliminate trace solvent toxicity.

  • Validation (Critical): Scrape and mill the solid dispersion. Perform Differential Scanning Calorimetry (DSC). The absence of the drug's distinct melting endotherm validates that the drug has been successfully trapped in an amorphous state.

III. Quantitative Data & Strategy Selection

The following table summarizes the expected quantitative improvements based on standard formulation interventions for quinazoline derivatives:

Formulation StrategyCarrier / ExcipientPrimary Mechanism of ActionExpected Solubility Enhancement
Cosolvent Cascade 5% DMSO + 10% Tween-80Micellar solubilization & solvent polarity shift10x - 50x
Inclusion Complex Native β -CDHydrophobic cavity shielding2x - 5x[2]
Inclusion Complex SBE- β -CDHigh-affinity cavity shielding + ionic repulsion15x - 40x[4]
Solid Dispersion Poloxamer 407Amorphization & enhanced wettability20x - 60x[6]
Decision Matrix for Solubilization Workflows

Use the following logical tree to determine the most efficient path for your specific experimental needs:

Decision_Tree Start 6-bromo-2-phenylquinazoline Solubilization Need InVitro In Vitro Assays (Cell culture, Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) Start->InVivo Cosolvent Cosolvent / Surfactant (e.g., DMSO + Tween-80) InVitro->Cosolvent Rapid screening Dose Required Dose Level? InVivo->Dose LowDose Low to Moderate Dose Dose->LowDose < 10 mg/kg HighDose High Dose Dose->HighDose > 10 mg/kg CD Cyclodextrin Complexation (SBE-β-CD) LowDose->CD SD Solid Dispersion (Poloxamer / PEG) HighDose->SD

Decision matrix for selecting solubilization strategies based on assay type.

IV. References

1.[1] Title: Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives. Source: benchchem.com. URL: 2.[5] Title: Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT. Source: slideshare.net. URL: 3.[6] Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Source: researchgate.net. URL: 4.[3] Title: Evaluation of cyclodextrin solubilization of drugs. Source: free.fr. URL: 5.[2] Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: nih.gov. URL: 6.[4] Title: Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Source: mdpi.com. URL:

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 6-Bromo-2-phenylquinazoline

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with optimizing the Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for 6-bromo-2-phenylquinazoline .

Due to its bulky halogenated structure, extreme hydrophobicity, and weakly basic quinazoline core, this compound presents unique chromatographic challenges, including peak tailing and excessive retention times. This guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting steps to ensure robust and reproducible separations.

Part 1: Core Experimental Protocol & Self-Validating Workflow

A reversed-phase HPLC (RP-HPLC) method utilizing a C18 stationary phase is the optimal starting point for hydrophobic quinazoline derivatives[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the method includes built-in System Suitability Testing (SST) parameters to confirm its reliability before running actual samples.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A (Aqueous) : 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (v/v). Mechanism: Lowers the pH to ~2.0, suppressing silanol ionization on the silica column and acting as an ion-pairing agent for the basic nitrogens.

    • Mobile Phase B (Organic) : 0.1% TFA in HPLC-grade Acetonitrile. Mechanism: Acetonitrile is chosen over methanol due to its aprotic nature and superior elution strength, which is critical for disrupting π−π interactions in bulky halogenated compounds[2].

    • Action: Degas both solvents via ultrasonication or vacuum filtration to prevent pump cavitation and baseline noise[3].

  • Sample Preparation :

    • Dissolve 6-bromo-2-phenylquinazoline in a diluent matching the initial mobile phase composition (e.g., 40% ACN / 60% Water) to prevent peak distortion (solvent effect)[1].

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions :

    • Column : Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)[3].

    • Column Temperature : 30°C to 40°C. Mechanism: Elevated temperature decreases mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks[2].

    • Flow Rate : 1.0 mL/min.

    • Detection : UV/Vis or Diode Array Detector (DAD) set to 254 nm (aromatic ring absorbance) and 310 nm (quinazoline core absorbance)[1].

  • Gradient Program :

    • 0–2 min: 40% B (Isocratic hold to focus the analyte at the column head).

    • 2–12 min: Linear ramp from 40% B to 95% B.

    • 12–15 min: 95% B (Column wash to remove highly retained hydrophobic impurities).

    • 15–20 min: 40% B (Re-equilibration).

  • Self-Validation (System Suitability) :

    • Inject the standard solution 5 consecutive times. The system is validated only if:

      • Retention Time %RSD : 1.0% (Validates pump delivery and pH stability).

      • Peak Area %RSD : 2.0% (Validates autosampler precision).

      • Tailing Factor ( Tf​ ) : 1.5 (Validates successful suppression of secondary interactions).

OptimizationWorkflow Start Start: 6-Bromo-2-phenylquinazoline Aqueous Select Aqueous Phase (0.1% TFA or FA in Water) Start->Aqueous Organic Select Organic Phase (Acetonitrile preferred) Start->Organic Gradient Initial Gradient Run (40% to 95% B over 10 min) Aqueous->Gradient Organic->Gradient Assess Assess Peak Shape & Retention Gradient->Assess Tailing Peak Tailing > 1.5? Assess->Tailing AdjustpH Lower pH / Add TEA or use endcapped column Tailing->AdjustpH Yes Optimize Optimize Gradient Slope for target k' (2-10) Tailing->Optimize No AdjustpH->Gradient Done Self-Validated Mobile Phase Optimize->Done

Workflow for optimizing and validating the mobile phase for 6-bromo-2-phenylquinazoline.

Part 2: Mobile Phase Optimization Data

Understanding the quantitative impact of mobile phase variables is essential for rational method development. The tables below summarize the causality behind solvent and additive selections.

Table 1: Organic Solvent Selection Matrix
Solvent PairElution StrengthSelectivity MechanismBest Application for 6-Bromo-2-phenylquinazoline
Water / Acetonitrile HighDipole-dipole; disrupts π−π interactionsPrimary Choice . Yields sharper peaks for bulky, halogenated aromatics and lowers backpressure[2].
Water / Methanol ModerateHydrogen bondingAlternative for resolving specific polar synthetic impurities. May require longer run times[2].
Water / THF Very HighStrong dipole; strong π−π disruptionUse as a ternary modifier (1-5%) if extreme hydrophobicity causes irreversible retention[2].
Table 2: Aqueous Additive Comparison
AdditiveConcentrationEffect on Basic QuinazolineMS Compatibility
Trifluoroacetic Acid (TFA) 0.1% v/vExcellent. Strong ion-pairing suppresses tailing.Poor. Causes severe ion suppression in negative/positive LC-MS.
Formic Acid (FA) 0.1% v/vGood. Lowers pH but lacks strong ion-pairing[3].Excellent . The standard choice if transferring the method to LC-MS[3].
Phosphate Buffer 10–50 mMExcellent pH control and UV transparency[2].Incompatible with LC-MS. Risk of precipitation in high % organic.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific chromatographic failures through the lens of chemical causality.

Q1: Why am I observing severe peak tailing for 6-bromo-2-phenylquinazoline, and how can the mobile phase fix this? Causality: The nitrogen atoms in the pyrimidine ring of the quinazoline core are weakly basic. Even in high-purity silica columns, residual silanol groups (-Si-OH) exist. If the mobile phase pH is near or above the pKa of these silanols (pH ~3.5–4.5), they ionize into negatively charged silanates (-Si-O⁻). The basic nitrogen of your analyte undergoes secondary ion-exchange interactions with these sites, causing the analyte to "drag" through the column, resulting in a tailing peak[1]. Solution:

  • Lower the mobile phase pH to ~2.0 using 0.1% TFA. This forces the silanol groups into a neutral, protonated state, eliminating the secondary interaction.

  • Alternatively, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase, which will bind to the active silanol sites before your analyte can[1].

Q2: My retention times are drifting continuously between injections. What mobile phase parameter is failing? Causality: Retention time drift for ionizable compounds is almost always a symptom of inadequate buffering capacity or a mobile phase pH that is too close to the analyte's pKa. When the pH fluctuates slightly during the run, the ionization state of the quinazoline changes, altering its hydrophobicity and retention factor ( k′ )[4]. Solution: Ensure the mobile phase pH is strictly maintained at least 1.5 pH units away from the analyte's pKa[2]. If using an isocratic method, ensure the column is equilibrated with at least 10–20 column volumes of fresh mobile phase before the first injection.

Q3: The compound is eluting too late (>25 minutes) even with 80% Methanol. How do I optimize the elution strength? Causality: 6-bromo-2-phenylquinazoline is highly lipophilic due to the combination of the bromine atom and the phenyl ring. Methanol is a weaker elution solvent in reversed-phase chromatography compared to acetonitrile[2]. Solution: Switch the organic modifier from Methanol to Acetonitrile. Because acetonitrile has a stronger elution strength, 60% Acetonitrile will roughly provide the same retention time as 70-80% Methanol[5], significantly reducing your run time while sharpening the peak.

TailingTroubleshooting Issue Issue: Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic AddAcid Add 0.1% TFA or FA to suppress silanols IsAcidic->AddAcid No CheckColumn Check Column Chemistry IsAcidic->CheckColumn Yes IsEndcapped Is column fully endcapped? CheckColumn->IsEndcapped ChangeColumn Switch to base-deactivated C18 column IsEndcapped->ChangeColumn No AddTEA Add competing base (e.g., 0.1% TEA) IsEndcapped->AddTEA Yes

Logical troubleshooting tree for resolving peak tailing in basic quinazoline derivatives.

References

  • Welch Materials . Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Veeprho . Exploring the Different Mobile Phases in HPLC. Retrieved from[Link]

  • LCGC International . Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

Sources

Optimization

preventing degradation of 6-bromo-2-phenylquinazoline during storage

Welcome to the technical support center for 6-bromo-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-bromo-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage and handling. Below you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to maintain the quality of your research materials.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 6-bromo-2-phenylquinazoline during storage?

The chemical structure of 6-bromo-2-phenylquinazoline, featuring a halogenated heterocyclic system, makes it susceptible to several environmental factors. Degradation is primarily initiated by exposure to air (both oxygen and moisture), light, and elevated temperatures.[1]

  • Oxidative and Hydrolytic Degradation: Like many complex organic molecules, exposure to atmospheric oxygen can lead to oxidation, while moisture can cause hydrolysis. These reactions can alter the compound's structure and purity over time.[1][2] It is crucial to handle and store the compound under inert conditions to mitigate these risks.[3][4]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[5] Light exposure can provide the energy needed to initiate photochemical reactions, potentially leading to debromination or other structural rearrangements.[6][7] Studies on other quinazoline derivatives have confirmed their instability under normal room lighting, emphasizing the need for protection from light.[8]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1] Storing the compound at cool or sub-zero temperatures is a critical step in preserving its long-term stability.

Q2: What are the ideal short-term and long-term storage conditions for solid 6-bromo-2-phenylquinazoline?

Proper storage from the moment of receipt is the most effective strategy for preventing degradation. The ideal conditions depend on the intended duration of storage. We recommend a two-tiered approach for maintaining the compound's integrity.

Storage Parameter Short-Term (1-4 weeks) Long-Term (>4 weeks) Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Lower temperatures significantly slow down the kinetics of potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)An inert atmosphere displaces reactive oxygen and moisture, preventing oxidative and hydrolytic degradation.[1][9]
Container Tightly sealed amber glass vialTightly sealed amber glass vialAmber glass blocks UV light, preventing photodegradation.[5] A tight seal is essential to maintain the inert atmosphere.[1]
Location Dark, dry location (e.g., desiccator inside a refrigerator)Dark, dry location (e.g., freezer)Protects from ambient light and humidity. Using a desiccator provides an additional barrier against moisture.[9]
Q3: I have dissolved 6-bromo-2-phenylquinazoline in a solvent. How should I store the solution?

Storing the compound in solution can increase its susceptibility to degradation due to increased molecular mobility and potential interactions with the solvent.

  • Solvent Choice: Use high-purity, anhydrous (dry) solvents to prepare solutions. Common solvents like DMSO, DMF, and ethanol should be of an appropriate grade. Note that some quinazoline derivatives have demonstrated stability in 0.2% DMSO for up to 96 hours.[10]

  • Storage Conditions: Store stock solutions at -80°C for long-term preservation.[8] Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent solvent evaporation and moisture ingress. Wrap the vials in aluminum foil or use amber vials to protect from light.

Q4: How can I visually inspect my sample for signs of degradation?

While not a definitive measure of purity, a visual inspection can provide early warnings of potential degradation. When you receive the compound and before each use, check for:

  • Color Change: A change from its initial appearance (e.g., from white/off-white to yellow or brown) can indicate the formation of chromophoric degradation products.

  • Clumping or Change in Texture: The absorption of moisture can cause the solid powder to clump or become sticky, suggesting improper storage.[1]

Any visual change warrants a more rigorous analytical assessment of the compound's purity before use.

Q5: What analytical techniques are recommended to assess the purity and degradation of my sample?

To definitively determine the purity of 6-bromo-2-phenylquinazoline and identify potential degradation products, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][10]

  • HPLC with UV Detection: A reversed-phase HPLC method (e.g., using a C18 column) coupled with a UV detector is highly effective for separating the parent compound from impurities.[11] The quinazoline ring system is UV-active, allowing for sensitive detection.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more detailed analysis, LC-MS can be used to identify the molecular weights of any degradation products, providing insights into the degradation pathway.[12]

Troubleshooting Guide
Problem: My experimental results are inconsistent. Could my 6-bromo-2-phenylquinazoline have degraded?

Answer: Yes, inconsistent results are a classic sign of reagent degradation. If the purity of your compound has decreased, the effective concentration in your experiments will be lower than calculated, leading to poor reproducibility.

Recommended Actions:

  • Assess Purity: Immediately analyze the purity of your current stock (both solid and any solutions) using HPLC.[10]

  • Review Handling Procedures: Examine your storage and handling protocols. Was the compound exposed to air, light, or moisture? Were solutions subjected to multiple freeze-thaw cycles?

  • Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound for your experiments and strictly adhere to the recommended storage and handling protocols.

Problem: I observed a color change in my solid sample. What does this indicate?

Answer: A color change, typically to a yellowish or brownish hue, strongly suggests that the compound has undergone chemical changes. This is often due to slow oxidation or photodegradation, which can create conjugated impurities that absorb visible light. While the compound may still be largely intact, the presence of these impurities indicates that the storage conditions are not optimal. The material should be analytically tested for purity before further use.

Problem: There is a precipitate in my stock solution after thawing. Is it degradation?

Answer: Not necessarily. While precipitation could be a result of a less soluble degradation product forming, it is more commonly due to the compound crashing out of solution upon freezing, especially if the solution is near its saturation point.

Recommended Actions:

  • Attempt to Re-dissolve: Warm the solution to room temperature and vortex or sonicate it to see if the precipitate redissolves.

  • Check Solubility: Confirm the solubility of 6-bromo-2-phenylquinazoline in your chosen solvent at the prepared concentration. You may have created a supersaturated solution.

  • Analyze Supernatant: If the precipitate does not redissolve, you can carefully take an aliquot of the clear supernatant and check its concentration and purity by HPLC to determine if the soluble portion is still viable for your experiments.

Protocols & Workflows
Protocol 1: Recommended Procedure for Handling and Aliquoting Solid 6-Bromo-2-Phenylquinazoline

This protocol minimizes exposure to atmospheric oxygen, moisture, and light.

  • Preparation: Move the sealed vial of 6-bromo-2-phenylquinazoline, along with all necessary tools (spatulas, weigh boats, new vials), into an inert atmosphere glove box.[1] If a glove box is not available, a Schlenk line setup can be used.[4]

  • Equilibration: Allow the sealed vial to equilibrate to the ambient temperature inside the glove box for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[9]

  • Weighing & Aliquoting: Once equilibrated, quickly open the vial and weigh the desired amount of powder into pre-labeled, tared amber vials. Work efficiently to minimize the time the bulk material is exposed.

  • Sealing: Tightly cap the new aliquots and the main stock vial. If using parafilm, wrap it around the cap-vial interface for an extra seal.

  • Backfilling with Inert Gas: Before tightening the cap on the main stock vial, gently flush the headspace with a stream of dry argon or nitrogen.[9]

  • Storage: Immediately return the main stock and all aliquots to their appropriate temperature-controlled, dark storage locations (e.g., -20°C freezer).

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing purity. Method optimization may be required.

  • Sample Preparation:

    • Prepare a stock solution of 6-bromo-2-phenylquinazoline in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 50-100 µg/mL for analysis.

  • HPLC Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm).[10]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a freshly prepared sample from a new vial to establish a reference chromatogram and purity value (% area).

    • Run the sample .

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation products. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualization

G cluster_storage Storage & Handling Workflow start Receive Compound check_seal Inspect Vial Seal Is it intact? start->check_seal contact_support Contact Technical Support check_seal->contact_support No storage_decision Intended Storage Duration? check_seal->storage_decision Yes short_term Short-Term (<4 weeks) Store at 2-8°C storage_decision->short_term Short long_term Long-Term (>4 weeks) Store at -20°C / -80°C storage_decision->long_term Long use_compound Need to Use Compound? short_term->use_compound long_term->use_compound follow_protocol Follow Handling Protocol 1 (Inert Atmosphere) use_compound->follow_protocol Yes return_storage Return to Correct Storage Conditions use_compound->return_storage No, Storing end Use in Experiment follow_protocol->end return_storage->storage_decision

Caption: Decision workflow for proper storage and handling of 6-bromo-2-phenylquinazoline.

References
  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 245-248. Available from [Link]

  • Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics (3rd ed.). Wiley-VCH. Available from [Link]

  • User "zesh" et al. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Wang, J., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2288. Available from [Link]

  • Farid, K., & Chemat, F. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 16(11), 9346-9357. Available from [Link]

  • User "Oscar Lanzi" et al. (2019, August 19). Storage of Halogen. Chemistry Stack Exchange. Retrieved from [Link]

  • Chhattise, A. S., et al. (2008). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 39(6). Available from [Link]

Sources

Troubleshooting

Technical Support Center: Bromination of 6-bromo-2-phenylquinazoline

This guide is intended for researchers, scientists, and professionals in drug development who are working with the bromination of 6-bromo-2-phenylquinazoline. It provides in-depth troubleshooting advice and answers to fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with the bromination of 6-bromo-2-phenylquinazoline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic protocol.

Troubleshooting Guide: Common Side Reactions and Solutions

The bromination of 6-bromo-2-phenylquinazoline can be a nuanced reaction, with the potential for several side products. Understanding the causes of these side reactions is the first step toward mitigating them.

Side Reaction Potential Causes Recommended Solutions
Over-bromination (Di- or Tri-brominated Products) - Excess of brominating agent.- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric amount (or slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Bromination on the Phenyl Ring - Use of harsh brominating agents (e.g., neat Br₂).- Lewis acid catalysis can sometimes promote aromatic substitution on the phenyl ring.- Employ a milder brominating agent such as N-Bromosuccinimide (NBS).- If using a Lewis acid, screen different catalysts to find one that favors substitution on the quinazoline core.
Degradation of Starting Material - Highly acidic conditions.- Presence of strong oxidizing species.- Use a buffered system or a non-acidic brominating agent.- Ensure the purity of your reagents and solvents to avoid unwanted oxidants.
Formation of N-oxide byproducts - Use of certain oxidizing brominating reagents in the presence of moisture.- Use anhydrous solvents and reagents.- Consider inert atmosphere conditions (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the bromination of 6-bromo-2-phenylquinazoline:

Q1: What is the most likely position for the second bromine atom to add to the 6-bromo-2-phenylquinazoline core?

The quinazoline ring is an electron-deficient system, and the directing effects of the existing substituents play a crucial role. The bromine at the 6-position is a deactivating group but an ortho-, para-director. The phenyl group at the 2-position can also influence the electron density of the ring. Generally, electrophilic aromatic substitution on the quinazoline ring is challenging. However, under forcing conditions, further bromination might occur at the 8-position due to the directing effect of the 6-bromo substituent.

Q2: Which brominating agent is best for this reaction to ensure monosubstitution?

N-Bromosuccinimide (NBS) is often the preferred reagent for the controlled bromination of heterocyclic compounds. It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally milder. The in-situ generation of a low concentration of Br₂ from NBS helps to prevent over-bromination.

Q3: What role does the solvent play in controlling side reactions?

The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices as they are relatively inert. Acetic acid can also be used, but it can lead to more acidic reaction conditions, potentially causing degradation. For reactions with NBS, polar aprotic solvents like acetonitrile can also be effective. It is important to use anhydrous solvents to prevent the formation of N-oxides and other water-mediated side products.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. Staining with a visualizing agent like potassium permanganate can help to identify spots if they are not UV-active. For more precise monitoring, especially for kinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: What is the best work-up procedure to isolate the desired product?

After the reaction is complete, it should be quenched to destroy any remaining brominating agent. This can be done by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. The product can then be extracted into an organic solvent. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic byproducts. Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Purification by column chromatography is often necessary to obtain the pure product.

Experimental Protocol: Controlled Monobromination of 6-bromo-2-phenylquinazoline

This protocol provides a starting point for the selective monobromination of 6-bromo-2-phenylquinazoline using NBS.

Materials:

  • 6-bromo-2-phenylquinazoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-phenylquinazoline (1 equivalent).

  • Dissolution: Add anhydrous DCM to dissolve the starting material completely.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired monobrominated product.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway and potential side reactions during the bromination of 6-bromo-2-phenylquinazoline.

Bromination_Pathway SM 6-bromo-2-phenylquinazoline Desired_Product Desired Monobrominated Product SM->Desired_Product Controlled Conditions Over_Bromination Over-brominated Products SM->Over_Bromination Excess NBS / High Temp Phenyl_Bromination Phenyl-brominated Product SM->Phenyl_Bromination Harsh Conditions NBS NBS

Caption: Reaction scheme for the bromination of 6-bromo-2-phenylquinazoline.

References

  • N-Bromosuccinimide (NBS) as a Brominating Agent. Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 6-bromo-2-phenylquinazoline Spectra

Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR signal overlap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR signal overlap, specifically in the context of 6-bromo-2-phenylquinazoline and related derivatives. Here, we will explore the root causes of signal overlap and provide a series of structured, in-depth troubleshooting strategies to achieve high-resolution spectra for accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the aromatic region of my ¹H NMR spectrum for 6-bromo-2-phenylquinazoline. What is the primary cause of this phenomenon?

A1: Signal overlap in the aromatic region of 6-bromo-2-phenylquinazoline is a common challenge. It primarily stems from the relatively small differences in the electronic environments of the protons on the quinazoline and phenyl rings. The bromine atom at the 6-position and the phenyl group at the 2-position influence the electron density across the fused ring system, but the resulting chemical shift dispersion for the aromatic protons can be minimal, leading to complex and overlapping multiplets. This is a frequent issue with polycyclic aromatic compounds where multiple protons reside in similar chemical environments.[1]

Q2: What are the initial, straightforward steps I can take to try and resolve this signal overlap without resorting to complex experiments?

A2: Before moving to more advanced techniques, several simple adjustments to your experimental setup can often improve spectral resolution:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming is a common cause of peak broadening, which exacerbates signal overlap.[2] A well-shimmed spectrometer will provide sharper lines and potentially resolve closely spaced signals.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause line broadening.[1] Preparing a more dilute sample can sometimes improve resolution.

  • Increase Acquisition Time and Data Points: Acquiring the free induction decay (FID) for a longer period and increasing the number of data points can enhance digital resolution, which may help to better define closely spaced peaks.

Troubleshooting Guides: Methodologies and Protocols

Problem: Persistent Signal Overlap in the Aromatic Region

If the initial troubleshooting steps are insufficient, more advanced methods are required. The following guides provide detailed protocols for resolving persistent signal overlap.

Guide 1: Strategic Solvent Selection

The choice of deuterated solvent can have a profound impact on the chemical shifts of your analyte.[3][4] This is due to solvent-solute interactions and the magnetic anisotropy of the solvent molecules themselves.[5]

Causality: Aromatic solvents, such as benzene-d₆ or pyridine-d₅, can induce significant changes in the chemical shifts of nearby protons through what is known as the Aromatic Solvent-Induced Shift (ASIS) effect. This can effectively "spread out" overlapping signals.

Experimental Protocol: Solvent Titration Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like CDCl₃.

  • Solvent Selection: Choose a series of deuterated solvents with varying polarities and magnetic susceptibilities. A good starting selection would be:

    • Benzene-d₆ (non-polar, aromatic)

    • Acetone-d₆ (polar, aprotic)

    • DMSO-d₆ (highly polar, aprotic)

    • Methanol-d₄ (polar, protic)

  • Sample Preparation: Prepare separate, dilute samples of 6-bromo-2-phenylquinazoline in each of the selected solvents.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion in the aromatic region.

SolventPolarityExpected Effect on Aromatic Protons
CDCl₃LowStandard reference spectrum
Benzene-d₆Non-polarSignificant upfield or downfield shifts due to ASIS
Acetone-d₆PolarModerate shifts due to polarity and carbonyl anisotropy
DMSO-d₆HighCan form hydrogen bonds, significant shifts expected
Guide 2: Variable Temperature (VT) NMR

Altering the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals, especially if conformational dynamics or hydrogen bonding are influencing the chemical shifts.[6][7]

Causality: Changing the temperature can alter the populations of different conformers of a molecule.[6] Since the observed chemical shift is a weighted average of the chemical shifts of these conformers, a change in their relative populations will lead to a change in the observed chemical shift. Temperature also affects the strength of intermolecular and intramolecular hydrogen bonds, which can significantly influence the chemical shifts of nearby protons.[8]

Experimental Protocol: VT-NMR Study

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K).[9]

  • Temperature Increments: Increase the temperature in a stepwise manner, for example, in 10 K increments, from 298 K up to a maximum that is safely below the boiling point of your solvent (e.g., 328 K in CDCl₃).[9] Allow the temperature to equilibrate for at least 10 minutes at each step before acquiring a spectrum.[10]

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe the changes in chemical shifts as a function of temperature. Different protons will likely shift at different rates, which can lead to the resolution of previously overlapping signals.

Workflow for VT-NMR Experiment

VT_NMR_Workflow Start Acquire Spectrum at 298K Step1 Increase Temperature by 10K Start->Step1 Step2 Equilibrate for 10 min Step1->Step2 Step3 Acquire Spectrum Step2->Step3 Decision Target Temp Reached? Step3->Decision Decision->Step1 No End Analyze Spectra Decision->End Yes

Caption: Workflow for a variable temperature NMR experiment.

Guide 3: Application of Lanthanide Shift Reagents (LSRs)

When other methods fall short, the use of lanthanide shift reagents can be a highly effective, albeit more complex, solution.[11]

Causality: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (such as the nitrogen atoms in the quinazoline ring).[12] This coordination brings the paramagnetic lanthanide ion into close proximity with the analyte, inducing large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, which can dramatically increase spectral dispersion.[13] Europium-based LSRs typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[14]

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your 6-bromo-2-phenylquinazoline sample.

  • Reagent Selection: Choose an appropriate LSR, such as Eu(fod)₃ or Pr(fod)₃.

  • Stock Solution: Prepare a stock solution of the LSR in the same deuterated solvent as your sample.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Analysis: Monitor the changes in the spectrum. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening, which is a common side effect of paramagnetic reagents.[12]

LSRDirection of ShiftAdvantagesDisadvantages
Eu(fod)₃DownfieldGood for resolving upfield signalsCan cause significant line broadening
Pr(fod)₃UpfieldGood for resolving downfield signalsCan also cause line broadening
Guide 4: Two-Dimensional (2D) NMR Spectroscopy

When 1D methods are insufficient, 2D NMR provides a powerful alternative by spreading the signals across a second frequency dimension.[15]

Causality: 2D NMR experiments reveal correlations between nuclei, either through bonds (COSY, TOCSY, HSQC, HMBC) or through space (NOESY, ROESY). This allows for the unambiguous assignment of protons even when their signals are severely overlapped in the 1D spectrum.[16]

Recommended 2D Experiments for 6-bromo-2-phenylquinazoline:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for tracing out the spin systems within the quinazoline and phenyl rings.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning proton signals based on the more dispersed ¹³C spectrum.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm assignments and provide information about the conformation of the molecule.[17]

Workflow for 2D NMR Analysis

Caption: A typical workflow for resolving signal overlap using 2D NMR.

By systematically applying these troubleshooting guides, you can effectively resolve signal overlap in the NMR spectra of 6-bromo-2-phenylquinazoline and similar complex molecules, leading to accurate and confident structural elucidation.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Flockhart, B. D. (1976, May 3). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. CRC Critical Reviews in Analytical Chemistry, 6(1), 69-130.
  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(19), 3874-3881.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • MDPI. (2018, August 30). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • SpringerLink. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • University of Manchester. (n.d.). Improving the resolution of quantitative NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ACS Publications. (2020, April 27). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Retrieved from [Link]

  • Patsnap. (2025, September 22). Heat Application in NMR Sample Handling: Effects on Relaxation. Retrieved from [Link]

  • Osarodion, O. P. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Retrieved from [Link]

  • Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
  • Meiering, E. M., & Isogai, Y. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 296, 105-115.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Issues and Troubleshooting Spinning. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-2-Phenylquinazoline Substitution

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hindrance in substitution reactions involving 6-bromo-2-phenylquinazoline. The quinazoline core is a privileged scaffold in medicinal chemistry, and successful functionalization at the C6 position is often crucial for modulating biological activity. However, the steric environment around this position can present significant synthetic challenges.

This guide is designed to be a practical resource, offering scientifically grounded solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling at the 6-position of 2-phenylquinazoline is giving low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with 6-bromo-2-phenylquinazoline are a frequent issue, often stemming from steric hindrance impacting the catalytic cycle. The bulky 2-phenyl group can impede the approach of the palladium catalyst and the boronic acid coupling partner to the C6-bromo position.

Systematic Troubleshooting Approach:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Switch to Bulky, Electron-Rich Ligands: These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. They also create a more open coordination sphere around the palladium center, accommodating the sterically demanding substrates.

    • Recommended Ligand Classes:

      • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.

      • Indolylphosphine ligands: These have shown high efficacy in coupling sterically hindered aryl chlorides.

      • N-Heterocyclic Carbene (NHC) Ligands: Known for their high stability and activity, they can be a robust alternative to phosphine ligands.

  • Base and Solvent Optimization: The choice of base and solvent is crucial for activating the boronic acid and facilitating the transmetalation step.

    • Bases: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

    • Solvents: Aprotic polar solvents are typically used. A mixture of dioxane and water is common, but for challenging substrates, solvents like 2-MeTHF or DMF can be beneficial.

  • Reaction Temperature and Time:

    • Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.

    • Time: These reactions may require extended periods (12-48 hours). Monitor progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Flowchart for Low-Yield Suzuki-Miyaura Coupling

G start Low or No Yield in Suzuki-Miyaura Coupling catalyst Evaluate Catalyst System (Pd Source and Ligand) start->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent No improvement success Successful Coupling catalyst->success Yield Improved temp_time Adjust Reaction Temperature and Time base_solvent->temp_time No improvement base_solvent->success Yield Improved boronic_acid Check Boronic Acid Quality and Stoichiometry temp_time->boronic_acid No improvement temp_time->success Yield Improved boronic_acid->catalyst Still low yield, reiterate with a different class of ligand boronic_acid->success Yield Improved

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling of 6-bromo-2-phenylquinazoline.

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Br with H). How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with sterically hindered substrates. It often arises from β-hydride elimination from the palladium-amido complex or from protonolysis of the Pd-aryl intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice is Key: The ligand plays a crucial role in preventing this side reaction.

    • Bulky Ligands: As with Suzuki coupling, bulky, electron-rich phosphine ligands are highly recommended. Ligands like BrettPhos and Josiphos have been shown to be effective in suppressing hydrodehalogenation.

    • Bidentate Ligands: Bidentate phosphine ligands such as BINAP or DPPF can sometimes offer better results by creating a more stable catalytic complex that is less prone to side reactions.

  • Careful Selection of Base: The strength and nature of the base can significantly influence the extent of hydrodehalogenation.

    • Weaker Bases: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can sometimes promote side reactions. Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄.

    • Base Stoichiometry: Using a large excess of the base is not always beneficial. Try reducing the equivalents of base to the minimum required for the reaction to proceed.

  • Solvent Effects: The solvent can impact the stability of intermediates in the catalytic cycle.

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are standard choices. For particularly challenging substrates, consider less common solvents like CPME (cyclopentyl methyl ether).

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.

Q3: Are there alternative cross-coupling reactions I should consider if Suzuki and Buchwald-Hartwig aminations are unsuccessful?

A3: Yes, several other cross-coupling reactions can be effective for functionalizing the 6-position of 2-phenylquinazoline.

Coupling ReactionCoupling PartnerKey AdvantagesPotential Challenges with Steric Hindrance
Sonogashira Coupling Terminal AlkyneMild reaction conditions, direct introduction of an alkyne handle for further functionalization.Can be sensitive to steric bulk, may require optimization of copper co-catalyst and ligands.
Negishi Coupling Organozinc ReagentHigh functional group tolerance, often proceeds under mild conditions.Requires preparation of organozinc reagents, which can be moisture-sensitive.
Kumada Coupling Grignard ReagentHighly reactive, can be effective for unreactive aryl halides.Limited functional group compatibility due to the high reactivity of Grignard reagents.

Considerations for Alternative Couplings:

  • Sonogashira Coupling: This is an excellent choice for introducing a C(sp)-C(sp²) bond. Copper-free conditions with bulky, electron-rich ligands can be particularly effective for sterically hindered substrates.

  • Direct C-H Activation: This emerging field offers a more atom-economical approach by avoiding the need for a pre-installed halide. While still in development for all positions of the quinazoline ring, it's a promising area to watch.

Q4: Can I functionalize the 6-position through a method other than cross-coupling?

A4: While cross-coupling reactions are the most common, other strategies exist, although they may be less direct.

  • Nucleophilic Aromatic Substitution (SNA_r): This is generally difficult at the 6-position of the quinazoline ring unless there are strong electron-withdrawing groups present to activate the ring.

  • Synthesis from a Pre-functionalized Anthranilic Acid: A more classical approach involves starting with a 5-substituted anthranilic acid and then constructing the quinazoline ring. This circumvents the issue of steric hindrance at the C6 position of the final product.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered 6-Bromo-2-phenylquinazoline

This protocol is a robust starting point for the Suzuki-Miyaura coupling of sterically hindered 6-bromo-2-phenylquinazoline with an arylboronic acid.

Reagents and Materials:

  • 6-Bromo-2-phenylquinazoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (10:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2-phenylquinazoline, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water mixture and add this solution to the Schlenk flask.

  • Solvent Addition: Add the remaining anhydrous dioxane/water mixture to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours for completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Decision Tree for Suzuki-Miyaura Optimization

G start Start with Protocol 1 (Pd₂(dba)₃/XPhos, K₃PO₄, Dioxane/H₂O, 100 °C) check_yield Check Yield after 12h start->check_yield low_yield Low Yield (<50%) check_yield->low_yield Yield < 70% no_reaction No Reaction check_yield->no_reaction good_yield Good Yield (>70%) check_yield->good_yield Yield > 70% increase_temp Increase Temp to 120 °C or use Microwave low_yield->increase_temp change_ligand Change Ligand (e.g., SPhos, RuPhos) no_reaction->change_ligand increase_temp->change_ligand Still low yield increase_temp->good_yield Yield Improved change_base Change Base (e.g., Cs₂CO₃) change_ligand->change_base No improvement change_ligand->good_yield Yield Improved change_solvent Change Solvent (e.g., 2-MeTHF) change_base->change_solvent No improvement change_base->good_yield Yield Improved change_solvent->good_yield Yield Improved

Caption: A decision-making workflow for optimizing Suzuki-Miyaura coupling conditions.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize potential side reactions associated with copper co-catalysts.

Reagents and Materials:

  • 6-Bromo-2-phenylquinazoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 6-bromo-2-phenylquinazoline and the terminal alkyne in anhydrous THF.

  • Base Addition: Add triethylamine to the mixture.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ to the reaction mixture.

  • Degassing: Degas the mixture with argon for 10-15 minutes.

  • Heating: Seal the tube and heat the reaction to 70 °C for 12-18 hours.

  • Monitoring and Work-up: Follow the monitoring and work-up procedure as described in Protocol 1.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa….
  • Semantic Scholar. (n.d.). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols.
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
  • SIOC Journals. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • ACS Publications. (2018). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development.
  • PMC. (n.d.).
  • BenchChem. (2025).
  • N/A. (n.d.).
  • PMC. (2014).
  • PMC. (n.d.). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes.
  • N/A. (n.d.). RECENT ADVANCES IN METAL-CATALYZED C-H FUNCTIONALIZATION OF PYRIMIDINONES, QUINAZOLINONES AND FUSED QUINAZOLINONES.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 6-substituted quinazoline-2-thiols.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem.
  • Fiveable. (2025). Steric Hindrance - Inorganic Chemistry II.
  • PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • N/A. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Taylor & Francis. (2016). *Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one
Troubleshooting

Technical Support Center: Purification of Crude 6-Bromo-2-Phenylquinazoline

Welcome to the technical support center for the purification of 6-bromo-2-phenylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-bromo-2-phenylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic intermediate in high purity. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the essential initial checks for my crude 6-bromo-2-phenylquinazoline before attempting purification?

A1: Before committing your entire batch to a purification protocol, a preliminary analysis is critical. This initial assessment will inform your choice of method and prevent potential setbacks.

  • Physical Assessment: The pure compound is often a crystalline solid.[1] Significant discoloration (e.g., deep yellow, brown, or a tarry appearance) suggests the presence of substantial impurities, possibly from oxidation or residual reagents.[2][3]

  • Purity Estimation (TLC/HPLC): Thin-Layer Chromatography (TLC) is a rapid, qualitative method to visualize the number of components in your crude material. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[4] An initial HPLC run can provide a purity percentage and reveal the presence of closely eluting impurities.

  • Structural Confirmation (¹H NMR): A proton NMR spectrum of the crude material can confirm the presence of your desired product and help identify major impurities by comparing characteristic peaks to a reference spectrum.[5]

Q2: How do I decide between recrystallization and column chromatography for my crude material?

A2: The choice of purification method hinges primarily on the purity and complexity of your crude sample.

  • Recrystallization is the most efficient and scalable method for removing small amounts of impurities from a solid compound. It is the preferred method if your crude material is already of relatively high purity (typically >90%).[2][6] Several sources report the successful recrystallization of 6-bromo-2-phenylquinazoline derivatives from ethanol.[1][5]

  • Column Chromatography is a more versatile technique capable of separating complex mixtures with multiple components or impurities that have similar solubility profiles to the product.[7] This should be your method of choice if TLC or HPLC analysis shows multiple, significant impurities.

Below is a decision-making workflow to guide your choice.

G start Analyze Crude 6-Bromo-2-phenylquinazoline (TLC, HPLC, NMR) purity_check Estimate Purity start->purity_check method_choice Select Purification Method purity_check->method_choice >90% Purity & Crystalline chromatography Column Chromatography purity_check->chromatography <90% Purity or Multiple Impurities recrystallization Recrystallization method_choice->recrystallization prep_hplc Consider Preparative HPLC chromatography->prep_hplc Impurities are very close in polarity

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities in a typical synthesis of 6-bromo-2-phenylquinazoline?

A3: Impurities often originate from the starting materials or side reactions during synthesis. Common synthetic routes start from 5-bromoanthranilic acid.[1][5][8] Therefore, potential impurities include:

  • Unreacted Starting Materials: 5-bromoanthranilic acid or benzoyl chloride derivatives.[1]

  • Incompletely Cyclized Intermediates: Amide intermediates that have not fully formed the quinazoline ring.

  • Over-brominated Species: If bromination is performed on the quinazoline core, there's a risk of forming di-brominated products.[9]

  • Residual Reagents and Solvents: High-boiling solvents like pyridine or DMF may be present if not adequately removed during workup.[1]

Q4: Which analytical methods are best for final purity confirmation?

A4: A combination of methods provides the most comprehensive assessment of purity.

  • HPLC: Provides a quantitative percentage of purity by peak area. A gradient method is often used for baseline separation of all components.[4]

  • ¹H NMR & ¹³C NMR: Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities that may not be visible by UV-based HPLC detection.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The presence of a characteristic isotopic pattern for bromine (two major peaks for ⁷⁹Br and ⁸¹Br) is a key confirmation point.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Persistent Yellow/Brown Discoloration 1. Highly colored, conjugated impurities are trapped in the crystal lattice. 2. Oxidation of the product, as nitrogen heterocycles can be sensitive to air and light.[2][3]1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Inert Atmosphere: Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.[2]
Product "Oils Out" Instead of Crystallizing 1. The melting point of the compound (or the eutectic mixture with impurities) is lower than the boiling point of the chosen solvent.[10] 2. The solution is supersaturated with impurities, inhibiting crystal nucleation.1. Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, DCM) and slowly add a "poor" solvent (e.g., water, hexane) until turbidity persists.[2][10] 2. Gradual Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to promote crystal growth over oiling.[11]
Low Recovery Yield 1. The compound has significant solubility in the cold solvent. 2. Excessive solvent was used during dissolution.[10]1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. 2. Maximize Crystallization: Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time before filtration.[2] 3. Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about half and cool again to obtain a second, often less pure, crop of crystals.[10]
Column Chromatography Issues

G start Column Chromatography Issue issue_type Identify Problem start->issue_type tailing Streaking or Peak Tailing issue_type->tailing Tailing poor_sep Poor Separation issue_type->poor_sep Poor Separation low_rec Low Recovery issue_type->low_rec Low Recovery sol_tailing Add 0.5-1% Triethylamine to Mobile Phase tailing->sol_tailing sol_sep1 Optimize Mobile Phase Polarity using TLC (Target Rf ~0.25) poor_sep->sol_sep1 sol_rec Flush Column with a More Polar Solvent (e.g., 5% MeOH in DCM) low_rec->sol_rec alt_stat Use Alternative Stationary Phase (e.g., Basic Alumina) sol_tailing->alt_stat If tailing persists sol_sep2 Switch to a Different Solvent System (e.g., Toluene/Acetone) sol_sep1->sol_sep2 If still poor

Caption: Troubleshooting workflow for column chromatography.

ProblemProbable Cause(s)Recommended Solution(s)
Compound Streaks or Peaks Tail on TLC/Column The basic nitrogen atom(s) in the quinazoline ring are interacting strongly with the acidic silanol groups on the surface of the silica gel.[12]1. Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide into your mobile phase. This competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.[12] 2. Use an Alternative Stationary Phase: If tailing is severe, switch to a more inert or basic stationary phase, such as basic alumina or amine-functionalized silica.[12]
Poor Separation from a Close-Running Impurity The chosen mobile phase does not provide adequate selectivity between the product and the impurity.[12]1. Optimize Polarity: Fine-tune the mobile phase composition to achieve a target Rf value of ~0.25 for your product on TLC, which often provides the best separation on a column.[12] 2. Change Solvent Selectivity: Switch to a different solvent system. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. 3. Consider Preparative HPLC: For extremely difficult separations, preparative reverse-phase HPLC can offer superior resolution.[6][13]
Low or No Recovery of Product from the Column The compound is highly polar and is irreversibly adsorbing to the silica gel stationary phase.[12]1. Increase Eluent Strength: After eluting with your primary mobile phase, flush the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) to recover strongly adsorbed compounds. 2. Deactivate Silica: Before packing, treat the silica gel with a base like triethylamine to neutralize the most acidic sites.[2]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for crude 6-bromo-2-phenylquinazoline that is >90% pure.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of hot ethanol until the solid just completely dissolves.[1][11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating more complex mixtures.

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation and moves the target compound to an Rf of approximately 0.2-0.3. A common starting point for quinazolines is a mixture of hexane and ethyl acetate. If the compound streaks, add 0.5% triethylamine to the solvent system.[12]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase. Pour the slurry into a column and use gentle air pressure to pack a uniform bed. Top the silica with a thin layer of sand.[7]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the sand layer at the top of the column. This "dry loading" technique typically results in better separation than loading the sample as a liquid.[14]

  • Elution: Carefully add the mobile phase to the column, ensuring not to disturb the packed bed. Apply positive pressure and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-bromo-2-phenylquinazoline.

References

  • SciSpace. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of 1H-Cyclopropa[g]quinazoline for Preclinical Studies.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g) is added to the column.
  • SIELC Technologies. (2018). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF.
  • EvitaChem. (n.d.). Buy 6-Bromo-4-phenylquinazoline-2-carboxylic acid.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline CAS#: 877-42-9.
  • BenchChem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • BenchChem. (n.d.). Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Mikiciuk-Olasik, E. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies.
  • Reddit. (2024). Purification Troubleshooting : r/chemistry.
  • Taylor & Francis. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one.
  • Smolecule. (n.d.). Buy 6-Bromo-N2-phenylquinazoline-2,4-diamine.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Magritek. (n.d.). Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography of 6,8-Dibromoquinolin-3-amine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 6-bromo-2-phenylquinazoline

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the quinazoline scaffold holds a prominent position due to its broad spectrum of biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 6-bromo-2-phenylquinazoline.

This document moves beyond a mere presentation of spectral data. It is designed to offer a comparative analysis, highlighting the influence of the bromine substituent on the quinazoline ring system by contrasting its spectral features with those of the parent 2-phenylquinazoline. Furthermore, this guide furnishes a detailed experimental protocol for the synthesis and subsequent NMR analysis of the title compound, grounded in established scientific principles.

The Structural Landscape: 6-bromo-2-phenylquinazoline vs. 2-phenylquinazoline

The introduction of a bromine atom at the C-6 position of the 2-phenylquinazoline core induces significant changes in the electron distribution within the aromatic system. This, in turn, influences the chemical environment of the constituent protons and carbon atoms, leading to discernible shifts in their respective NMR spectra. A thorough understanding of these shifts is paramount for the accurate characterization of this and related compounds.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides valuable information about the proton environment in a molecule. The following table summarizes the key chemical shifts for 6-bromo-2-phenylquinazoline and its parent compound, 2-phenylquinazoline.

Proton 6-bromo-2-phenylquinazoline (δ, ppm) 2-phenylquinazoline (δ, ppm) Observed Shift (Δδ, ppm)
H-49.39 (s)9.47 (s)-0.08
H-58.08 (d)8.09 (d)-0.01
H-77.96 (dd)7.89-7.93 (m)~ +0.05
H-88.08 (d)7.93-7.89 (m)~ +0.17
Phenyl (ortho)8.59-8.61 (m)8.62 (dd)~ -0.02
Phenyl (meta, para)7.52-7.57 (m)7.49-7.57 (m)Minimal

Data sourced from Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.[1]

Key Insights from the ¹H NMR Data:
  • Downfield Shift of H-8: The most notable effect of the bromine at C-6 is the downfield shift of the H-8 proton. This is attributed to the electron-withdrawing inductive effect of the bromine atom, which deshields the adjacent proton.

  • Minimal Impact on the Phenyl Ring: The chemical shifts of the protons on the 2-phenyl substituent are largely unaffected by the bromine on the quinazoline ring, indicating that the electronic effects of the substituent are primarily localized to the heterocyclic core.

  • Characteristic Singlet of H-4: The H-4 proton appears as a sharp singlet in both molecules, a characteristic feature of this position in the quinazoline ring system.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. The table below compares the chemical shifts for the two compounds.

Carbon 6-bromo-2-phenylquinazoline (δ, ppm) 2-phenylquinazoline (δ, ppm) Observed Shift (Δδ, ppm)
C-2161.4161.2+0.2
C-4159.5160.6-1.1
C-4a149.5150.9-1.4
C-5130.5127.4+3.1
C-6120.8127.2-6.4
C-7137.7134.2+3.5
C-8129.3128.66+0.64
C-8a124.6123.7+0.9
Phenyl (ipso)137.7138.1-0.4
Phenyl (ortho)128.8128.74+0.06
Phenyl (meta)128.7128.74-0.04
Phenyl (para)131.0130.7+0.3

Data sourced from Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.[1]

Key Insights from the ¹³C NMR Data:
  • Upfield Shift of C-6: The carbon atom directly attached to the bromine (C-6) experiences a significant upfield shift. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces a shielding effect on the adjacent carbon nucleus.

  • Downfield Shifts of C-5 and C-7: The neighboring carbons, C-5 and C-7, exhibit downfield shifts due to the electron-withdrawing nature of the bromine.

  • Minimal Perturbation of the Phenyl Carbons: Similar to the proton spectrum, the carbon chemical shifts of the phenyl ring are only marginally affected by the remote bromine substituent.

Visualizing the Structures

The following diagrams illustrate the chemical structures of 6-bromo-2-phenylquinazoline and 2-phenylquinazoline, with atom numbering for NMR assignment.

Figure 1: Structure of 6-bromo-2-phenylquinazoline.

Figure 2: Structure of 2-phenylquinazoline.

Experimental Protocol

The following provides a detailed methodology for the synthesis of 6-bromo-2-phenylquinazoline and the acquisition of its NMR spectra.

Synthesis of 6-bromo-2-phenylquinazoline

A plausible synthetic route involves the reaction of 2-amino-5-bromobenzylamine with a suitable benzaldehyde derivative, followed by an oxidative cyclization. The following is a representative procedure.

G reactant1 2-Amino-5-bromobenzylamine intermediate Intermediate reactant1->intermediate + Benzaldehyde reactant2 Benzaldehyde product 6-bromo-2-phenylquinazoline intermediate->product Oxidation (e.g., O2)

Figure 3: Synthetic workflow for 6-bromo-2-phenylquinazoline.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromobenzylamine in a minimal amount of a high-boiling point solvent such as DMSO.

  • Addition of Reagent: Add an equimolar amount of benzaldehyde to the solution.

  • Reaction Conditions: Heat the reaction mixture under an oxygen atmosphere for an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 120-140 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by precipitation or extraction. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 6-bromo-2-phenylquinazoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides a definitive spectral signature for 6-bromo-2-phenylquinazoline. The comparative analysis with 2-phenylquinazoline clearly delineates the electronic influence of the bromine substituent, offering valuable insights for researchers working on the synthesis and characterization of related quinazoline derivatives. The provided experimental protocol serves as a practical resource for the reliable preparation and analysis of this important class of heterocyclic compounds.

References

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available at: [Link]

  • Supporting Information for "A general and efficient approach to quinazolinone derivatives via a copper-catalyzed aerobic oxidative C–H amination/cyclization". The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. Available at: [Link]

  • 2-Phenylquinazoline. PubChem. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]

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Comparative

Comparative Guide: Kinase Inhibition Dynamics of Quinazoline Scaffolds vs. Optimized Clinical Therapeutics

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Structural Determinants of EGFR Inhibition (6-bromo-2-phenylquinazoline vs. Gefitinib) Executive Summary In small-molecule kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Structural Determinants of EGFR Inhibition (6-bromo-2-phenylquinazoline vs. Gefitinib)

Executive Summary

In small-molecule kinase inhibitor development, distinguishing between the baseline activity of a structural scaffold and the potent, targeted activity of a fully elaborated clinical drug is critical. This guide provides an objective, data-supported comparison between 6-bromo-2-phenylquinazoline (a foundational synthetic intermediate) and Gefitinib (a first-generation, FDA-approved Epidermal Growth Factor Receptor [EGFR] tyrosine kinase inhibitor).

While both molecules share a quinazoline core, their pharmacological profiles are vastly different. Gefitinib exhibits low-nanomolar potency against EGFR due to precise structural functionalization, whereas 6-bromo-2-phenylquinazoline lacks the essential pharmacophores for ATP-competitive hinge binding, rendering it virtually inactive as a standalone kinase inhibitor [1]. This comparison highlights the structure-activity relationship (SAR) causality that drives modern rational drug design.

Structural and Mechanistic Divergence

To understand the disparity in kinase inhibition, we must analyze the molecular anatomy of both compounds in the context of the EGFR ATP-binding pocket.

The Clinical Standard: Gefitinib

Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) is a classical Type I kinase inhibitor.

  • The 4-Anilino Group: The 3-chloro-4-fluoroaniline moiety at the 4-position of the quinazoline ring is the critical determinant of activity. The nitrogen atom of the quinazoline core (N1) and the secondary amine act as a hydrogen bond acceptor-donor pair with the backbone amide of Met793 in the EGFR hinge region.

  • Solvent-Exposed Tail: The morpholinopropoxy group at the 6-position extends into the solvent channel, drastically improving aqueous solubility and pharmacokinetic properties without disrupting hinge binding.

The Synthetic Scaffold: 6-bromo-2-phenylquinazoline

6-bromo-2-phenylquinazoline is a versatile building block utilized in the synthesis of complex nitrogen-containing heterocycles [1, 2].

  • Missing Hinge Binder: It completely lacks the 4-amino substitution. Without this group, the molecule cannot form the critical bidentate hydrogen bonds with Met793.

  • Synthetic Utility: The bromine atom at the 6-position serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build functionalized derivatives, rather than acting as a target-binding moiety.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Binds Hinge Gefitinib Gefitinib (Potent Inhibitor) Gefitinib->EGFR Competitive Inhibition Scaffold 6-bromo-2-phenylquinazoline (Synthetic Scaffold) Scaffold->EGFR No Hinge Binding

Mechanistic logic of EGFR inhibition: Gefitinib competitively blocks ATP, whereas the scaffold fails to bind.

Comparative Pharmacodynamics & Physicochemical Data

The following table summarizes the quantitative performance and structural parameters of both compounds. Data reflects standard in vitro biochemical assay conditions for wild-type (WT) EGFR.

ParameterGefitinib (Iressa)6-bromo-2-phenylquinazoline
Primary Target EGFR (WT and Sensitizing Mutants)None (Synthetic Precursor)
EGFR WT IC₅₀ ~2 - 5 nM> 10,000 nM (Inactive)
Molecular Weight 446.90 g/mol 285.14 g/mol
Hinge Binding Motif 4-anilinoquinazolineAbsent
Solubility (Aqueous) Moderate (enhanced by morpholine)Poor (highly lipophilic)
Primary Application Oncology (NSCLC Therapeutics)Chemical Synthesis / Medicinal Chemistry

Experimental Methodologies

To empirically validate the difference between a functionalized drug and a bare scaffold, researchers must employ a self-validating experimental system. Below are the rigorous, step-by-step protocols for quantifying kinase inhibition.

Protocol A: Cell-Free In Vitro Kinase Assay (ADP-Glo™)

Causality Focus: We utilize a luminescent ADP detection assay because it directly measures the ADP generated during the kinase reaction, providing a highly sensitive, non-radioactive readout that is directly proportional to kinase activity.

Reagents & Materials:

  • Recombinant human EGFR (Kinase domain, WT)

  • Poly(Glu,Tyr) 4:1 peptide substrate (Universal tyrosine kinase substrate)

  • Ultra-pure ATP (10 µM final concentration)

  • ADP-Glo™ Kinase Assay Kit

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of Gefitinib and 6-bromo-2-phenylquinazoline in 100% DMSO. Dilute into the assay buffer to achieve a final DMSO concentration of 1%. (Rationale: 1% DMSO maintains the solubility of the lipophilic scaffold without denaturing the recombinant EGFR).

  • Enzyme-Substrate Mix: Add 2 ng/µL of recombinant EGFR and 0.2 µg/µL of Poly(Glu,Tyr) to a 384-well white microplate.

  • Inhibitor Pre-incubation: Add the diluted compounds to the wells and incubate at room temperature for 15 minutes to allow for binding equilibrium. Include a vehicle control (1% DMSO, maximum activity) and a no-enzyme control (background).

  • Reaction Initiation: Add ATP to a final concentration of 10 µM (approximating the Km​ of EGFR to maximize sensitivity to competitive inhibitors). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. (Rationale: Eliminating background ATP ensures that the subsequent luminescence signal is exclusively derived from the newly generated ADP).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout & Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Prepare Recombinant EGFR & Poly(Glu,Tyr) Substrate Compound 2. Add Test Compounds (Gefitinib / Scaffold) Prep->Compound ATP_Add 3. Initiate Reaction with ATP (Incubate 60 min at RT) Compound->ATP_Add ADPGlo 4. Add ADP-Glo Reagent (Deplete unreacted ATP) ATP_Add->ADPGlo KinaseDetection 5. Add Detection Reagent (Convert ADP to ATP -> Light) ADPGlo->KinaseDetection Readout 6. Luminescence Readout (Calculate IC50 via Curve Fit) KinaseDetection->Readout

Step-by-step logic flow of the ADP-Glo Kinase Assay for IC50 determination.

Protocol B: Self-Validating Cellular Proliferation Assay (MTS)

To prove that the biochemical data translates to cellular efficacy, compounds must be tested in a biologically relevant context.

Cell Lines:

  • HCC827: NSCLC cells harboring an EGFR exon 19 deletion (Highly sensitive positive control).

  • A549: NSCLC cells with wild-type EGFR and a KRAS mutation (Resistant negative control).

Workflow:

  • Seed HCC827 and A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with a concentration gradient (0.1 nM to 50 µM) of Gefitinib or 6-bromo-2-phenylquinazoline.

  • Incubate for 72 hours. (Rationale: 72 hours spans multiple cell division cycles, allowing the anti-proliferative effect of kinase inhibition to fully manifest).

  • Add 20 µL of MTS reagent (CellTiter 96® AQueous One) per well. Viable cells reduce the MTS tetrazolium compound into a colored formazan product.

  • Measure absorbance at 490 nm. Expected Outcome: Gefitinib will show a sub-nanomolar IC₅₀ in HCC827 cells and >5 µM in A549 cells. 6-bromo-2-phenylquinazoline will show no specific toxicity in either line, confirming its lack of target engagement.

Conclusion

The comparison between 6-bromo-2-phenylquinazoline and Gefitinib perfectly illustrates the principles of rational drug design. The quinazoline core provides an excellent geometric foundation, which is why it is heavily utilized in synthetic chemistry [1, 2]. However, without the precise addition of a hinge-binding motif (the 4-anilino group) and solubilizing appendages, the bare scaffold exhibits no meaningful kinase inhibition. Researchers must leverage these scaffolds strictly as starting materials for iterative medicinal chemistry optimization rather than as active biological probes.

References

  • Electrochemical Synthesis of Quinazolines: N–H/C(sp3)–H Coupling of o-Carbonyl Anilines with Amino Acids and Amines The Journal of Organic Chemistry (ACS Publications) URL:[Link] [1]

  • Distinct Selectivity of 2-Aryl Thioquinazolinones in the Sulfur Directing Rh(III)-Catalyzed Amidation Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 6-bromo-2-phenylquinazoline

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pathways of 6-bromo-2-phenylquinazoline, a halogenated heterocyclic compound of interest, and its non-brominated analog, 2-phenylquinazoline. By understanding the fundamental principles that govern their fragmentation, researchers can more effectively identify these and related structures in complex matrices.

Foundational Principles of Quinazoline Fragmentation

Quinazoline and its derivatives form a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Under electron impact ionization, the fragmentation of the quinazoline core is well-documented. The parent quinazoline molecule typically undergoes a characteristic retro-Diels-Alder reaction, leading to the sequential loss of two molecules of hydrogen cyanide (HCN).[2] However, the fragmentation pathways of substituted quinazolines are predominantly directed by the nature and position of the substituents on the heterocyclic and benzenoid rings.[2][3] The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern.[4]

Experimental Protocol: Acquiring Mass Spectra

To analyze the fragmentation pathways of 6-bromo-2-phenylquinazoline and 2-phenylquinazoline, a standard gas chromatography-mass spectrometry (GC-MS) protocol is employed. This method is well-suited for the analysis of semi-volatile and thermally stable compounds like quinazoline derivatives.[5][6][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan.

This protocol ensures efficient separation of the analyte from the solvent and any impurities, followed by reproducible ionization and fragmentation.

Fragmentation Pathway of 2-Phenylquinazoline

The fragmentation of 2-phenylquinazoline serves as our baseline for understanding the influence of the bromo-substituent. The molecular ion of 2-phenylquinazoline (C₁₄H₁₀N₂) is expected at a mass-to-charge ratio (m/z) of 206.[8]

The primary fragmentation events for 2-phenylquinazoline are hypothesized to involve the phenyl substituent and the quinazoline ring system. A key fragmentation is the loss of a hydrogen radical (H•) to form a stable, even-electron ion at m/z 205. Subsequent fragmentation likely proceeds through the loss of HCN from the quinazoline ring, a characteristic fragmentation for this class of compounds, leading to a fragment at m/z 178.[2] Another plausible fragmentation is the cleavage of the C-N bond, leading to the formation of a benzonitrile radical cation at m/z 103 or a phenyl radical cation at m/z 77.

2-Phenylquinazoline Fragmentation M M+• m/z 206 F1 [M-H]+• m/z 205 M->F1 -H• F3 C6H5CN+• m/z 103 M->F3 -C8H5N F4 C6H5+ m/z 77 M->F4 -C8H5N2 F2 [M-H-HCN]+• m/z 178 F1->F2 -HCN

Caption: Proposed fragmentation of 2-phenylquinazoline.

Fragmentation Pathway of 6-bromo-2-phenylquinazoline

The introduction of a bromine atom at the 6-position of the quinazoline ring significantly alters the fragmentation pathway. The molecular weight of 6-bromo-2-phenylquinazoline (C₁₄H₉BrN₂) is 284 for the ⁷⁹Br isotope and 286 for the ⁸¹Br isotope. Due to the near-equal natural abundance of these two isotopes, the molecular ion will appear as a characteristic pair of peaks (M+• and M+2•) of roughly equal intensity.[9][10]

The C-Br bond is relatively weak and prone to cleavage. Therefore, a primary and highly favorable fragmentation pathway is the loss of the bromine radical (Br•) to form a stable cation at m/z 205.[9] This fragment ion is isobaric with the [M-H]⁺ ion from 2-phenylquinazoline, highlighting a potential point of ambiguity if not for the distinct molecular ion.

Further fragmentation can proceed from the [M-Br]⁺ ion, mirroring the pathways of 2-phenylquinazoline. This would involve the loss of HCN to yield a fragment at m/z 178. Another important fragmentation pathway involves the initial loss of HBr, which is common for brominated aromatic compounds, leading to a radical cation at m/z 204.[9][11]

6-bromo-2-phenylquinazoline Fragmentation M M+• m/z 284/286 F1 [M-Br]+• m/z 205 M->F1 -Br• F3 [M-HBr]+• m/z 204 M->F3 -HBr F4 C6H5+ m/z 77 M->F4 -C8H4BrN2 F2 [M-Br-HCN]+• m/z 178 F1->F2 -HCN

Caption: Proposed fragmentation of 6-bromo-2-phenylquinazoline.

Comparative Analysis of Fragmentation Data

The following table summarizes the key predicted fragment ions for 2-phenylquinazoline and 6-bromo-2-phenylquinazoline, providing a clear comparison of their mass spectral features.

m/z Proposed Fragment Ion 2-Phenylquinazoline 6-bromo-2-phenylquinazoline Comments
284/286[M]⁺•Characteristic isotopic doublet for a single bromine atom.
206[M]⁺•Molecular ion of the non-brominated analog.
205[M-H]⁺ / [M-Br]⁺A key fragment for both compounds, arising from different initial losses.
204[M-HBr]⁺•Indicates the loss of hydrogen bromide.
178[M-H-HCN]⁺ / [M-Br-HCN]⁺Loss of HCN from the quinazoline ring.
103[C₆H₅CN]⁺•Formation of the benzonitrile radical cation.
77[C₆H₅]⁺Phenyl cation, a common fragment for phenyl-substituted compounds.

This comparative table underscores the diagnostic value of the molecular ion region in distinguishing between the two compounds. The presence of the m/z 284/286 doublet is a definitive indicator of the bromo-substituted compound. While many downstream fragments are common to both, their relative abundances may differ, governed by the stability of the precursor ions.

Conclusion

The mass spectrometry fragmentation of 6-bromo-2-phenylquinazoline is characterized by the prominent loss of the bromine atom, a pathway not available to its non-brominated counterpart, 2-phenylquinazoline. This fundamental difference provides a robust method for their differentiation. The subsequent fragmentation of the [M-Br]⁺ ion largely follows the pathways established for the 2-phenylquinazoline core. This guide provides researchers with a predictive framework for identifying these and structurally related compounds, thereby accelerating the process of structural elucidation in drug discovery and development. The principles outlined herein, combining established fragmentation mechanisms with comparative analysis, exemplify a rigorous and scientifically sound approach to the interpretation of mass spectral data.

References

  • Establishing electrospray ionisation-tandem mass spectrometry (ESI-MS/MS) fragmentation rules, based on structure specific and common fragmentation patterns, can improve the process as a screening method in the R&D of new drugs. This project is focused on understanding dissociation pathways of protonated quinazolines using tandem mass spectrometry. 3

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. 12

  • This study investigates the link between the bromine substitution and the mass spectrometric fragmentation of polybrominated diphenyl ethers (PBDEs). 11

  • Recently, an analytical method was developed using gas chromatography–mass spectrometry (GC–MS) for accurate analysis of QAs with similar structures. 5

  • PubChem. (n.d.). 2-Phenylquinazoline. Retrieved from [Link]

  • (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. ACG Publications. 6

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]

  • T. J. Batterham, A. C. K. Triffett and J. A. Wunderlich, Quinazolines. Part X. The fragmentation of quinazolines under electron impact, J. Chem. Soc. B, 1967, 892-897.

  • Doc S. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. 9

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.

  • Bourgaud, F., et al. (2017). Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala. Phytochemistry, 136, 14-22.

  • Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide.

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8206.

Sources

Comparative

Validating 6-Bromo-2-phenylquinazoline Purity: A Comparative Guide to LC-MS Methodologies

Executive Summary & Analytical Paradigm In preclinical drug discovery, quinazoline derivatives serve as privileged pharmacophores, frequently utilized in the development of kinase inhibitors and other targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Paradigm

In preclinical drug discovery, quinazoline derivatives serve as privileged pharmacophores, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. 6-Bromo-2-phenylquinazoline is a critical synthetic intermediate in these pathways. Because impurities—such as debrominated byproducts, unreacted starting materials, or structural isomers—can drastically alter biological assays and downstream synthesis, rigorous purity validation is non-negotiable.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has traditionally served as the "quantitative yardstick" for purity based on the Area Under the Curve (AUC), Liquid Chromatography-Mass Spectrometry (LC-MS) provides the essential "qualitative fingerprint"[1]. The integration of LC-MS ensures that co-eluting impurities, which would otherwise inflate UV purity scores, are definitively identified and quantified[2]. This guide objectively compares LC-MS against alternative analytical techniques and provides a self-validating, ICH-compliant protocol for the purity analysis of 6-bromo-2-phenylquinazoline.

Comparative Analysis: LC-MS vs. Alternative Techniques

To establish a robust control strategy, researchers must select the appropriate analytical tool. Table 1 compares the performance of LC-MS against HPLC-UV and Nuclear Magnetic Resonance (NMR) spectroscopy for purity validation.

Table 1: Performance Comparison of Purity Validation Techniques

Analytical FeatureLC-MS (Dual PDA/MS)HPLC-UV AloneNMR Spectroscopy (1H/13C)
Primary Utility Quantitative purity & Qualitative identityQuantitative purity onlyStructural elucidation
Sensitivity (LOD) High (pg to ng range)Moderate (µg range)Low (mg range)
Co-eluting Impurity Resolution Excellent (Differentiated by m/z)Poor (Relies entirely on retention time)Moderate (Complex overlapping spectra)
Isotopic Confirmation Yes (Identifies 79 Br / 81 Br ratio)NoNo
Regulatory Alignment High (Aligns with ICH Q2(R2) specificity)Moderate (Requires orthogonal validation)Low (Not standard for batch release)

Mechanistic Causality in LC-MS Experimental Design

A robust analytical method is not a random collection of parameters; every choice must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection (C18): 6-bromo-2-phenylquinazoline is a highly lipophilic molecule, comprising a planar quinazoline core, a phenyl substituent, and a heavy bromine atom. A high-density C18 reversed-phase column provides the optimal hydrophobic interactions required to retain and resolve this compound from polar synthetic precursors.

  • Mobile Phase Chemistry (0.1% Formic Acid): Formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing. Spectrometrically, it acts as a proton donor, readily protonating the basic nitrogen atoms (N1 and N3) of the quinazoline ring to yield a robust [M+H]+ signal in the Electrospray Ionization (ESI) source.

  • Isotopic Fingerprinting (The Bromine Signature): Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) calculates the exact mass of 6-bromo-2-phenylquinazoline ( C14​H9​BrN2​ ) as [M+H]+ m/z 285.0022[3]. Consequently, the mass spectrum must exhibit a distinct doublet at m/z 285.0022 and 287.0002. This isotopic signature acts as an internal qualitative validation mechanism; any deviation from this 1:1 ratio under the main UV peak definitively indicates a co-eluting, non-brominated impurity.

Self-Validating LC-MS Protocol for Purity Determination

The ICH Q2(R2) guideline dictates that analytical procedures must be demonstrated to be fit for their intended purpose, specifically evaluating specificity, linearity, and precision[4]. In the revised framework, specificity for LC-MS can be inferred through the use of specific m/z values combined with retention time[5].

The following protocol is designed as a self-validating system , meaning the workflow inherently proves its own reliability before sample data is accepted.

Step-by-Step Methodology

Step 1: System Equilibration & Blank Validation

  • Action: Inject 2 µL of sample diluent (100% LC-MS grade Acetonitrile).

  • Self-Validation Check: The chromatogram must show no peaks >0.1% of the target analyte's expected AUC. This proves the system is free of sample carryover.

Step 2: System Suitability Testing (SST)

  • Action: Inject a 10 µg/mL reference standard of 6-bromo-2-phenylquinazoline five consecutive times.

  • Conditions: Flow rate 0.4 mL/min; Gradient elution (5% to 95% Acetonitrile over 5 minutes).

  • Self-Validation Check: The Relative Standard Deviation (RSD) of the retention time and the UV peak area must be <2.0% . This validates the precision of the pump and injector.

Step 3: Dual-Detection Sample Analysis

  • Action: Inject the synthesized batch sample (prepared at 10 µg/mL).

  • UV Detection: Photodiode Array (PDA) scanning from 200–400 nm (extracting at 254 nm for quinazoline chronophores).

  • MS Detection: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 350°C, scanning m/z 100–500.

Step 4: Orthogonal Data Integration

  • Action: Correlate the UV chromatogram with the Total Ion Chromatogram (TIC).

  • Self-Validation Check: The UV purity must be ≥99.0% , and the corresponding MS spectra for the primary peak must display the strict 1:1 isotopic ratio at m/z 285/287.

LCMS_Validation N1 System Suitability Testing (Blank & Reference Std) N2 Chromatographic Separation (C18 Column, Gradient) N1->N2 N3 Dual Detection N2->N3 N4 PDA (UV 254 nm) Quantitative AUC N3->N4 N5 ESI-MS (Positive Mode) m/z 285/287 Isotope Check N3->N5 N6 ICH Q2(R2) Data Processing (Specificity & Purity >99%) N4->N6 N5->N6

Figure 1: Self-validating LC-MS workflow for 6-bromo-2-phenylquinazoline purity analysis.

Experimental Data & Purity Assessment

The true value of LC-MS is revealed when analyzing a crude or degraded batch. Table 2 presents representative experimental data demonstrating how LC-MS identifies impurities that HPLC-UV alone might mischaracterize.

Table 2: Representative LC-MS Data for 6-Bromo-2-phenylquinazoline Batch Analysis

PeakRetention TimeUV Area (%)m/z Observed ( [M+H]+ )Structural Identity
11.85 min0.4%207.092-phenylquinazoline (Debrominated precursor)
2 3.42 min 99.1% 285.00 / 287.00 (1:1) 6-bromo-2-phenylquinazoline (Target API)
33.45 minCo-eluted251.116-ethoxy-2-phenylquinazoline (Solvent adduct)
44.10 min0.5%364.91 / 366.91 / 368.91Dibrominated synthetic byproduct

Data Interpretation: In this scenario, Peak 3 co-elutes almost perfectly with the target compound (Peak 2). An HPLC-UV system would integrate this as a single peak, falsely reporting a purity of >99.5% . However, the mass spectrometer detects the m/z 251.11 ion[3] hidden beneath the main peak, alerting the analyst to a critical synthesis failure and preventing a contaminated batch from progressing to biological screening.

Sources

Validation

The Definitive Guide to the Structural Validation of 6-bromo-2-phenylquinazoline: A Comparative Analysis Led by Single-Crystal X-ray Diffraction

For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel chemical entity is the bedrock of any successful research and development program. In this guide, we, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel chemical entity is the bedrock of any successful research and development program. In this guide, we, as senior application scientists, will provide an in-depth technical comparison of analytical techniques for the structural validation of 6-bromo-2-phenylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry.[1] Our focus will be on the gold standard, Single-Crystal X-ray Diffraction (SC-XRD), while providing a critical comparison with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The precise substitution pattern on this heterocyclic system is critical to its pharmacological effect. Therefore, irrefutable confirmation of the molecular structure is not merely a procedural step but a cornerstone of drug discovery and development.

The Unparalleled Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] This non-destructive technique provides a detailed molecular architecture, including bond lengths, bond angles, and stereochemistry, with exceptional precision.[2][3][5] The resulting crystal structure offers an unambiguous and absolute assignment of the molecular connectivity and conformation.

Why SC-XRD is the Gold Standard for 6-bromo-2-phenylquinazoline

For a molecule like 6-bromo-2-phenylquinazoline, SC-XRD provides a level of detail that is difficult to achieve with other methods. The key advantages include:

  • Absolute Structure Determination: SC-XRD provides the precise location of each atom in the crystal lattice, including the heavy bromine atom, which is crucial for confirming the regiochemistry of the substitution on the quinazoline ring.

  • Unambiguous Stereochemistry: While not applicable to the achiral 6-bromo-2-phenylquinazoline, for chiral derivatives, SC-XRD can determine the absolute configuration.

  • Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, which can be critical for understanding intermolecular interactions and crystal packing, influencing properties like solubility and bioavailability.

However, the primary limitation of SC-XRD is the requirement for a high-quality single crystal of suitable size (typically 0.05 to 0.5 mm in diameter).[2] The process of obtaining such crystals can be time-consuming and sometimes challenging.[2]

A Comparative Look at Alternative Analytical Techniques

While SC-XRD provides the ultimate structural proof, other spectroscopic techniques are indispensable tools in the chemist's arsenal for the characterization of 6-bromo-2-phenylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

For 6-bromo-2-phenylquinazoline, NMR would be used to:

  • Confirm the Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectra would verify the presence of the phenyl and quinazoline ring systems.

  • Establish Connectivity: Two-dimensional NMR experiments, such as COSY and HMBC, would be used to establish the connectivity between protons and carbons, helping to piece together the molecular structure.

However, NMR has its limitations:

  • Indirect Structural Information: The structure is inferred from chemical shifts, coupling constants, and correlations, which can sometimes be ambiguous, especially for complex molecules.

  • No Absolute Stereochemistry: While relative stereochemistry can often be determined, absolute configuration generally cannot be established without chiral auxiliaries or resolving agents.

  • Solution vs. Solid State: The conformation observed in solution may differ from that in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[6] For 6-bromo-2-phenylquinazoline, MS would be crucial for:

  • Determining Molecular Weight: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, allowing for the determination of its elemental formula (C₁₄H₉BrN₂O).[7]

  • Identifying the Presence of Bromine: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing strong evidence for the presence of a bromine atom.[8]

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecular structure.

The main limitation of mass spectrometry is that it does not directly provide information about the connectivity or three-dimensional arrangement of atoms. It is a powerful tool for confirming molecular formula and the presence of certain elements but cannot, on its own, provide a complete structural elucidation.

Comparative Analysis: SC-XRD vs. NMR vs. MS

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity of atoms, chemical environment, relative stereochemistryMolecular weight, elemental formula, fragmentation pattern
Sample Requirement High-quality single crystalSoluble sample in a suitable deuterated solventSmall amount of sample, can be in solution or solid
Strengths Unambiguous structure determination, "gold standard"Powerful for solution-state structure and dynamicsHigh sensitivity, provides molecular formula and isotopic information
Limitations Crystal growth can be challenging and time-consumingIndirect structural information, can be ambiguous for complex moleculesDoes not provide connectivity or 3D structure information
Application to 6-bromo-2-phenylquinazoline Definitive confirmation of regiochemistry and solid-state conformationConfirmation of the carbon-hydrogen framework and connectivityConfirmation of molecular formula and presence of bromine

The SC-XRD Workflow for Validation of 6-bromo-2-phenylquinazoline

The process of validating the structure of 6-bromo-2-phenylquinazoline using SC-XRD involves a series of well-defined steps, from crystal growth to data validation.

SC_XRD_Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Reporting Synthesis Synthesis of 6-bromo- 2-phenylquinazoline Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Solution Structure Solution (e.g., Direct Methods) Diffractometer->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation CIF Validation (checkCIF/PLATON) Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition Publication Publication Deposition->Publication

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth: High-purity 6-bromo-2-phenylquinazoline is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with a less polar solvent like hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or other algorithms to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

  • Data Validation: The final structural model is saved in a standard Crystallographic Information File (CIF). This file is then subjected to rigorous validation using software like PLATON and the International Union of Crystallography's (IUCr) checkCIF service.[9][10][11] This process checks for inconsistencies, errors, and unusual geometric parameters.

The Critical Role of Crystallographic Data Validation

The validation of crystallographic data is a crucial step to ensure the quality and reliability of the reported structure.[9] The checkCIF/PLATON service generates a report with a list of "ALERTS" that highlight potential issues.[12][13] These alerts are categorized by severity (A, B, C, G) and must be addressed by the crystallographer.

Validation_Logic CIF Crystallographic Information File (CIF) checkCIF checkCIF/PLATON Validation CIF->checkCIF Alerts Validation Report (ALERTS) checkCIF->Alerts Review Review and Address ALERTS Alerts->Review Refine Refine Structure or Explain Anomalies Review->Refine Final_CIF Final Validated CIF Refine->Final_CIF Database Deposition to CCDC Final_CIF->Database

Caption: Logical flow of crystallographic data validation.

Common validation checks include:

  • Completeness of the data set.

  • Consistency of the unit cell parameters.

  • Correctness of the space group assignment.

  • Reasonableness of bond lengths and angles.

  • Analysis of atomic displacement parameters.

A clean validation report provides strong confidence in the correctness of the crystal structure.

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural validation of 6-bromo-2-phenylquinazoline, a multi-faceted approach is recommended. While NMR and mass spectrometry provide essential and complementary information regarding the molecular formula and connectivity in solution, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure in the solid state. The rigorous process of SC-XRD, from crystal growth to data validation, provides a level of certainty that is paramount in the fields of chemical research and drug development. By integrating the data from these powerful analytical techniques, researchers can have the highest level of confidence in the identity and structure of their compounds, paving the way for further investigation and application.

References

  • Creative Biostructure. (2025, April 13). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Retrieved from [Link]

  • Fu, Q., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research, 246, 120694. doi: 10.1016/j.watres.2023.120694. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. doi: 10.1107/S090744490804324X. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Pulstec USA. Retrieved from [Link]

  • Groom, C. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1767–1780. doi: 10.1021/acs.molpharmaceut.2c00020. Retrieved from [Link]

  • Wang, T., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 17(7), 727-734. doi: 10.1039/B201487A. Retrieved from [Link]

  • American Chemical Society. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction. CCDC. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-BROMO-(2-CHLOROPHENYL) QUINAZOLINE-2-ONE. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved from [Link]

  • Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 74(12), 1753-1763. doi: 10.1107/S205322961801530X. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). details of checkCIF/PLATON tests for IUCr Journals. Retrieved from [Link]

  • Palczewska, M., et al. (2013). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLoS ONE, 8(3), e59482. doi: 10.1371/journal.pone.0059482. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]

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Comparative

benchmarking fluorescence quantum yield of 6-bromo-2-phenylquinazoline

An In-Depth Guide to Benchmarking the Fluorescence Quantum Yield of 6-Bromo-2-Phenylquinazoline Authored by: A Senior Application Scientist In the landscape of molecular probes and pharmaceutical development, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the Fluorescence Quantum Yield of 6-Bromo-2-Phenylquinazoline

Authored by: A Senior Application Scientist

In the landscape of molecular probes and pharmaceutical development, the precise characterization of a compound's photophysical properties is paramount. For heterocyclic compounds like 6-bromo-2-phenylquinazoline, a derivative of the quinazoline scaffold known for its diverse biological activities, understanding its fluorescence behavior is critical for applications ranging from cellular imaging to high-throughput screening assays. This guide provides a comprehensive, technically-grounded framework for determining and benchmarking the fluorescence quantum yield (Φf) of 6-bromo-2-phenylquinazoline. We will delve into the experimental causality, present a self-validating protocol, and compare the process to a well-established reference standard.

The Principle of Comparative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While absolute methods for determining Φf exist, they are technically demanding. A more common and accessible approach is the comparative method, which involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

The underlying principle is that for dilute solutions with similar absorbances at the excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and the standard is proportional to the ratio of their quantum yields. The relationship is described by the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • sample and std refer to the sample and the standard, respectively.

This guide will use quinine sulfate as the reference standard, a widely accepted benchmark in fluorescence spectroscopy.

Comparative Data Framework

To accurately benchmark 6-bromo-2-phenylquinazoline, we will compare its (to be determined) quantum yield against quinine sulfate. The following table outlines the necessary parameters for this comparison. The values for 6-bromo-2-phenylquinazoline are presented as a hypothetical outcome of the subsequent experimental protocol.

Parameter6-Bromo-2-Phenylquinazoline (Sample)Quinine Sulfate (Standard)
Solvent Ethanol0.1 M H₂SO₄
Excitation Wavelength (λex) 350 nm350 nm
Absorbance at λex ~0.05~0.05
Refractive Index of Solvent (n) 1.3611.333
Known Quantum Yield (Φf) To be determined0.54
Integrated Fluorescence Intensity (I) Measured ExperimentallyMeasured Experimentally
Calculated Quantum Yield (Φf) Hypothetical Result0.54 (Reference)

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be self-validating by incorporating checks for common sources of error, such as the inner filter effect and concentration-dependent quenching.

Materials and Instrumentation
  • 6-bromo-2-phenylquinazoline: Synthesized and purified.

  • Quinine sulfate: High-purity fluorescence standard.

  • Ethanol: Spectroscopic grade.

  • Sulfuric acid (H₂SO₄): ACS grade.

  • Volumetric flasks and pipettes: Class A.

  • UV-Vis Spectrophotometer: Capable of measuring absorbance with a precision of ±0.001.

  • Fluorometer: Equipped with a monochromatic excitation source and an emission detector.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Standard: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. A typical concentration is 10⁻⁴ M.

  • Sample: Prepare a stock solution of 6-bromo-2-phenylquinazoline in spectroscopic grade ethanol. The concentration will depend on its molar absorptivity.

Step 2: Preparation of Working Solutions and Absorbance Measurements

  • Prepare a series of dilutions of both the sample and standard solutions in their respective solvents.

  • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 350 nm).

  • Self-Validation Check: Plot absorbance versus concentration. The relationship should be linear (obeying the Beer-Lambert Law), and the correlation coefficient (R²) should be >0.99. For the quantum yield measurement, select a concentration for both the sample and standard that results in an absorbance between 0.04 and 0.06 to minimize the inner filter effect.

Step 3: Fluorescence Measurements

  • Set the excitation wavelength on the fluorometer to 350 nm.

  • Record the fluorescence emission spectrum of the solvent blank for both ethanol and 0.1 M H₂SO₄.

  • Record the fluorescence emission spectrum of the sample and standard solutions. Ensure the same excitation and emission slit widths are used for both measurements.

  • Self-Validation Check: The fluorescence intensity should be within the linear range of the detector. If the signal is saturating, use a more dilute sample.

Step 4: Data Processing and Calculation

  • Subtract the solvent blank spectrum from the corresponding sample and standard spectra.

  • Integrate the area under the corrected emission spectra for both the sample and the standard. This gives you Isample and Istd.

  • Using the absorbance values (Asample and Astd) from Step 2, the integrated intensities, the refractive indices of the solvents, and the known quantum yield of the standard (Φf(std) = 0.54 for quinine sulfate in 0.1 M H₂SO₄), calculate the quantum yield of 6-bromo-2-phenylquinazoline (Φf(sample)) using the formula provided in Section 1.

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_process Data Processing & Calculation A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series A->B C Measure Absorbance (UV-Vis) Select A ≈ 0.05 B->C D Record Fluorescence Spectra (Sample, Standard, Blanks) C->D E Correct for Blanks D->E F Integrate Emission Spectra E->F G Calculate Quantum Yield (Φf) F->G

Caption: Experimental workflow for comparative quantum yield determination.

Factors Influencing the Fluorescence Quantum Yield of 6-Bromo-2-Phenylquinazoline

The measured quantum yield is not an immutable property. Several factors can influence the fluorescence of 6-bromo-2-phenylquinazoline, and understanding these is crucial for consistent and meaningful results.

  • Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, potentially shifting the emission spectrum and altering the quantum yield. Increased solvent viscosity can restrict molecular vibrations and rotations, reducing non-radiative decay pathways and potentially increasing the quantum yield.

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay through collisional quenching and enhanced vibrational modes.

  • Presence of Quenchers: Dissolved oxygen is a common fluorescence quencher. For rigorous measurements, deoxygenating the solutions by bubbling with an inert gas like nitrogen or argon may be necessary. Other impurities in the sample or solvent can also act as quenchers.

  • pH: For molecules with acidic or basic functional groups, changes in pH can alter the protonation state and, consequently, the electronic structure and fluorescence properties.

Conclusion

This guide provides a robust framework for the determination and benchmarking of the fluorescence quantum yield of 6-bromo-2-phenylquinazoline. By employing the comparative method with a well-established standard like quinine sulfate and adhering to a self-validating experimental protocol, researchers can obtain reliable and reproducible data. This information is critical for advancing the development of 6-bromo-2-phenylquinazoline and related compounds for their intended applications in research and drug development, ensuring that their photophysical behavior is well-understood and optimized.

References

  • Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

Validation

A Comparative Guide to the Spectroscopic Characterization of 6-bromo-2-phenylquinazoline

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Reference Data In drug discovery and chemical synthesis, unambiguous structural confirmation is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reference Data

In drug discovery and chemical synthesis, unambiguous structural confirmation is paramount. While Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups, its utility is maximized when compared against a known reference. For novel or specialized compounds such as 6-bromo-2-phenylquinazoline, such reference data is often non-existent in public databases. This guide therefore serves two purposes: first, to provide a detailed protocol for acquiring a high-quality FTIR spectrum, and second, to compare the insights gained from FTIR with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), creating a self-validating system for structural confirmation. Quinazoline derivatives, as a class, are known for their broad spectrum of biological activities, making rigorous characterization essential.[1][2][3]

Part 1: Acquiring a High-Quality FTIR Reference Spectrum

The first step in any analysis is generating reliable primary data. For a solid sample like 6-bromo-2-phenylquinazoline, two primary FTIR sampling techniques are prevalent: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Comparison of Sampling Techniques

FeatureAttenuated Total Reflectance (ATR)Potassium Bromide (KBr) Pellet
Principle An infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[4][5][6]The sample is finely ground, mixed with dry KBr powder, and pressed under high pressure to form a transparent pellet through which the IR beam is transmitted.[7][8]
Sample Prep Minimal; requires only placing the solid sample on the crystal and ensuring good contact, often with a pressure clamp.[6]Labor-intensive; requires grinding, meticulous mixing to avoid sample agglomeration, and pressing.[8][9] Highly susceptible to moisture contamination.[8][10]
Speed & Throughput Very fast; ideal for high-throughput screening.Slow; each sample takes several minutes to prepare.
Data Quality Excellent reproducibility and minimal operator-induced variation.[11] Spectrum may differ slightly from transmission spectra.[4]Quality is highly dependent on operator skill. Poorly made pellets (too thick, cloudy, or uneven) can cause scattering and distorted peaks.[9]
Recommendation Preferred method for routine analysis due to its speed, simplicity, and reproducibility. Modern monolithic diamond ATR accessories are robust and provide excellent data.[4]Useful for creating a transmissive spectrum for library matching or when an ATR accessory is unavailable. Requires careful control over moisture.[7][8]
Experimental Protocol: FTIR Analysis via ATR

This protocol describes the acquisition of an FTIR spectrum using a modern spectrometer equipped with a diamond ATR accessory.

  • Instrument Preparation: Ensure the spectrometer is purged and has a stable background.

  • Crystal Cleaning: Clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This is critical to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application: Place a small amount (1-5 mg) of 6-bromo-2-phenylquinazoline powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp onto the sample to ensure firm, uniform contact between the powder and the crystal surface. The evanescent wave only penetrates a few microns, making good contact essential for a strong signal.[5]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16-32 co-added scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background to produce the final absorbance or transmittance spectrum. Perform an ATR correction if comparison to a library of transmission spectra is desired.

Workflow for FTIR Data Acquisition

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply_Sample Apply Sample Powder Background->Apply_Sample Apply_Pressure Engage Pressure Clamp Apply_Sample->Apply_Pressure Collect_Spectrum Acquire Sample Spectrum Apply_Pressure->Collect_Spectrum Process Process Data (ATR Correction) Collect_Spectrum->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Part 2: Orthogonal Validation - A Multi-Technique Comparison

While FTIR provides a valuable fingerprint, it does not offer a complete structural picture. To achieve unambiguous confirmation, data from orthogonal (complementary) techniques like NMR and MS are required. This multi-faceted approach forms a self-validating system where the results from each technique must be consistent with the proposed structure.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for 6-bromo-2-phenylquinazolineLimitations
FTIR Spectroscopy Identifies molecular vibrations, revealing the presence of specific functional groups (e.g., C=N, C-Br, aromatic C-H).Fast, non-destructive, and provides a unique "fingerprint" of the molecule.Does not provide detailed connectivity information (i.e., which atoms are bonded to which).
NMR Spectroscopy Maps the chemical environment and connectivity of magnetically active nuclei (¹H, ¹³C).Provides definitive information on the carbon-hydrogen framework, confirming the arrangement of the phenyl and bromo-quinazoline rings.Requires larger sample amounts (5-10 mg), deuterated solvents, and longer acquisition times.[12]
Mass Spectrometry Measures the mass-to-charge ratio (m/z) of the molecule and its fragments.Confirms the molecular weight and elemental composition (via high-resolution MS). The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) provides a clear signature.Does not distinguish between isomers. Provides limited information on functional groups.
Supporting Experimental Data from Literature

While a complete dataset for 6-bromo-2-phenylquinazoline is not consolidated in a single public source, data for structurally similar compounds provide a strong basis for comparison. For example, ¹H and ¹³C NMR data for related brominated phenylquinazolines have been published.[12]

Table 1: Representative NMR Data for Related Phenylquinazoline Derivatives [12]

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-(3-bromophenyl)quinazoline CDCl₃9.47 (s, 1H), 8.80 (s, 1H), 8.56 (d, 1H), 8.09 (d, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H)160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9
2-(4-bromophenyl)quinazoline CDCl₃9.43 (s, 1H), 8.50-8.47 (m, 2H), 8.06 (d, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H)160.5, 160.1, 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 125.4, 123.6

Table 2: Expected Mass Spectrometry Data for 6-bromo-2-phenylquinazoline

Analysis TypeExpected ResultRationale
Molecular Formula C₁₄H₉BrN₂-
Monoisotopic Mass 283.9949 g/mol Calculated for C₁₄H₉⁷⁹BrN₂
Key Isotopic Pattern Two major peaks at m/z ~284 and ~286 with nearly 1:1 intensity.This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have ~50.7% and ~49.3% natural abundance, respectively).
Workflow for Orthogonal Validation

Orthogonal_Validation cluster_data Data Acquisition cluster_info Information Derived FTIR FTIR Analysis FTIR_info Functional Groups (C=N, C-Br, Ar-H) FTIR->FTIR_info NMR NMR Analysis (1H, 13C) NMR_info Atom Connectivity (C-H Framework) NMR->NMR_info MS MS Analysis MS_info Molecular Weight & Formula (C14H9BrN2) MS->MS_info Confirmation Unambiguous Structural Confirmation FTIR_info->Confirmation NMR_info->Confirmation MS_info->Confirmation

Caption: Orthogonal validation workflow combining FTIR, NMR, and MS.

Part 3: Predicted FTIR Spectral Interpretation

Based on the known structure of 6-bromo-2-phenylquinazoline, we can predict the key absorption bands expected in its FTIR spectrum. This predictive analysis is a critical exercise for any scientist preparing to analyze a new compound.

Table 3: Predicted FTIR Absorption Bands for 6-bromo-2-phenylquinazoline

Predicted Frequency Range (cm⁻¹)Vibrational ModeNotes
3100 - 3000Aromatic C-H StretchSharp, medium-intensity bands characteristic of sp² C-H bonds on the phenyl and quinazoline rings.[2]
1628 - 1612C=N Stretch (Imine)A strong band associated with the imine bond within the pyrimidine ring of the quinazoline core.[13]
1581 - 1478C=C Stretch (Aromatic)Multiple strong to medium bands from the skeletal vibrations of the fused aromatic rings.[13]
1250 - 1000In-plane C-H BendingA series of absorptions related to the bending of C-H bonds within the plane of the aromatic rings.
~830Out-of-plane C-H BendingThe position of this band can be indicative of the substitution pattern on the aromatic rings.
700 - 500C-Br StretchA medium to strong absorption in the far-IR region, characteristic of the carbon-bromine bond.

Conclusion

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • PIKE Technologies. Principles of ATR. Available from: [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]

  • Scribd. ATR-FTIR Spectroscopy Principles Explained. Available from: [Link]

  • Rajveer, C. et al. Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharma and Bio Sciences. Available from: [Link]

  • Ajani, O. O. et al. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Northern Illinois University. FT‐IR Sample Preparation. Available from: [Link]

  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available from: [Link]

  • IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Mahmoud, M. R. et al. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Ajani, O. O. et al. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating the Comparative Cytotoxicity of 6-Bromo-2-Phenylquinazoline in Healthy vs. Cancer Cells

Introduction: The Quest for Selective Cancer Therapeutics The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective Cancer Therapeutics

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and broad pharmacological activities. This has led to the development of several FDA-approved anticancer drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), which have revolutionized the treatment of certain cancers.[1][2] The fundamental challenge in cancer chemotherapy remains the development of agents that can selectively eradicate malignant cells while sparing healthy tissue, thereby minimizing the debilitating side effects associated with traditional treatments.[1][3]

This guide focuses on a novel compound, 6-bromo-2-phenylquinazoline. The rationale for investigating this specific derivative is twofold: the phenyl group at the C-2 position and the bromine atom at the C-6 position are modifications known to be crucial for anticancer activity in related quinazoline structures.[2][4] Specifically, halogenation at the 6-position has been shown to enhance the potency of these compounds.[2]

The objective of this document is to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess the comparative cytotoxicity of 6-bromo-2-phenylquinazoline. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear methodology for data interpretation, establishing a robust foundation for preclinical evaluation.

Foundational Experimental Design: A Multi-Faceted Approach

A credible assessment of selective cytotoxicity hinges on a meticulously planned experimental design. Simply screening a compound against a random cancer cell line is insufficient. A robust design requires careful selection of cell models and a multi-assay approach to build a comprehensive cytotoxicity profile.

Rationale for Cell Line Selection

The cornerstone of a comparative cytotoxicity study is the use of relevant and well-characterized cell lines. To obtain the most meaningful data, we advocate for a panel that includes both cancerous and healthy cell lines, ideally from the same tissue of origin, to create a controlled biological system.[5]

  • Cancer Cell Lines: The choice of cancer cell lines should be guided by the compound's hypothesized mechanism of action. Since many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), selecting cell lines with known EGFR expression levels is a logical starting point.[4]

    • A549 (Human Lung Carcinoma): A widely used cell line in cancer research, expressing EGFR.

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line, also expressing EGFR.[6][7]

  • Healthy (Non-Cancerous) Cell Lines: To evaluate selectivity, a non-cancerous control is essential.

    • MRC-5 (Human Fetal Lung Fibroblast): Provides a direct tissue-matched comparison for A549 cells.[8]

    • HEK293 (Human Embryonic Kidney): A standard, robust cell line used frequently in toxicology and drug screening to assess general cytotoxicity.[6]

The use of this panel allows for the determination of not only the compound's potency against cancer but also its therapeutic window—the concentration range where it is effective against cancer cells but non-toxic to healthy cells.

The Imperative for a Multi-Assay Strategy

No single assay can fully capture the complexity of a compound's cytotoxic effects. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific cell death pathway like apoptosis. Therefore, we will employ a tripartite strategy to assess distinct cellular health parameters.[9]

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[10][11]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme that leaks from cells when the plasma membrane is damaged, a hallmark of necrosis.[12]

  • Apoptosis Induction (Flow Cytometry): Utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells, offering insight into the specific mechanism of cell death.[7]

In-Depth Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and clear, sequential steps. The causality behind each step is explained to empower the researcher with a deeper understanding of the methodology.

Protocol 1: MTT Assay for Metabolic Viability

This colorimetric assay is a gold standard for assessing cell viability. It is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan is directly proportional to the number of metabolically active cells.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (A549, MCF-7) and healthy cells (MRC-5, HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Rationale: This density ensures that cells are in the exponential growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.

  • Incubation:

    • Action: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Rationale: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding.

  • Compound Treatment:

    • Action: Prepare serial dilutions of 6-bromo-2-phenylquinazoline (and a reference compound like Gefitinib) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

    • Rationale: A dose-response curve is necessary to determine the IC₅₀ value. A vehicle control is critical to ensure that the solvent itself does not have a cytotoxic effect.

  • Incubation with Compound:

    • Action: Incubate the plates for 24 to 48 hours.

    • Rationale: This duration is typically sufficient for cytotoxic effects to manifest. The exact time can be optimized based on the cell line's doubling time and the compound's mechanism.

  • Addition of MTT Reagent:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Rationale: During this incubation, living cells convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Gently shake the plate for 10 minutes.

    • Rationale: DMSO dissolves the water-insoluble formazan crystals, creating a colored solution.

  • Data Acquisition:

    • Action: Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12][13] It is a reliable indicator of cell lysis and necrosis.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Action: Follow steps 1-4 from the MTT protocol. It is efficient to run this assay in parallel using a duplicate plate.

  • Establishment of Controls:

    • Action: On the same plate, prepare three sets of control wells for each cell line:

      • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

      • Positive Control: Cells treated with a lysis buffer (provided in commercial kits) 15 minutes before the end of incubation (maximum LDH release).

      • Background Control: Medium without cells.

    • Rationale: These controls are essential for accurate data normalization. The positive control defines 100% cell death, while the vehicle control represents the baseline level of cell death in the culture.[12]

  • Supernatant Collection:

    • Action: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Rationale: Centrifugation pellets any detached but intact cells, ensuring that only LDH from lysed cells is measured.

  • LDH Reaction:

    • Action: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well with the supernatant.

    • Rationale: The LDH in the supernatant catalyzes a reaction that results in the formation of a colored product.

  • Incubation and Measurement:

    • Action: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm.

    • Rationale: The color development is time-dependent, and the reaction should be stopped (often with a stop solution) or read within the linear phase.

  • Calculation:

    • Action: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

    • Rationale: This formula normalizes the data, providing a clear percentage of cell death induced by the compound.

Data Analysis, Interpretation, and Visualization

Raw data from these assays must be processed and presented in a clear, quantitative manner to allow for objective comparison.

Quantifying Potency and Selectivity
  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the primary metric for quantifying a compound's potency. It is the concentration required to inhibit cell viability by 50%.[14] The IC₅₀ is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates a more potent compound.[10]

  • Selectivity Index (SI): This crucial metric quantifies the cancer-specific cytotoxicity of a compound. It provides a measure of the therapeutic window.[10]

    • Calculation: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

    • Interpretation: A higher SI value is desirable, as it signifies greater selectivity for killing cancer cells while sparing normal cells.[10] An SI > 2 is generally considered promising for further investigation.

Data Presentation: Comparative Tables

All quantitative data should be summarized in a structured table for easy comparison. The table below presents a hypothetical dataset for 6-bromo-2-phenylquinazoline compared to the known EGFR inhibitor, Gefitinib.

Compound Cell Line Cell Type IC₅₀ (µM) ± SD Selectivity Index (SI)
6-Bromo-2-phenylquinazoline A549Lung Carcinoma5.2 ± 0.49.6
MRC-5Normal Lung Fibroblast50.1 ± 3.5
MCF-7Breast Carcinoma8.9 ± 0.76.4
HEK293Normal Embryonic Kidney56.8 ± 4.1
Gefitinib (Reference) A549Lung Carcinoma0.5 ± 0.0520.0
MRC-5Normal Lung Fibroblast10.0 ± 1.2
MCF-7Breast Carcinoma7.5 ± 0.91.5
HEK293Normal Embryonic Kidney11.2 ± 1.5

This is hypothetical data for illustrative purposes.

Mechanistic Insights and Workflow Visualization

Understanding the "how" and "why" behind a compound's activity is as important as measuring its effect. For quinazoline derivatives, a primary mechanism of action is often the inhibition of the EGFR signaling pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades (like the MAPK/ERK and PI3K/AKT pathways) that are crucial for cell proliferation, survival, and differentiation.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell growth. 6-bromo-4-quinazolinone derivatives are designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its function and blocking these downstream signals, which ultimately leads to cell cycle arrest and apoptosis.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds & Activates Quinazoline 6-Bromo-2- phenylquinazoline Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-2-phenylquinazoline.

Experimental Workflow Diagram

Visualizing the experimental process helps ensure clarity and reproducibility.

Workflow cluster_assays Cytotoxicity Assessment A 1. Cell Culture (Cancer & Healthy Lines) B 2. Seed Cells in 96-well Plates A->B C 3. 24h Incubation (Adhesion) B->C D 4. Treat with Compound (Dose-Response) C->D E 5. 48h Incubation D->E F MTT Assay (Metabolic Viability) E->F G LDH Assay (Membrane Integrity) E->G H Flow Cytometry (Apoptosis) E->H I 6. Data Analysis (IC50 & SI Calculation) F->I G->I H->I

Caption: Workflow for comparative cytotoxicity analysis.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, multi-assay strategy for evaluating the comparative cytotoxicity of a novel compound, 6-bromo-2-phenylquinazoline. By employing a panel of relevant cancer and healthy cell lines and utilizing assays that probe distinct aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can generate a robust and reliable dataset. The calculation of IC₅₀ and the Selectivity Index (SI) provides a quantitative foundation for decision-making in the early stages of drug discovery.

Should 6-bromo-2-phenylquinazoline demonstrate a high potency against cancer cells and a favorable selectivity index (e.g., SI > 10), it would be a strong candidate for further preclinical development. Subsequent steps would include more detailed mechanistic studies (e.g., Western blotting for EGFR pathway proteins), evaluation in 3D culture models (spheroids), and ultimately, assessment of efficacy and toxicity in in vivo animal models. This rigorous, stepwise approach is fundamental to advancing novel chemical entities from the laboratory bench toward clinical application.

References

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Al-Osta, M. A., et al. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Saleem, M., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
  • Al-Suwaidan, I. A., et al. (2017, April 22).
  • BenchChem. (2025). Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines. BenchChem.
  • Kumar, A., et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Zare, S., et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.
  • BenchChem. (2025). A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. BenchChem.
  • Vinken, M., & Rogiers, V. (2017).
  • SelectScience. (2025, May 8).
  • Emami, L., et al. (2024, August 11). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Emami, L., et al. (2024, July 4).
  • Li, T., et al. (2022, June 17).
  • BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem.
  • Rask-Andersen, M., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Smith, S. M., et al. (2011, November 17).
  • ATCC. Matched Normal and Cancer Cells.

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-2-phenylquinazoline proper disposal procedures

As a Senior Application Scientist, I frequently oversee the translation of bench-scale synthesis into pilot-scale operations. When handling brominated heterocycles like 6-Bromo-2-phenylquinazoline , the primary logistica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the translation of bench-scale synthesis into pilot-scale operations. When handling brominated heterocycles like 6-Bromo-2-phenylquinazoline , the primary logistical bottleneck is often waste management. Proper disposal is not just a matter of regulatory compliance; it is a fundamental pillar of laboratory safety and environmental stewardship.

The presence of the bromine atom fundamentally alters this compound's end-of-life trajectory. Halogenated compounds cannot be processed in standard incinerators because their combustion generates corrosive hydrogen halide gases (e.g., hydrogen bromide) and potentially carcinogenic halogenated dioxins[1]. Therefore, they require specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the acidic exhaust[1].

This guide provides the self-validating, step-by-step protocols required to safely handle, segregate, and dispose of 6-Bromo-2-phenylquinazoline waste.

Quantitative Hazard & Logistical Data

To build a compliant disposal strategy, we must first understand the physicochemical constraints of the compound.

ParameterDescriptionOperational Implication
Chemical Identity 6-Bromo-2-phenylquinazolineTarget compound for synthesis; requires specific tracking.
CAS Registry Number 1004997-72-1[2]Must be explicitly listed on all hazardous waste profiles.
Waste Classification Halogenated Organic[3]Strict segregation from non-halogenated solvents is mandatory.
Environmental Toxicity High aquatic toxicityAbsolute prohibition of sink, drain, or municipal sewer disposal[4].
Thermal Degradation Produces HBr and NOxRequires EPA-regulated rotary kiln incineration with caustic scrubbing[1].

The Logic of Segregation: A Visual Workflow

The most common—and costly—error in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams. If a researcher mixes even 10 mL of a 6-Bromo-2-phenylquinazoline solution into a 20 L carboy of non-halogenated waste (like acetone or ethanol), the entire 20 L must now be legally and operationally treated as halogenated waste[4]. This needlessly increases institutional hazardous waste management costs and places unnecessary strain on specialized incineration facilities[4].

Workflow A Generate 6-Bromo-2-phenylquinazoline Waste B Is it mixed with non-halogenated solvents? A->B C Treat Entire Volume as Halogenated Waste B->C Yes D Segregate into Halogenated Container B->D No E Label: 'Halogenated Organic Waste' C->E D->E F Store in Secondary Containment E->F G EPA-Regulated Incineration F->G

Workflow for the segregation and disposal of halogenated organic waste.

Standard Operating Procedure: Step-by-Step Disposal

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure environmental and operational integrity.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Confirm the presence of 6-Bromo-2-phenylquinazoline. Due to the covalently bonded bromine atom, this compound and any solvent it is dissolved in must be classified strictly as halogenated organic waste [3].

  • Isolate from Non-Halogenated Solvents: Never mix this waste with non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate)[5].

  • Isolate from Incompatibles: Ensure the waste is kept strictly separated from inorganic acids (e.g., nitric acid, sulfuric acid), strong oxidizers, and heavy metal wastes[5].

    • Validation Check: Before adding to the bulk carboy, verify the existing waste log. If the carboy contains any incompatible materials, initiate a new, clean container.

Phase 2: Containerization and Storage
  • Select Compatible Containment: Use a chemically compatible, heavy-duty container. Most institutions designate green-labeled High-Density Polyethylene (HDPE) carboys specifically for halogenated waste[3].

  • Ensure Vapor-Tight Sealing: Keep all chemical waste containers tightly closed at all times unless actively adding waste. The container must be "vapor tight" and "spill proof" to prevent the release of toxic fugitive emissions[6].

  • Apply RCRA-Compliant Labeling: Label the container immediately before the first drop of waste is added. The label must explicitly state "Halogenated Organic Waste" and list all chemical constituents, including 6-Bromo-2-phenylquinazoline (CAS: 1004997-72-1)[5].

    • Validation Check: Inspect the cap threads for residual solvent or crystallization before sealing. A clean thread ensures a true vapor-tight seal.

Phase 3: Institutional Transfer and EPA Compliance
  • Monitor Accumulation Limits: Do not exceed your laboratory's satellite accumulation limits (typically 50 gallons of hazardous waste)[5].

  • Request Transfer: Submit a chemical waste pickup request to your Department of Environmental Health and Safety (DEHS) via your institution's tracking software (e.g., Chematix)[5].

  • Final Destruction: The waste will be transported to an EPA-permitted facility where it undergoes high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the generated hydrogen bromide (HBr) gases[1].

Emergency Spill Response Protocol

In the event of an accidental release of 6-Bromo-2-phenylquinazoline (either as a dry powder or dissolved in a halogenated solvent), immediate and calculated action is required to prevent aquatic contamination and inhalation exposure.

  • Ventilation and Evacuation: Immediately close lab doors and open fume hood sashes to maximize exhaust ventilation. Evacuate non-essential personnel from the immediate area[6].

  • Containment: Place inert, siliceous absorbent pads over the spill.

    • Causality: We use inert pads rather than combustible materials (like paper towels or sawdust) to prevent secondary exothermic reactions with the organic constituents[6].

  • Collection: Allow the pads to fully absorb the liquid. Carefully transfer the saturated pads into a compatible plastic bag or secondary container[6].

  • Disposal: Seal the container, label it as halogenated hazardous waste, and contact DEHS for immediate pickup[6]. Under no circumstances should any residual liquid or powder be washed down the sink[6].

    • Validation Check: Perform a final wipe of the area with a compatible solvent (e.g., a minimal amount of dichloromethane) and add the wipe to the hazardous waste bag to ensure no microscopic residue remains.

References

  • Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: nih.gov URL:[Link]

  • Title: HAZARDOUS WASTE SEGREGATION Source: bucknell.edu URL:[Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: louisville.edu URL:[Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL:[Link]

  • Title: Quinazoline Safety Data Sheet Source: szabo-scandic.com URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-2-phenylquinazoline

An authoritative, step-by-step operational guide for the safe handling, risk mitigation, and disposal of 6-Bromo-2-phenylquinazoline (CAS: 1004997-72-1). Designed for researchers, synthetic chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, risk mitigation, and disposal of 6-Bromo-2-phenylquinazoline (CAS: 1004997-72-1). Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes standard Operating Procedures (SOPs) with the mechanistic causality behind each safety requirement.

Executive Summary & Chemical Hazard Profile

6-Bromo-2-phenylquinazoline is a halogenated heterocyclic building block frequently utilized in the synthesis of biologically active quinazoline derivatives and transition-metal-catalyzed cross-coupling reactions [1, 3]. While highly valuable in medicinal chemistry, its structural features—specifically the electrophilic quinazoline core and the lipophilic brominated phenyl system—dictate strict handling protocols to prevent dermal absorption and respiratory irritation.

Quantitative Data & Hazard Summary
Property / SpecificationData / Classification
Chemical Name 6-Bromo-2-phenylquinazoline
CAS Number 1004997-72-1
Molecular Formula C₁₄H₉BrN₂
Molecular Weight 285.14 g/mol
Physical State Solid (Typically white to yellow powder)
GHS Hazard Classifications H302: Harmful if swallowedH315: Causes skin irritation (Cat 2)H319: Causes serious eye irritation (Cat 2A)H335: May cause respiratory irritation (STOT SE 3)
Primary Route of Exposure Inhalation of dust, dermal contact

Mechanistic Hazard Assessment & PPE Causality

Standard safety data sheets often list Personal Protective Equipment (PPE) without explaining why. As a researcher, understanding the chemical interaction between the compound and your protective barriers is critical for true risk mitigation.

  • The Carrier Solvent Effect: 6-Bromo-2-phenylquinazoline is highly lipophilic. In synthetic workflows, it is frequently dissolved in polar aprotic solvents like DMSO or DMF [3]. These solvents act as potent transdermal carriers. If a solution of this compound contacts unprotected skin, the solvent will rapidly transport the brominated heterocycle through the lipid bilayer of the epidermis, bypassing the stratum corneum.

  • Respiratory Sensitization: As a dry powder, the compound is subject to static aerosolization. Inhalation of the fine particulate deposits the mildly electrophilic quinazoline core directly onto the mucosal membranes of the upper respiratory tract, leading to acute localized inflammation (H335) [2].

Required Personal Protective Equipment (PPE) Matrix
  • Hand Protection (Gloves):

    • Dry Powder: Standard 4-mil Nitrile gloves . Latex must be avoided as it offers inferior resistance to the organic residues often present on lab benches.

    • In Solution (DMSO/DMF/DCM):Double-gloving with nitrile, or using an 8-mil nitrile/neoprene blend. Causality: Nitrile degrades upon prolonged exposure to DCM or DMF. Double-gloving provides a self-validating warning system; if the outer glove swells or tears, the inner glove provides a temporary barrier allowing safe removal.

  • Eye Protection: Snug-fitting chemical splash goggles . Causality: Safety glasses with side shields do not adequately protect against fine aerosolized powders caught in the turbulent airflow of a fume hood.

  • Body Protection: A flame-retardant (e.g., Nomex) lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through contaminated bench areas and eliminate the gap between the glove and the wrist.

Step-by-Step Operational Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure maximum safety and scientific integrity.

Step 1: Environmental Verification

  • Action: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm) .

  • Validation: Check the digital monitor. Do not rely solely on the physical sash height. Ensure the baffle slots at the back of the hood are not blocked by large equipment.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static weighing boat or a static eliminator (e.g., Zerostat gun) before transferring the powder.

  • Causality: Halogenated organic powders are prone to static buildup. When transferring via a metal spatula, static repulsion can cause the powder to "jump," contaminating the balance and creating an inhalation hazard.

Step 3: Closed-System Solvent Transfer

  • Action: Whenever possible, weigh the solid directly into the reaction vessel (e.g., a Schlenk flask or sealed vial). Add the solvent (e.g., DMF, DCM) to the vessel inside the hood, rather than transferring the dry powder across the lab.

  • Validation: Seal the vessel with a septum before removing it from the fume hood.

Spill Management & Decontamination

In the event of a localized benchtop spill:

  • Do not sweep dry. Sweeping aerosolizes the powder.

  • Containment: Cover the powder with damp paper towels (using water or a mild ethanol solution) to suppress dust.

  • Collection: Carefully scoop the damp mass into a designated solid waste container.

  • Decontamination: Wash the affected surface with a soap and water solution, followed by an ethanol wipe to remove any residual lipophilic organic traces.

Disposal Plan (EPA / RCRA Guidelines)

Because 6-Bromo-2-phenylquinazoline contains a covalently bound bromine atom, it must be segregated from standard organic waste to comply with EPA Resource Conservation and Recovery Act (RCRA) regulations and prevent violent reactions in waste carboys.

  • Solid Waste: Contaminated weighing boats, spatulas, and paper towels must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste: Contains Halogenated Organics."

  • Liquid Waste: Any reaction mixtures, filtrates, or washings containing this compound must be disposed of in a carboy explicitly designated for "Halogenated Organic Solvents."

  • Crucial Warning: Never mix halogenated waste with acetone or basic waste streams, as this can lead to the exothermic formation of bromoform or other highly reactive intermediates.

Workflow Visualization

Below is the logical pathway for the safe handling and disposal of 6-Bromo-2-phenylquinazoline.

G Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Face Velocity 80-100 fpm) PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Solvent Solvent Addition (DMSO/DMF/DCM) Weighing->Solvent Waste Waste Segregation Phase Solvent->Waste SolidWaste Solid Debris (Contaminated Consumables) Waste->SolidWaste LiquidWaste Halogenated Liquid Waste (EPA RCRA Compliant) Waste->LiquidWaste

Caption: Workflow for the safe handling and disposal of 6-Bromo-2-phenylquinazoline.

References

  • Bidepharm. "6-Bromo-2-phenylquinazoline (CAS 1004997-72-1) Product Information & Specifications." Bidepharm Catalog. 1

  • ChemScene. "6-Bromoquinazoline Safety Data Sheet (SDS) & GHS Information." ChemScene Database. 2

  • The Journal of Organic Chemistry (ACS Publications). "Electrochemical Synthesis of Quinazolines: N–H/C(sp3)–H Coupling of o-Carbonyl Anilines with Amino Acids and Amines."3

Sources

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